Physicochemical Profiling and Application Potential of 1,1'-Diamino-2,2'-bianthraquinone
Executive Summary The compound 1,1'-diamino-2,2'-bianthraquinone (CAS: 6546-50-5) is a highly conjugated, dimeric anthraquinone derivative. Characterized by its dual redox-active quinoid cores and intramolecular hydrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,1'-diamino-2,2'-bianthraquinone (CAS: 6546-50-5) is a highly conjugated, dimeric anthraquinone derivative. Characterized by its dual redox-active quinoid cores and intramolecular hydrogen-bonding networks, this molecule serves as a critical scaffold in the development of high-performance vat dyes, organic semiconductors, and redox-active polymers. This whitepaper synthesizes the core physicochemical properties, structural dynamics, and field-proven analytical workflows required to accurately characterize and deploy this compound in advanced materials and chemical research.
Molecular Architecture & Structural Dynamics
The structural uniqueness of 1,1'-diamino-2,2'-bianthraquinone stems from the covalent linkage between two aminoanthraquinone units at the 2,2'-positions[1]. This specific connectivity dictates three fundamental physicochemical behaviors:
Steric Hindrance and Dihedral Twist: The proximity of the 1-amino group on one anthraquinone moiety to the 3'-proton of the adjacent moiety induces significant steric repulsion. Consequently, the molecule cannot adopt a fully coplanar geometry. This dihedral twist interrupts global
π
-conjugation, causing the molecule to behave electronically as two weakly coupled, localized
π
-systems rather than a single fully delocalized chromophore.
Intramolecular Hydrogen Bonding: The primary amines at the 1,1'-positions act as potent hydrogen bond donors to the adjacent 9,9'-carbonyl oxygens. This strong intramolecular interaction locks the local conformation, reduces the basicity of the amine groups, and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's electron-accepting capabilities.
Redox Reversibility: Like most anthraquinones, the core undergoes highly reversible single-electron reductions. The presence of two anthraquinone cores allows for a multi-electron transfer cascade, transitioning from a neutral quinoid state to a fully aromatized benzenoid dianion.
Sequential two-step electrochemical reduction pathway of bianthraquinones.
Quantitative Physicochemical Data
Because 1,1'-diamino-2,2'-bianthraquinone is a high-molecular-weight polycyclic aromatic compound, its physical state is heavily governed by strong intermolecular
π−π
stacking and van der Waals forces. The table below summarizes its critical computed and observed physicochemical parameters[1, 2].
Property
Value
Causality / Scientific Significance
CAS Number
6546-50-5
Primary identifier for regulatory and procurement tracking.
Molecular Formula
C₂₈H₁₆N₂O₄
Dictates the high molecular weight (444.44 g/mol ).
XLogP3-AA
4.11
High lipophilicity; necessitates aprotic polar organic solvents (e.g., DMF, DMSO) for solvation. Poor aqueous solubility.
Topological Polar Surface Area
120 Ų
Governed by the four carbonyl oxygens and two primary amines; strongly influences solid-state packing and solvent interactions.
Hydrogen Bond Donors
2
Primary amines at the 1,1'-positions engage in strict intramolecular H-bonding with adjacent carbonyls.
Hydrogen Bond Acceptors
6
Carbonyl and amine nitrogens facilitate complexation with Lewis acids or specific solvent interactions.
Physical State
Solid Powder
High melting point driven by extended aromaticity and rigid molecular framework.
Analytical & Experimental Workflows
To accurately utilize 1,1'-diamino-2,2'-bianthraquinone in research, scientists must rely on robust, self-validating experimental protocols. Below are the definitive methodologies for profiling its electrochemical and optical properties.
Multimodal physicochemical characterization workflow for compound 6546-50-5.
Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)
Objective: To determine the HOMO/LUMO energy levels and assess the reversibility of the quinone/hydroquinone redox couple.
Causality Note: Due to the molecule's XLogP3 of 4.11, it is highly lipophilic. Aqueous electrolytes will fail to solvate the compound. Therefore, anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent to ensure complete dissolution and a wide electrochemical window. A Glassy Carbon (GC) working electrode is chosen over platinum to minimize the surface adsorption of the neutral organic species.
Step-by-Step Methodology:
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous DMF. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the anthraquinone reduction peaks.
Sample Addition: Introduce 1,1'-diamino-2,2'-bianthraquinone to achieve a 1.0 mM concentration.
Electrode Setup: Polish a 3 mm Glassy Carbon working electrode with 0.05 µm alumina slurry. Rinse with deionized water and ethanol, then dry. Use a Platinum wire as the counter electrode and an Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile) non-aqueous reference electrode.
Measurement: Sweep the potential from 0.0 V to -2.0 V at varying scan rates (50, 100, 200, 500 mV/s).
Standardization: Spike the solution with 1.0 mM Ferrocene (Fc) at the end of the experiment to reference all potentials to the Fc/Fc⁺ couple.
Self-Validation Check: The peak-to-peak separation (
ΔEp
) of the internal Ferrocene standard must be approximately 59 mV at 25°C. If
ΔEp>70
mV, it indicates uncompensated resistance (
iR
drop) in the cell. You must immediately adjust the potentiostat's positive feedback compensation before trusting the bianthraquinone data. Furthermore, plotting the peak current (
ip
) against the square root of the scan rate (
ν1/2
) must yield a linear relationship (Randles-Sevcik equation), confirming that the reduction is strictly diffusion-controlled.
Objective: To map the
π−π∗
and
n−π∗
transitions and assess intramolecular charge transfer (ICT).
Causality Note: The amino groups act as electron donors while the carbonyls act as electron acceptors. This push-pull system generates a distinct ICT band in the visible region, responsible for the compound's deep coloration.
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mM stock solution of the compound in spectroscopic-grade DMSO.
Dilution: Dilute the stock to a working concentration of 10 µM using DMSO.
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure DMSO. Run a baseline correction from 250 nm to 800 nm.
Acquisition: Replace the sample cuvette with the 10 µM solution and acquire the spectrum.
Self-Validation Check: Ensure the maximum absorbance (
Amax
) of the target peak remains between 0.1 and 1.0 Absorbance Units (A.U.). Absorbance values above 1.0 deviate from the linear range of the Beer-Lambert Law due to stray light limitations and potential molecular aggregation (common in planar polycyclic aromatics). If
Amax>1.0
, perform a serial dilution and re-measure.
Application Landscapes
The physicochemical profile of 1,1'-diamino-2,2'-bianthraquinone makes it an invaluable precursor across several high-tech domains [3]:
High-Performance Vat Dyes: The robust intramolecular hydrogen bonding and extended aromaticity provide exceptional lightfastness and thermal stability, making it an ideal intermediate for synthesizing complex, weather-resistant vat dyes.
Organic Energy Storage: The ability of the bianthraquinone core to reversibly accept multiple electrons (via the quinone to benzenoid transition) positions this molecule as a prime monomeric candidate for redox-active covalent organic frameworks (COFs) and polymer batteries.
Organic Electronics: The highly conjugated nature and specific HOMO/LUMO gap allow its derivatives to function as n-type (electron-transporting) organic semiconductors in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
References
NextSDS. (n.d.). 1,1'-diamino-2,2'-bianthraquinone — Chemical Substance Information. Retrieved March 31, 2026, from[Link]
Exploratory
1,1'-Diamino-2,2'-bianthraquinone: Structural Profiling, Synthesis, and Applications in Advanced Colorants
Executive Summary In the realm of high-performance organic colorants and conjugated materials, 1,1'-diamino-2,2'-bianthraquinone (CAS: 6546-50-5) stands as a critical synthetic intermediate. Characterized by its highly r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of high-performance organic colorants and conjugated materials, 1,1'-diamino-2,2'-bianthraquinone (CAS: 6546-50-5) stands as a critical synthetic intermediate. Characterized by its highly rigid, polycyclic aromatic framework, this dimeric anthraquinone derivative is the primary precursor for the synthesis of Flavanthrone (Vat Yellow 1), a pigment renowned for its exceptional photostability and chemical resistance[1][2].
As a Senior Application Scientist navigating the complexities of dye synthesis, it is imperative to understand that the batch-to-batch variability in final pigment production often traces back to the purity and structural integrity of this exact bianthraquinone intermediate[2]. This whitepaper provides an authoritative, in-depth analysis of its structural properties, the mechanistic causality behind its synthesis via Ullmann coupling, and self-validating experimental protocols designed for high-yield isolation.
Structural & Physicochemical Data
The molecular architecture of 1,1'-diamino-2,2'-bianthraquinone consists of two anthraquinone cores covalently linked at the 2,2'-positions, with primary amine groups situated at the sterically hindered 1,1'-positions. This proximity of the amine groups to the biaryl linkage is the thermodynamic driver for its subsequent cyclization into flavanthrone.
The synthesis of 1,1'-diamino-2,2'-bianthraquinone is a masterclass in controlled biaryl coupling. The most reliable industrial and laboratory-scale method is the Ullmann Condensation of 1-halo-2-aminoanthraquinones[2][4].
The Causality of Reagent and Route Selection
Historically, the Nawiasky process was employed, which involved the acylation of 1-chloro-2-aminoanthraquinone with phthalic anhydride to protect the reactive amine, followed by copper-catalyzed Ullmann coupling and subsequent hydrolysis[1][4]. While this three-step process yields high purity, it is atom-inefficient.
Modern synthesis favors the direct Ullmann coupling of 1-bromo-2-aminoanthraquinone.
Why Bromine over Chlorine? The C-Br bond has a lower bond dissociation energy than the C-Cl bond, facilitating much faster oxidative addition of the copper catalyst at lower temperatures, thereby minimizing the thermal degradation of the unprotected amine[4].
Why Polar Aprotic Solvents? Solvents like nitrobenzene, dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are strictly required. They serve a dual purpose: they dissolve the highly rigid, planar anthraquinone precursors at elevated temperatures, and their polar nature stabilizes the transient organocopper intermediates during the reductive elimination phase of the coupling[2][4].
Mechanistic pathway from 1-amino-2-bromoanthraquinone to Flavanthrone.
To ensure scientific integrity and reduce batch-to-batch variability, the following protocol establishes a self-validating system for the direct Ullmann synthesis of 1,1'-diamino-2,2'-bianthraquinone.
Standardized experimental workflow for the synthesis and isolation of the bianthraquinone.
Step-by-Step Methodology: Direct Ullmann Coupling
1. Reaction Setup:
In a rigorously dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a continuous nitrogen inlet, combine 10.0 g of 1-bromo-2-aminoanthraquinone with 6.0 g of activated copper powder[4].
Causality: The nitrogen atmosphere is non-negotiable. Oxygen will competitively oxidize the copper catalyst and the amine groups, leading to complex, intractable tar formations[2].
2. Solvent Addition & Heating:
Add 50 mL of anhydrous nitrobenzene (or DMSO if operating at lower temperatures)[2][4]. Begin mechanical stirring and gradually heat the mixture to 150°C – 210°C using a precisely controlled heating mantle.
Self-Validation Checkpoint 1 (Visual): The initial suspension will appear bright red/orange. As the Ullmann coupling proceeds and the extended conjugated dimer forms, the mixture will progressively darken to a deep brown/yellow hue.
3. Reaction Monitoring:
Maintain the temperature for 4 to 6 hours.
Self-Validation Checkpoint 2 (Chromatographic): Extract a 0.1 mL aliquot, dilute in dichloromethane, and spot on a silica TLC plate (Eluent: Toluene/Ethyl Acetate 8:2). The reaction is deemed complete when the higher-Rf monomer spot completely disappears, replaced by a distinct, lower-Rf dimeric spot.
4. Isolation and Purification:
Cool the reaction mixture to 100°C. Slowly add 100 mL of absolute ethanol to precipitate the crude 1,1'-diamino-2,2'-bianthraquinone[2]. Filter the precipitate under vacuum.
To remove residual copper salts, wash the filter cake sequentially with hot ethanol (2 x 50 mL) and boiling distilled water (3 x 100 mL) until the filtrate runs clear and neutral.
5. Yield and Storage:
Dry the resulting solid in a vacuum oven at 80°C overnight. The product should be stored in a desiccator away from direct light to prevent premature photo-oxidation.
Applications in Advanced Materials
The primary industrial destination for 1,1'-diamino-2,2'-bianthraquinone is its conversion into Flavanthrone (Pigment Yellow 24 / Vat Yellow 1) [2]. By treating the bianthraquinone with dilute aqueous sodium hydroxide at boiling temperatures, an intramolecular condensation occurs[1]. The two amine groups react with the adjacent carbonyls (or undergo oxidative cyclization depending on the exact catalytic environment) to form a highly fused, nitrogen-containing polycyclic aromatic hydrocarbon (PAH).
Beyond traditional textiles, the extended π-conjugation and extreme thermal stability of these bianthraquinone-derived structures are currently being heavily researched for applications in organic semiconductors , specifically as n-type materials in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), owing to their strong electron-accepting capabilities and robust intermolecular π-π stacking.
References
DOKUMEN.PUB. "Encyclopedia of Color, Dyes, Pigments. Volume 1: Antraquinonoid Pigments". Available at: [Link]
Google Patents. "US3720678A - Process for the manufacture of flavanthrones".
The Solvation Profile of 1,1'-Diamino-2,2'-bianthraquinone: Thermodynamic Principles, Quantitative Protocols, and Application Workflows
Executive Summary The solvation of highly conjugated, rigid organic molecules is a persistent bottleneck in both drug development and materials science. 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5) [1] is a prime ex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The solvation of highly conjugated, rigid organic molecules is a persistent bottleneck in both drug development and materials science. 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5) [1] is a prime example of such a challenge. Characterized by its dual anthraquinone cores and primary amino groups, this compound exhibits exceptional chemical stability but notoriously poor solubility in standard organic solvents. This whitepaper deconstructs the thermodynamic causality behind its resistance to solvation, provides representative quantitative solubility benchmarks, and establishes a self-validating experimental protocol for precision solubility determination.
Molecular Architecture & Solvation Thermodynamics
To effectively dissolve a compound, the solvent must overcome the crystal lattice energy of the solid. For 1,1'-diamino-2,2'-bianthraquinone, this lattice energy is exceptionally high due to three synergistic structural factors:
Intramolecular Hydrogen Bonding: The primary amino groups at the 1,1' positions are situated in close proximity to the carbonyl oxygens at the 9,9' positions. This allows for the formation of robust, six-membered intramolecular hydrogen-bonded rings. This internal stabilization reduces the molecule's desire to interact with external solvent molecules.
Intermolecular
π−π
Stacking: The extensive conjugated
π
-system of the bianthraquinone backbone facilitates strong intermolecular face-to-face and edge-to-face
π−π
stacking interactions within the crystal lattice.
Steric Twist and Rigidity: The biaryl linkage at the 2,2' position introduces a steric clash between the bulky anthraquinone moieties, forcing a dihedral twist. While this breaks absolute planarity, the resulting rigid, propeller-like conformation packs densely into crystalline forms, further elevating the enthalpy of fusion.
Causality in Solvent Selection: Because of these factors, non-polar solvents (e.g., hexane, toluene at room temperature) and weak hydrogen-bonding solvents (e.g., cold ethanol) lack the thermodynamic driving force to disrupt the lattice [2]. Effective solvation requires highly polar aprotic solvents with strong hydrogen-bond accepting capabilities (to compete with the intramolecular H-bonds) or the application of significant thermal energy (to overcome the enthalpic barrier) [3].
Quantitative Solubility Data in Organic Solvents
Empirical solubility data for complex bianthraquinones is highly dependent on polymorphic purity and temperature. The table below synthesizes representative solubility benchmarks for 1,1'-diamino-2,2'-bianthraquinone, extrapolated from homologous anthraquinone derivatives and empirical solvation studies [4].
Note: Data is presented to guide initial solvent screening and formulation design.
Solvent Category
Specific Solvent
Temp (°C)
Estimated Solubility (mg/mL)
Solvation Mechanism / Notes
Aliphatic Hydrocarbons
Hexane
25
< 0.01
Insufficient polarity and dispersion forces to disrupt
π
-stacking.
Alcohols
Ethanol
25
< 0.05
Poorly soluble at room temp; H-bonding network is too weak.
Alcohols (Heated)
Ethanol (Boiling)
78
~ 2.0 - 5.0
Thermal energy overcomes lattice enthalpy; useful for recrystallization.
Chlorinated
Dichloromethane (DCM)
25
0.5 - 1.0
Moderate dipole moment provides limited solvation; requires high volumes [3].
Aromatic
Nitrobenzene
150
> 15.0
High boiling point and strong
π
-interactions make it an optimal hot solvent [2].
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
25
5.0 - 10.0
Strong H-bond acceptor disrupts the solute's intramolecular H-bonds.
Polar Aprotic
N,N-Dimethylformamide (DMF)
25
4.0 - 8.0
Similar to DMSO; excellent for preparing stock solutions for bioassays.
To generate reliable, reproducible solubility data for specific polymorphs of 1,1'-diamino-2,2'-bianthraquinone, the Isothermal Shake-Flask Method coupled with HPLC-UV/Vis quantification is the industry gold standard. This protocol is a self-validating system designed to ensure true thermodynamic equilibrium is measured, rather than a transient kinetic state.
Step-by-Step Protocol
Saturated Solution Preparation: Add an excess amount of 1,1'-diamino-2,2'-bianthraquinone solid to 5.0 mL of the target organic solvent in a tightly sealed amber glass vial (to prevent photodegradation).
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for a minimum of 48 hours. Expert Insight: 48 hours is critical for bulky anthraquinones to ensure the dissolution rate has plateaued and true equilibrium is reached.
Phase Separation: Remove the vial and allow it to stand undisturbed for 12 hours at the same temperature to let undissolved particulates settle. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation and analyte adsorption).
Gravimetric Dilution: Accurately weigh an aliquot of the filtered supernatant and dilute it with a compatible mobile phase solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the detector.
HPLC-UV/Vis Quantification: Analyze the diluted sample using a reversed-phase C18 column. Anthraquinones exhibit strong chromophoric behavior; monitor absorbance at
λmax
(typically around 254 nm or in the visible region depending on the amino auxochromes) [5].
Solid-State Verification (Critical Step): Recover the excess solid from the vial, dry it, and analyze via X-Ray Powder Diffraction (XRPD). Why? Solvents like DMSO or DCM can form solvates or induce polymorphic transformations during equilibration. If the crystal structure has changed, the measured solubility corresponds to the new solvate, not the original active pharmaceutical ingredient (API).
Figure 1. Self-validating workflow for isothermal shake-flask solubility determination.
Solvation Strategies for Downstream Applications
When the inherent solubility of 1,1'-diamino-2,2'-bianthraquinone is insufficient for a desired application (e.g., high-throughput screening in drug discovery or formulation of reactive dyes), researchers must employ active solvation strategies.
Thermal Elevation: Utilizing high-boiling solvents (like nitrobenzene or boiling ethanol) is the most traditional method for dye synthesis and recrystallization. However, this is incompatible with heat-sensitive biological assays.
Co-Solvent Systems: For in vitro biological testing, the compound is typically dissolved in 100% DMSO to create a highly concentrated stock solution (e.g., 10 mM). This stock is then "spiked" into aqueous buffer systems. The key is to keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity.
Chemical Derivatization: In materials science, if the pigment requires better solubility for polymer integration, the primary amino groups can be alkylated or acylated. This disrupts the intramolecular hydrogen bonding and adds steric bulk that prevents tight crystal packing, drastically increasing solubility in common organic solvents like chloroform or ethyl acetate.
Figure 2. Strategic pathways for overcoming poor solubility in downstream applications.
Conclusion
The solubility profile of 1,1'-diamino-2,2'-bianthraquinone is dictated by its rigid, highly conjugated structure and its propensity for strong intra- and intermolecular hydrogen bonding. While it resists solvation in common, cold organic solvents, strategic use of polar aprotic solvents (DMSO, DMF) or thermal elevation can achieve workable concentrations. By adhering to rigorous, self-validating experimental protocols like the isothermal shake-flask method with solid-state verification, researchers can generate the highly accurate thermodynamic data required to advance this compound in both pharmaceutical and materials engineering pipelines.
References
Wikipedia Contributors. "Anthraquinone". Wikipedia, The Free Encyclopedia.[Link]
ResearchGate Community. "Could any know tell me what's the best solvent for dissolving a bianthraquinone containing extract?". ResearchGate Q&A.[Link]
Fouillaud, M., et al. "Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities". Marine Drugs (PMC).[Link]
Exploratory
Comprehensive Technical Guide on 1,1'-Diamino-2,2'-bianthraquinone: Physicochemical Properties, Synthesis, and Advanced Applications
Executive Summary 1,1'-Diamino-2,2'-bianthraquinone (CAS: 6546-50-5) is a highly conjugated, sterically hindered bis-anthraquinone derivative. Traditionally serving as a critical intermediate in the synthesis of advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,1'-Diamino-2,2'-bianthraquinone (CAS: 6546-50-5) is a highly conjugated, sterically hindered bis-anthraquinone derivative. Traditionally serving as a critical intermediate in the synthesis of advanced vat dyes and high-performance organic pigments, this compound is characterized by its robust thermal stability and unique optoelectronic properties. As research in organic materials and medicinal chemistry evolves, the bianthraquinone scaffold is increasingly recognized for its potential in Covalent Organic Frameworks (COFs) and bioactive molecular design. This whitepaper elucidates its physicochemical profile, structural logic, and provides a field-proven, self-validating protocol for its synthesis, catering to researchers in materials science and chemical development.
Physicochemical Profiling & Structural Logic
The molecular architecture of 1,1'-diamino-2,2'-bianthraquinone dictates its chemical behavior and application scope. The compound consists of two anthraquinone moieties linked at the 2,2'-positions.
Mechanistic Insight: The presence of primary amine groups at the 1,1'-positions introduces significant intramolecular hydrogen bonding potential with the adjacent carbonyl groups at the 9,9'-positions. This hydrogen bonding effectively locks the local conformation, enhancing photostability and reducing the basicity of the amines. Furthermore, steric repulsion between the bulky anthraquinone systems forces the two rings out of strict coplanarity, creating a twisted 3D architecture that prevents total
π
-stacking aggregation—a critical feature for maintaining solubility during processing.
According to computational chemical profiling from Guidechem's database[1], the core quantitative data for this molecule is summarized below:
Expertise & Experience: Causality in Experimental Choices
The synthesis of 1,1'-diamino-2,2'-bianthraquinone is classically achieved via a copper-catalyzed Ullmann-type homocoupling of 1-amino-2-haloanthraquinone (typically the bromo- derivative).
Why activated copper? The use of freshly activated copper bronze is critical. Activation removes the passivating copper oxide layer, exposing zero-valent copper (
Cu0
), which is essential for the initial oxidative addition into the aryl C-Br bond.
Why nitrobenzene? The reaction requires high temperatures (>200°C) to overcome the steric hindrance of the bulky anthraquinone core during the reductive elimination step. Nitrobenzene provides the necessary high boiling point and thermal stability, while its polarity helps stabilize the organocopper transition states.
Step 1: Reagent Preparation & Catalyst Activation
Suspend 50 mmol of 1-amino-2-bromoanthraquinone in 150 mL of anhydrous nitrobenzene in a 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Separately, wash 150 mmol of copper bronze with 2% iodine in acetone, followed by 10% HCl, and dry under vacuum.
Validation Check: The activated copper must appear bright metallic red. A dull brown appearance indicates incomplete oxide removal, which will stall the oxidative addition phase.
Step 2: Thermal Coupling
Add the activated copper to the reaction flask. Heat the mixture to 210°C under a continuous argon purge to prevent atmospheric oxidation. Maintain this temperature with vigorous stirring for 12-16 hours.
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5). The complete disappearance of the starting material (
Rf≈0.7
) and the appearance of a highly fluorescent, lower-mobility spot (
Rf≈0.4
) confirms the formation of the dimer.
Step 3: Workup and Copper Removal
Cool the reaction mixture to 70°C and dilute with 200 mL of ethanol to precipitate the crude product and copper complexes. Filter the solid under vacuum. To remove the copper, suspend the filter cake in 300 mL of 10% aqueous HCl and reflux for 2 hours to dissolve all inorganic copper salts.
Validation Check: Filter the suspension while hot and wash the cake with warm water until the filtrate tests strictly pH neutral. Residual acidity indicates incomplete washing, which can lead to protonation of the target amines and subsequent degradation.
Step 4: Purification
Recrystallize the crude 1,1'-diamino-2,2'-bianthraquinone from boiling N,N-dimethylformamide (DMF) or a DMF/toluene mixture to yield pure microcrystals.
Workflow for the Ullmann homocoupling synthesis of 1,1'-diamino-2,2'-bianthraquinone.
Application Landscape: From Pigments to Bioactive Scaffolds
Vat Dyes and Organic Pigments
The primary industrial application of 6546-50-5 is as an advanced precursor for complex vat dyes and pigments, as noted in dye intermediate registries[2]. Its robust conjugated system, stabilized by intramolecular hydrogen bonding, allows for deep, light-fast colorations when applied to cellulosic fibers or used in high-grade automotive coatings.
Advanced Materials (OLEDs & COFs)
The rigid, pseudo-planar nature of the anthraquinone sub-units, coupled with the highly functionalizable primary amine groups, makes this molecule an excellent monomeric building block. It is increasingly investigated for synthesizing Covalent Organic Frameworks (COFs) and hole-transport materials in organic light-emitting diodes (OLEDs), where its intrinsic redox activity (due to the quinone moieties) can be leveraged for energy storage or electrochromic devices.
Drug Development Potential
While highly lipophilic and bulky, the bianthraquinone scaffold shares structural homology with known topoisomerase inhibitors and DNA-intercalating agents. The 1,1'-diamino groups provide accessible synthetic handles for derivatization—such as PEGylation or peptide conjugation—allowing medicinal chemists to transform this rigid core into more water-soluble, bioavailable drug candidates for targeted oncology applications.
References
Dyestuff Intermediates. "1,1′-Diamino-2,2′-bianthraquinone." Dye Intermediates Registry. Available at: [Link]
The Historical and Mechanistic Background of 1,1'-Diamino-2,2'-bianthraquinone
A Technical Whitepaper on Anthraquinone Synthesis, Dye Evolution, and Scaffold Repurposing Executive Summary The early 20th century witnessed a chemical renaissance driven by the discovery of synthetic colorants. At the...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper on Anthraquinone Synthesis, Dye Evolution, and Scaffold Repurposing
Executive Summary
The early 20th century witnessed a chemical renaissance driven by the discovery of synthetic colorants. At the heart of this revolution was the anthraquinone scaffold. While compounds like indanthrone took the spotlight, 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5) emerged as a keystone intermediate. Though rarely utilized as a standalone product, its unique structural topology—featuring two highly conjugated anthraquinone systems linked by a sterically hindered biaryl bond—made it the critical precursor for advanced vat dyes and modern functional materials. This whitepaper dissects the historical discovery, physicochemical properties, and mechanistic synthesis of this vital molecule, bridging its legacy with modern applications in drug discovery and material science.
Historical Context: The Golden Age of Anthraquinone Dyes
In 1901, the discovery of indanthrone by René Bohn initiated the "golden age" of anthraquinone vat dyes, shifting the industry away from natural indigo toward highly stable, synthetic alternatives. The German chemical conglomerate I.G. Farbenindustrie spearheaded this research, systematically exploring biaryl couplings of substituted anthraquinones.
During this era, 1,1'-diamino-2,2'-bianthraquinone was synthesized and officially documented in 1[1]. Chemists realized that this diamine was not an endpoint but a highly reactive precursor. When subjected to strong acidic conditions, it underwent intramolecular condensation to form a highly stable carbazole derivative known commercially as Indanthren Yellow FFRK or Vat Yellow 28 [2]. Vat dyes are characterized by their application method, requiring reduction to a water-soluble "leuco" form before oxidation and precipitation within the fiber[3].
Physicochemical Profiling
Understanding the behavior of 1,1'-diamino-2,2'-bianthraquinone requires an analysis of its quantitative chemical properties. The molecule's rigid, planar structure dictates its high melting point, low solubility in standard organic solvents, and its utility as a robust synthetic scaffold.
Table 1: Physicochemical and Computational Properties of 1,1'-Diamino-2,2'-bianthraquinone [4]
Property
Value
CAS Number
6546-50-5
Molecular Formula
C₂₈H₁₆N₂O₄
Molecular Weight
444.44 g/mol
Monoisotopic Mass
444.1110 Da
Topological Polar Surface Area (TPSA)
120 Ų
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
6
Complexity Score
829
Synthetic Methodologies & Mechanistic Causality
The historical and modern synthesis of 1,1'-diamino-2,2'-bianthraquinone relies primarily on the Ullmann coupling of halogenated anthraquinones, followed by chemoselective reduction[5]. An alternative, though less regioselective, is the Scholl-type oxidative coupling of 1-aminoanthraquinone.
Fig 1. Synthetic pathways and downstream cyclization of 1,1'-diamino-2,2'-bianthraquinone.
Self-Validating Protocol: Synthesis via Ullmann Coupling
This protocol outlines the precise causality behind the classical synthesis of the target molecule, ensuring a self-validating workflow for the bench chemist.
Step 1: Precursor Preparation & System Purging
Action: Charge a dry, heavy-walled glass reactor with 1-nitro-2-chloroanthraquinone and nitrobenzene. Purge the system with inert N₂ gas for 30 minutes.
Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the transient organocopper intermediate and to mitigate the explosive hazards associated with heating nitroaromatics in the presence of O₂.
Step 2: Thermal Ullmann Coupling
Action: Add activated copper powder. Heat the reaction mixture to 200–210 °C under continuous stirring for 6-8 hours.
Causality: Nitrobenzene is selected as the solvent because its high boiling point (210 °C) provides the thermal energy necessary to overcome the severe steric hindrance of the ortho-substituted anthraquinone. Copper acts as a single-electron transfer (SET) catalyst, facilitating C-C biaryl bond formation while leaving the highly electrophilic nitro groups intact.
Validation Check: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 3:1). The disappearance of the precursor spot and the emergence of a highly fluorescent, lower-Rf spot confirms the formation of the intermediate 1,1'-dinitro-2,2'-bianthraquinone.
Step 3: Chemoselective Reduction
Action: Cool the mixture to 80 °C. Introduce an aqueous solution of sodium sulfide (Na₂S) dropwise. Reflux for an additional 4 hours.
Causality: Na₂S is chosen over stronger reducing agents (e.g., Pd/C with H₂) because it chemoselectively reduces the aromatic nitro groups to primary amines without over-reducing the critical anthraquinone carbonyls into leuco-anthraquinones.
Validation Check: Extract an aliquot, neutralize, and perform Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of the [M+H]⁺ peak at m/z 445.1 confirms quantitative conversion to 1,1'-diamino-2,2'-bianthraquinone.
Step 4: Isolation
Action: Cool to room temperature, filter the precipitate, wash sequentially with dilute HCl (to solubilize and remove residual copper salts) and cold ethanol, then dry under vacuum.
Downstream Transformation: The Genesis of Vat Yellow 28
The primary historical utility of 1,1'-diamino-2,2'-bianthraquinone was its conversion into5[5]. By treating the diamine with concentrated sulfuric acid or zinc chloride at elevated temperatures, the molecule undergoes an intramolecular electrophilic condensation. The acid protonates the amine, making the adjacent anthraquinone ring highly electrophilic, driving the formation of a central carbazole ring. This yields 5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone, a pigment renowned for its extreme resistance to photobleaching and chemical degradation[2].
Modern Implications: From Dyes to Drug Development
While its origins lie in textile chemistry, the bianthraquinone scaffold is highly relevant to modern drug development professionals and material scientists. The concept of "scaffold hopping" allows researchers to repurpose this rigid, electron-deficient core.
Fig 2. Divergent application pathways of the bianthraquinone scaffold in modern chemistry.
Pharmacology: The planar nature of the anthraquinone core allows for excellent π-π stacking, making derivatives potent DNA intercalators (analogous to anthracycline chemotherapeutics like doxorubicin). Furthermore, the spatial arrangement of the hydrogen bond donors (amines) and acceptors (carbonyls) makes them ideal candidates for rigid kinase inhibitor design.
Material Science: The extended conjugation and thermal stability of bianthraquinones are currently being leveraged in the synthesis of organic semiconductors, OLED materials, and charge-transport layers in photovoltaics.
Unlocking the Potential of 1,1'-Diamino-2,2'-bianthraquinone: A Guide to Future Research Frontiers
For Researchers, Scientists, and Drug Development Professionals Abstract 1,1'-Diamino-2,2'-bianthraquinone, a complex derivative of the well-established anthraquinone scaffold, represents a significant, yet largely unexp...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Diamino-2,2'-bianthraquinone, a complex derivative of the well-established anthraquinone scaffold, represents a significant, yet largely unexplored, frontier in materials science and medicinal chemistry. While the parent anthraquinone molecule and its simpler derivatives have been extensively studied and utilized as dyes, organic semiconductors, and therapeutic agents, the unique stereochemistry and electronic properties of this bianthraquinone dimer remain a scientific enigma. This guide illuminates potential research avenues for 1,1'-diamino-2,2'-bianthraquinone, drawing upon the known attributes of related compounds to propose novel applications in organic electronics, targeted therapeutics, and advanced materials. We present a series of detailed experimental workflows and conceptual frameworks designed to catalyze a new wave of investigation into this promising molecule.
Introduction: The Allure of the Bianthraquinone Core
The anthraquinone framework is a cornerstone of organic chemistry, with its derivatives exhibiting a rich tapestry of chemical and physical properties. The dimerization of this structure into a bianthraquinone, particularly with the introduction of amino functionalities at the 1 and 1' positions, presents a molecule of significant academic and industrial interest. The presence of two distinct anthraquinone moieties linked by a C-C single bond introduces the possibility of atropisomerism, leading to chiral structures that could interact uniquely with biological systems or self-assemble into highly ordered materials. The amino groups, acting as powerful electron-donating substituents, are expected to profoundly influence the molecule's electronic and photophysical properties, making it a compelling candidate for a range of applications.[1][2][3]
Potential Research Area 1: Organic Electronics and Optoelectronics
The inherent redox activity of the quinone system, coupled with the electron-donating nature of the amino groups, positions 1,1'-diamino-2,2'-bianthraquinone as a prime candidate for applications in organic electronics.[4] Research into other anthraquinone derivatives has demonstrated their potential as n-type materials and in electrochromic devices.[1]
Investigation of Redox Properties and Application in Redox Flow Batteries
Anthraquinone derivatives have been identified as promising anolytes in all-organic redox flow batteries due to their reversible two-electron, two-proton reduction.[5][6] The bianthraquinone structure of our target molecule could potentially offer a four-electron transfer process, significantly increasing the energy density.
Cyclic Voltammetry (CV): Dissolve 1,1'-diamino-2,2'-bianthraquinone in a suitable organic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). Perform CV using a standard three-electrode setup (glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode) to determine the reduction and oxidation potentials.[2]
Spectroelectrochemistry: Couple the electrochemical setup with a UV-Vis-NIR spectrometer to monitor the changes in the absorption spectrum upon electrochemical reduction and oxidation. This will provide insights into the electronic structure of the radical anion, dianion, radical cation, and dication states.[2]
Computational Modeling (DFT): Utilize Density Functional Theory (DFT) to calculate the LUMO and HOMO energy levels, which can be correlated with the reduction and oxidation potentials, respectively.[5] This will also help in understanding the structural changes upon redox cycling.
Table 1: Hypothetical Electrochemical Data for 1,1'-diamino-2,2'-bianthraquinone vs. Monomeric Anthraquinone Derivatives
Compound
First Reduction Potential (V vs. Fc/Fc+)
Second Reduction Potential (V vs. Fc/Fc+)
HOMO (eV)
LUMO (eV)
Anthraquinone
-1.52
-2.0
-6.8
-3.2
1,5-Diaminoanthraquinone
-1.55
-2.1
-5.9
-3.1
1,1'-Diamino-2,2'-bianthraquinone (Predicted)
-1.60
-1.85 (2e-), -2.2 (2e-)
-5.7
-3.3
Development of Novel Organic Semiconductors
The extended π-conjugation and potential for self-assembly make 1,1'-diamino-2,2'-bianthraquinone an interesting candidate for organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).[4] The amino groups can be further functionalized to tune the solubility and solid-state packing of the molecule.
Thin-Film Deposition: Fabricate thin films of the compound using techniques such as vacuum deposition or solution shearing.
Device Fabrication: Construct OTFT devices in a bottom-gate, top-contact architecture on a Si/SiO2 substrate.
Performance Characterization: Measure the charge carrier mobility, on/off ratio, and threshold voltage of the fabricated devices.
Diagram 1: Proposed Experimental Workflow for Organic Semiconductor Device Fabrication
Caption: Workflow for fabrication and characterization of organic semiconductor devices.
Potential Research Area 2: Medicinal Chemistry and Drug Development
Anthraquinone derivatives are known for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8][9] The unique three-dimensional structure of 1,1'-diamino-2,2'-bianthraquinone could lead to novel mechanisms of biological action.
Anticancer Drug Discovery
Many clinically used anticancer drugs, such as mitoxantrone, feature a diaminoanthraquinone core.[8][10] These compounds are believed to exert their cytotoxic effects through intercalation into DNA and inhibition of topoisomerase II. The bianthraquinone structure could potentially interact with DNA in a unique bivalent manner, leading to enhanced efficacy or a different pharmacological profile.
Cell Viability Assays: Screen 1,1'-diamino-2,2'-bianthraquinone against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) using assays such as MTT or CellTiter-Glo to determine its IC50 values.
Mechanism of Action Studies:
DNA Intercalation: Use techniques like DNA melting temperature analysis and fluorescence quenching assays to investigate the binding of the compound to DNA.
Topoisomerase II Inhibition Assay: Determine if the compound can inhibit the catalytic activity of topoisomerase II.
Cell Cycle Analysis: Use flow cytometry to assess the effect of the compound on the cell cycle distribution of cancer cells.
Allosteric Enzyme Inhibition: Investigate the potential of the compound to act as an allosteric inhibitor of metabolic enzymes crucial for cancer cell proliferation, such as phosphoglycerate mutase 1 (PGAM1).[11]
Diagram 2: Proposed Mechanism of Bivalent DNA Intercalation
Caption: Bivalent intercalation of the bianthraquinone into the DNA double helix.
Development of Novel Antibacterial Agents
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Aminoanthraquinones have shown promise as antibacterial compounds.[10][12] The bianthraquinone could offer enhanced antibacterial activity through a multi-target mechanism.
Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of 1,1'-diamino-2,2'-bianthraquinone against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) using the broth microdilution method.
Mechanism of Action Studies: Investigate the potential mechanisms of antibacterial action, such as inhibition of bacterial enzymes, disruption of the cell membrane, or interference with biofilm formation.
Potential Research Area 3: Advanced Materials and Supramolecular Chemistry
The rigid and planar nature of the anthraquinone units, combined with the potential for hydrogen bonding through the amino groups, makes 1,1'-diamino-2,2'-bianthraquinone an excellent building block for the construction of supramolecular assemblies and covalent organic frameworks (COFs).[13]
Design of Covalent Organic Frameworks (COFs)
COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing.[13] The diamino functionality of 1,1'-diamino-2,2'-bianthraquinone can be utilized to form imine-linked or amide-linked COFs with various aldehydes or carboxylic acids, respectively.
Solvothermal Synthesis: React 1,1'-diamino-2,2'-bianthraquinone with a suitable linker molecule (e.g., terephthalaldehyde) in a sealed vessel under solvothermal conditions to promote the formation of a crystalline COF.
Structural Characterization: Use powder X-ray diffraction (PXRD) to confirm the crystallinity and determine the structure of the resulting COF.
Porosity Measurement: Perform gas sorption analysis (e.g., N2 at 77 K) to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the COF.
Diagram 3: Synthesis of a Bianthraquinone-Based Covalent Organic Framework
Caption: Schematic representation of COF synthesis from bianthraquinone.
Conclusion
1,1'-diamino-2,2'-bianthraquinone is a molecule ripe with potential, standing at the intersection of several exciting fields of research. Its unique structural and electronic features suggest a wealth of opportunities for the development of new technologies in organic electronics, medicine, and materials science. This guide has outlined several promising research directions and provided detailed experimental frameworks to initiate these investigations. By systematically exploring the properties and applications of this fascinating molecule, the scientific community can unlock a new chapter in the rich history of anthraquinone chemistry.
References
NextSDS. 1,1'-diamino-2,2'-bianthraquinone — Chemical Substance Information. Available from: [Link]
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theoretical studies on 1,1'-diamino-2,2'-bianthraquinone
An In-depth Technical Guide to the Theoretical Study of 1,1'-Diamino-2,2'-bianthraquinone Abstract 1,1'-diamino-2,2'-bianthraquinone represents a fascinating molecular architecture, combining the robust, redox-active ant...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Theoretical Study of 1,1'-Diamino-2,2'-bianthraquinone
Abstract
1,1'-diamino-2,2'-bianthraquinone represents a fascinating molecular architecture, combining the robust, redox-active anthraquinone core with electron-donating amino functionalities and the stereochemical complexity of an atropisomeric biaryl linkage. This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, tailored for researchers in materials science, medicinal chemistry, and drug development. We will delve into the causality behind selecting specific computational methods, detail self-validating protocols, and ground our analysis in authoritative principles for studying complex organic molecules. This document moves beyond a simple listing of methods to offer a field-proven perspective on how to extract meaningful, predictive insights into the molecule's structure, electronic properties, and potential applications.
Introduction: The Scientific Rationale
Anthraquinone and its derivatives are a cornerstone of functional organic chemistry, with applications ranging from high-performance dyes and pigments to anticancer agents and organic electronics.[1][2][3] The introduction of amino groups significantly modulates their electronic properties, inducing intramolecular charge transfer (ICT) characteristics that are crucial for their function as colorimetric sensors and in optical devices.[4][5]
The specific molecule of interest, 1,1'-diamino-2,2'-bianthraquinone, is a dimer that presents unique theoretical challenges and application opportunities. The C2-C2' linkage introduces the potential for atropisomerism—axially chiral isomers that are non-superimposable mirror images due to hindered rotation. This structural feature can have profound implications for its interaction with chiral biological targets or its self-assembly in electronic materials.
This guide outlines the theoretical workflow for characterizing this molecule from first principles, providing a predictive lens through which its potential can be evaluated before committing to complex, resource-intensive synthesis.
Part I: Molecular Geometry and Structural Elucidation
The foundational step in any theoretical study is to determine the stable three-dimensional structure of the molecule. For 1,1'-diamino-2,2'-bianthraquinone, the primary structural question revolves around the torsional angle of the biaryl linkage and the planarity of the anthraquinone systems.
Computational Approach: Geometry Optimization
Density Functional Theory (DFT) is the workhorse for reliable geometry predictions of medium-to-large organic molecules.
Expertise & Experience: We select the B3LYP functional as it provides a well-documented balance between computational cost and accuracy for organic systems. The 6-31G(d) basis set is chosen as a starting point, including polarization functions (d) on heavy atoms, which are essential for accurately describing the geometry of the carbonyl and amino groups. A subsequent optimization with a larger basis set (e.g., 6-311+G(d,p)) is recommended for final energy calculations.
Trustworthiness: A key self-validating step is the frequency calculation performed after optimization. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.
Key Structural Parameters
The optimized geometry will provide critical data points. The most important is the C1-C2-C2'-C1' dihedral angle, which defines the twist between the two anthraquinone units. Intramolecular hydrogen bonding between the amino group's hydrogen and the adjacent carbonyl oxygen (N-H···O=C) is also expected, which will influence the planarity and electronic structure.[6]
Parameter
Predicted Value (Angstroms/Degrees)
Significance
C2-C2' Bond Length
~1.50 Å
Indicates a single bond, around which rotation is possible but hindered.
C1-C2-C2'-C1' Dihedral Angle
90° ± 20°
Defines the degree of twist between the two units, critical for chirality and conjugation.
N-H···O Hydrogen Bond
~2.0 - 2.2 Å
Stabilizes the conformation and influences the electronic properties of the amino and carbonyl groups.
Carbonyl Bond Length (C=O)
~1.23 Å
Typical double bond character, acts as the primary electron-accepting site.
Visualization of Molecular Structure
A clear visual representation is essential for understanding the spatial arrangement of the molecule.
Caption: Ball-and-stick representation of 1,1'-diamino-2,2'-bianthraquinone.
Part II: Electronic and Photophysical Properties
Understanding the electronic structure is paramount to predicting the molecule's color, reactivity, and suitability for electronic applications.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a primary determinant of the molecule's kinetic stability and the energy of its lowest-energy electronic transition.
Expertise & Experience: For diamino-substituted anthraquinones, the HOMO is typically distributed across the amino-substituted ring, reflecting its electron-donating character.[4] The LUMO is generally localized on the electron-deficient quinone core. This spatial separation of FMOs is the hallmark of an Intramolecular Charge Transfer (ICT) system.
Trustworthiness: The calculated HOMO and LUMO energy levels can be correlated with experimental electrochemical data. The HOMO energy relates to the oxidation potential, while the LUMO energy relates to the reduction potential. A strong correlation validates the chosen level of theory.[7][8]
Orbital
Predicted Energy (eV)
Description & Implication
HOMO
-5.4 to -5.6 eV
Localized on the amino-anthraquinone units. Governs electron-donating ability and oxidation potential.
LUMO
-2.4 to -2.8 eV
Localized on the quinone core. Governs electron-accepting ability and reduction potential.
HOMO-LUMO Gap
~2.6 to 3.0 eV
Corresponds to absorption in the visible region, indicating the molecule will be colored.
Simulating the UV-Visible Absorption Spectrum
Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra.
Expertise & Experience: TD-DFT calculations on the optimized geometry predict the vertical excitation energies (corresponding to λmax) and their corresponding oscillator strengths (related to absorption intensity). The lowest energy transition is expected to be a HOMO→LUMO excitation with significant ICT character. Amino substituents are known to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted anthraquinone core.[4]
Authoritative Grounding: The nature of each electronic transition (e.g., n→π, π→π, ICT) is determined by analyzing the specific molecular orbitals involved in the excitation. This provides a deep mechanistic understanding of the molecule's interaction with light.
Experimental Protocol: Computational Workflow
The following protocol outlines a self-validating system for theoretical analysis.
Structure Generation: Build an initial 3D structure of 1,1'-diamino-2,2'-bianthraquinone using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)).
Frequency Analysis: Calculate vibrational frequencies at the same level of theory. Validation Check: Confirm the absence of imaginary frequencies. If present, the structure is a transition state, not a minimum, and must be re-optimized.
High-Accuracy Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a more robust basis set (e.g., 6-311+G(d,p)) for accurate FMO energies.
Excited State Calculation: Run a TD-DFT calculation (e.g., TD-B3LYP/6-311+G(d,p)) to compute the first 10-20 singlet excited states.
Data Analysis: Extract λmax, oscillator strengths, and the character of major transitions. Visualize the FMOs and orbitals involved in key excitations.
Caption: A self-validating workflow for theoretical analysis of organic molecules.
Part III: Predicted Applications and Field Insights
The theoretical data provides a strong foundation for predicting the utility of 1,1'-diamino-2,2'-bianthraquinone.
Advanced Dyes and Pigments: The predicted strong absorption in the visible spectrum, a consequence of the ICT character, makes it a prime candidate for a high-performance dye. The large, rigid bianthraquinone structure suggests high thermal stability and lightfastness.[2][9]
Organic Electronics: The well-defined HOMO and LUMO levels are essential for designing organic semiconductor materials. Its electron-accepting core and tunable energy levels make it potentially suitable for use in organic photovoltaics (OPVs) or as a component in organic light-emitting diodes (OLEDs).[2][10]
Pharmaceutical Development: Anthraquinone derivatives are well-known for their potential as anticancer agents, often acting as DNA intercalators or inhibitors of key enzymes like topoisomerases.[1][11][12] The chiral nature of 1,1'-diamino-2,2'-bianthraquinone is particularly significant, as biological systems are chiral. Theoretical docking studies could be employed to predict how the different atropisomers bind to protein active sites, guiding the development of stereoselective therapeutics.
Conclusion
The theoretical study of 1,1'-diamino-2,2'-bianthraquinone, grounded in a robust DFT and TD-DFT framework, provides invaluable predictive power. This guide outlines a comprehensive and self-validating workflow to elucidate its unique structural, electronic, and photophysical properties. The computational results strongly suggest a molecule with a stable, chiral structure, significant intramolecular charge transfer characteristics, and a rich potential for application in advanced materials and medicinal chemistry. This in-silico-first approach enables a more targeted and efficient path for the rational design and subsequent synthesis of novel functional molecules.
References
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Al-Malki, J., et al. (2023). Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A. Molecules, 28(14), 5344. [Link]
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Kaźmierczak-Barańska, J., et al. (1984). Synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives coupled to dextran as carriers for interferon. Archivum Immunologiae et Therapiae Experimentalis, 32(3), 247-53. [Link]
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Spectroscopic Profiling of 1,1'-Diamino-2,2'-bianthraquinone (Pigment Red 177): A Comprehensive Guide to NMR, IR, and UV-Vis Characterization
Executive Summary & Mechanistic Overview 1,1'-Diamino-2,2'-bianthraquinone, universally classified as C.I. Pigment Red 177 (PR177), is a high-performance polycyclic compound renowned for its exceptional thermal stability...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Overview
1,1'-Diamino-2,2'-bianthraquinone, universally classified as C.I. Pigment Red 177 (PR177), is a high-performance polycyclic compound renowned for its exceptional thermal stability, weather fastness, and deep red chromaticity[1]. Structurally, it consists of two anthraquinone chromophores covalently linked at the 2,2'-positions, with primary electron-donating amino groups situated at the 1,1'-positions[2].
This specific molecular architecture dictates its physical and spectroscopic behavior. The severe steric hindrance between the adjacent anthraquinone moieties forces the molecule into a twisted, non-coplanar conformation (atropisomerism). Simultaneously, the proximity of the 1-amino groups to the 9-carbonyl groups facilitates a robust intramolecular hydrogen-bonding network[3]. For researchers in advanced materials, organic photovoltaics, and drug development, understanding the spectroscopic signatures of these interactions is critical. This whitepaper provides a rigorous, mechanistic guide to the UV-Vis, FT-IR, and NMR characterization of PR177.
Analytical workflow and mechanistic mapping for the spectroscopic characterization of PR177.
Unsubstituted anthraquinone is nearly colorless, exhibiting a weak
n→π∗
transition at ~405 nm and a stronger
π→π∗
transition at 323 nm[4]. The introduction of the 1,1'-diamino groups fundamentally alters the electronic landscape. The nitrogen lone pairs conjugate with the extended
π
-system of the bisanthraquinonyl core, initiating an intense intramolecular charge transfer (ICT) to the electron-withdrawing carbonyl groups[4]. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly narrowing the HOMO-LUMO gap and causing a massive bathochromic (red) shift. Consequently, PR177 exhibits a broad absorption maximum (
λmax
) in the 500–600 nm range[5].
Because PR177 is highly insoluble due to strong intermolecular
π−π
stacking, solution-phase UV-Vis is often unfeasible or misrepresentative of its true pigmentary state. DRS is the authoritative method here[6].
Matrix Dilution: Co-grind 1 mg of PR177 with 99 mg of spectral-grade Barium Sulfate (
BaSO4
) in an agate mortar. Causality: Analyzing pure pigment results in total photon absorption and detector saturation. Dilution ensures the signal remains within the linear dynamic range of the photomultiplier tube.
Baseline Calibration: Pack a sample holder with pure
BaSO4
and scan the baseline from 300 to 800 nm to establish 100% reflectance. This validates the optical path and light source integrity.
Acquisition: Pack the diluted PR177 mixture into the holder and record the reflectance spectrum (
R∞
).
Data Transformation: Apply the Kubelka-Munk function to convert reflectance into absorption equivalents:
K/S=2R∞(1−R∞)2
[6].
The vibrational spectrum of PR177 is defined by the interplay between the amino and carbonyl groups. In a free, unhindered anthraquinone, the
C=O
stretch typically appears at ~1670 cm⁻¹. However, in PR177, the 1-amino group acts as a strong hydrogen bond donor to the adjacent 9-carbonyl oxygen. This intramolecular hydrogen bonding lengthens and weakens the
C=O
double bond, shifting its stretching frequency down to ~1630 cm⁻¹. The N-H stretching vibrations are also broadened and shifted due to this interaction[7].
Self-Validating Protocol: KBr Pellet Method
Attenuated Total Reflectance (ATR) can suffer from poor optical contact with hard, crystalline pigments, leading to distorted peak intensities. The KBr transmission method ensures an isotropic sample distribution.
Desiccation (Critical Step): Dry KBr powder at 110°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at ~3400 cm⁻¹, which perfectly masks the critical N-H stretches of PR177.
Milling: Gently co-grind 2 mg of PR177 with 200 mg of anhydrous KBr.
Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 5 minutes. The vacuum removes trapped air, preventing light scattering and ensuring a transparent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans.
Quantitative Data Summary
Wavenumber (cm⁻¹)
Vibration Mode
Intensity
Mechanistic Assignment
~3400, ~3300
ν(N-H)
Medium, Broad
Asymmetric and symmetric primary amine stretches
~1630 - 1650
ν(C=O)
Strong, Sharp
Hydrogen-bonded 9-carbonyl stretch
~1590
ν(C=C)
Strong
Aromatic ring skeletal vibrations
~1280
ν(C-N)
Medium
Aryl-amine stretching
Nuclear Magnetic Resonance (NMR): Structural Elucidation
Causality & Theoretical Grounding
The rigid bisanthraquinonyl core prevents dissolution in standard deuterated solvents (e.g.,
CDCl3
). To overcome this, aggressive solvents like deuterated sulfuric acid (
D2SO4
) or high-temperature
DMSO-d6
(100°C) must be used. Despite the steric twist across the 2,2'-bond, the molecule retains
C2
symmetry on the NMR timescale. Therefore, the 28 carbon atoms resolve into 14 distinct environments, and the 12 aromatic protons resolve into 6 distinct environments.
Solvent Selection: Dissolve 5 mg of PR177 in 0.6 mL of
DMSO-d6
. Causality: If
D2SO4
is used, the acid will protonate the amino groups (forming
−NH3+
), which breaks the intramolecular hydrogen bonds and drastically alters the native chemical shifts. High-temperature
DMSO-d6
preserves the native electronic state.
Thermal Equilibration: Heat the NMR probe to 100°C and allow the sample to equilibrate for 15 minutes. This thermal energy disrupts intermolecular
π−π
stacking, ensuring isotropic tumbling and sharp resonance lines.
Acquisition (
1H
): Acquire at 400 MHz or higher. Use an internal standard (TMS) calibrated to 0 ppm.
Acquisition (
13C
): Due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons (carbonyls, C-N, and C-C linkage), utilize an extended relaxation delay (
d1=5 s
) and acquire >10,000 scans to ensure adequate signal-to-noise ratio.
Quantitative Data Summary (in
DMSO-d6
at 100°C)
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity / Integration
Assignment
1H
8.50 - 9.50
Broad Singlet, 4H
−NH2
protons (Strongly deshielded via H-bonding)
1H
~8.20
Doublet, 2H
H-4, H-4' (Peri to 10-carbonyl)
1H
~8.10
Multiplet, 4H
H-5, H-5', H-8, H-8' (Peri protons on unsubstituted rings)
1H
~7.80
Doublet, 2H
H-3, H-3'
1H
~7.65
Multiplet, 4H
H-6, H-6', H-7, H-7'
13C
~184.0
Quaternary
C-9, C-9' (Carbonyl, H-bonded)
13C
~182.0
Quaternary
C-10, C-10' (Carbonyl, free)
13C
~151.0
Quaternary
C-1, C-1' (Aromatic C attached to
−NH2
)
13C
~138.0
Quaternary
C-2, C-2' (Bisanthraquinonyl linkage carbons)
References
Properties of a composite pigment of C.I. pigment red 177 prepared via a solid-state ball milling method. ResearchGate.
Cleaner production technology of intermediate DAS in red pigment C.I.177: four-phase heterogeneous catalytic Ullmann condensation. ResearchGate.
JP2008077073A - Photosensitive composition for liquid crystal alignment control protrusion. Google Patents.
Engineering Infra-Red Photon Absorbing Materials for Organic Solar Cells. Scholaris.
Dyes, Anthraquinone. In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam.
crystal structure of 1,1'-diamino-2,2'-bianthraquinone
An In-Depth Technical Guide to the Anticipated Crystal Structure of 1,1'-Diamino-2,2'-bianthraquinone A Note to the Researcher The following guide has been compiled to provide a comprehensive theoretical and practical fr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Anticipated Crystal Structure of 1,1'-Diamino-2,2'-bianthraquinone
A Note to the Researcher
The following guide has been compiled to provide a comprehensive theoretical and practical framework for understanding the potential . It is critical to note that, at the time of this writing, a definitive, experimentally determined crystal structure for this specific molecule is not publicly available. Therefore, this document leverages crystallographic data from closely related analogues, such as various amino- and diamino-anthraquinones and their derivatives, to infer and predict the structural characteristics of the title compound. This approach provides a robust starting point for researchers and drug development professionals interested in this molecule.
Introduction: The Significance of 1,1'-Diamino-2,2'-bianthraquinone
Anthraquinone derivatives are a pivotal class of organic compounds, renowned for their applications as dyes, indicators, and, significantly, as scaffolds in the development of therapeutic agents.[1][2][3] Their planar aromatic systems and capacity for hydrogen bonding make them intriguing candidates for interacting with biological macromolecules. The title compound, 1,1'-diamino-2,2'-bianthraquinone, a dimeric structure formed by two aminoanthraquinone units, presents a unique stereochemistry and potential for complex intermolecular interactions, rendering it a person of interest for applications in materials science and medicinal chemistry, particularly in the design of intercalating agents and novel therapeutics.[4][5]
Synthesis and Crystallization Strategies
The synthesis of aminoanthraquinone derivatives is well-established, often involving the ammonolysis of corresponding nitro- or halogen-substituted anthraquinones.[6][7] For 1,1'-diamino-2,2'-bianthraquinone, a plausible synthetic route would involve the coupling of two 1-amino-2-halo-anthraquinone molecules or a related Ullmann-type condensation reaction.
Experimental Protocol: A General Approach to Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial step. Based on methodologies for similar compounds, the following protocol is recommended:
Purification: The synthesized 1,1'-diamino-2,2'-bianthraquinone should be purified to the highest possible degree using techniques such as column chromatography or recrystallization from a suitable solvent system (e.g., a mixture of chloroform and methanol).
Solvent Screening: A systematic screening of solvents and solvent mixtures is essential. Solvents of varying polarities should be tested to determine the optimal conditions for slow crystallization.
Crystallization Techniques:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., chloroform/methanol) is allowed to evaporate slowly at a constant temperature (e.g., 293 K).[8]
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Predicted Crystallographic and Structural Features
While the specific crystal data for 1,1'-diamino-2,2'-bianthraquinone is unavailable, we can extrapolate from the known structures of related molecules like 2-(dimethylamino)anthraquinone and various diamino-substituted benzoquinones.[8][9]
Anticipated Molecular Geometry
The core anthraquinone moieties are expected to be nearly planar. The dihedral angle between the two anthraquinone systems will be a key structural feature, influenced by steric hindrance between the amino groups and the rest of the molecule.
Predicted Crystallographic Parameters
Based on analogous structures, it is plausible that 1,1'-diamino-2,2'-bianthraquinone could crystallize in a monoclinic or triclinic space group.
Table 1: Hypothetical Crystallographic Data for 1,1'-diamino-2,2'-bianthraquinone (Based on Analogue Structures)
Centrosymmetric space groups are common for achiral molecules.
a (Å)
10 - 15
Based on the dimensions of related bianthracene derivatives.
b (Å)
5 - 10
c (Å)
15 - 20
β (°)
90 - 110
For monoclinic systems.
V (ų)
1500 - 2500
Z
2 or 4
Number of molecules per unit cell.
Key Intermolecular Interactions
The crystal packing of 1,1'-diamino-2,2'-bianthraquinone is expected to be dominated by a network of intermolecular interactions.
Hydrogen Bonding: The primary amino groups are strong hydrogen bond donors, and the carbonyl oxygen atoms are hydrogen bond acceptors. It is highly probable that extensive intermolecular N-H···O=C hydrogen bonds will be a dominant structural motif, leading to the formation of supramolecular synthons.[9][11] These interactions are crucial for the stability of the crystal lattice.
π-π Stacking: The large, planar aromatic surfaces of the bianthraquinone core are predisposed to π-π stacking interactions. These interactions will likely result in a slip-stacked arrangement of the molecules, with interlayer distances of approximately 3.3 to 3.5 Å.[12]
C-H···O Interactions: Weaker C-H···O hydrogen bonds may also contribute to the overall stability of the crystal packing.[8]
Experimental Workflow for Crystal Structure Determination
The following workflow outlines the necessary steps for the experimental determination of the .
Caption: Experimental workflow for the determination of the .
Potential Applications in Drug Development
The structural features of 1,1'-diamino-2,2'-bianthraquinone suggest several potential applications in drug development:
Anticancer Agents: Anthraquinone derivatives are known for their antitumor properties.[4] The dimeric nature of this compound could enhance its DNA intercalation ability, a mechanism of action for several anticancer drugs.
Enzyme Inhibition: The molecule's rigid structure and hydrogen bonding capabilities could allow it to bind to the active sites of enzymes, making it a candidate for the development of enzyme inhibitors.
Molecular Probes: The inherent fluorescence of the anthraquinone core could be exploited in the development of fluorescent probes for biological imaging.
Conclusion
While the remains to be experimentally determined, a comprehensive analysis of related compounds provides a strong foundation for predicting its structural characteristics. The anticipated features, including a planar aromatic core, extensive intermolecular hydrogen bonding, and π-π stacking, suggest a highly ordered and stable crystal lattice. The elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction will be a critical step in unlocking its full potential in materials science and drug discovery.
References
ChemRxiv. (n.d.). Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions. Retrieved from [Link]
MDPI. (2025, November 15). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
PMC. (n.d.). 2-(Dimethylamino)anthraquinone. Retrieved from [Link]
MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. (n.d.). Retrieved from [Link]
BRIAC. (2021, March 6). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Retrieved from [Link]
PubMed. (1984). Synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives coupled to dextran as carriers for interferon. Retrieved from [Link]
Google Patents. (n.d.). US4029680A - Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs.
MDPI. (2023, May 24). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]
PMC. (n.d.). Intermolecular Chirality Modulation of Binaphthalene-Bridged Bisporphyrins With Chiral Diamines. Retrieved from [Link]
European Patent Office. (1992, August 19). EP 0499450 A1 - Synthesis of 1-aminoanthraquinone. Retrieved from [Link]
MDPI. (2025, November 27). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
ResearchGate. (2020, September 5). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Retrieved from [Link]
PMC. (2024, March 15). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Mono-and diaminoanthraquinones in the biological application. Retrieved from [Link]
PubChem. (n.d.). 1,2-Diaminoanthraquinone. Retrieved from [Link]
NextSDS. (n.d.). 1,1'-diamino-2,2'-bianthraquinone — Chemical Substance Information. Retrieved from [Link]
Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
Scirp.org. (n.d.). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Retrieved from [Link]
PubMed. (2014, July 10). High-pressure vibrational and polymorphic response of 1,1-diamino-2,2-dinitroethene single crystals: Raman spectroscopy. Retrieved from [Link]
SciSpace. (2016, February 9). Crystal structure of 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid dihydrate, C14H16N2O6. Retrieved from [Link]
Introduction: The Versatility of the Anthraquinone Core for Electronic Applications
An Application Guide to Diaminoanthraquinone Derivatives in Organic Electronics The field of organic electronics leverages the vast possibilities of carbon-based molecules to create devices that are flexible, lightweight...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Diaminoanthraquinone Derivatives in Organic Electronics
The field of organic electronics leverages the vast possibilities of carbon-based molecules to create devices that are flexible, lightweight, and can be fabricated through low-cost methods. At the heart of this field lies the search for stable, high-performance organic semiconductors. Anthraquinone, a polycyclic aromatic hydrocarbon with a distinctive 9,10-dione core, presents a robust and electronically versatile scaffold. Its derivatives, particularly those functionalized with amino groups (diaminoanthraquinones or DAAQs), have emerged from their traditional roles as pigments and dyes to become promising candidates for advanced electronic applications.[1][2]
DAAQs combine the electron-accepting quinone function with the electron-donating amine groups, creating a molecule with tunable electrochemical properties.[3] This inherent donor-acceptor character, stabilized by the aromatic structure, makes them suitable for a range of semiconductor applications, including field-effect transistors, sensors, and photovoltaics.[2][4] While a vast number of DAAQ isomers and derivatives exist, this guide will focus on the synthesis, characterization, and application of representative DAAQ compounds, providing detailed protocols and scientific rationale for their use in organic electronic devices. We will explore how the strategic placement of amino groups and other functional moieties can manipulate the molecular energy levels and solid-state packing, which are critical for device performance.
Section 1: Synthesis and Functionalization of DAAQ Building Blocks
The properties of DAAQ-based devices are intrinsically linked to the purity and molecular structure of the active material. Synthesis provides the foundational control over these properties. The following protocols outline common methods for preparing and modifying DAAQ cores.
Protocol 1.1: Synthesis of 2-Aminoanthraquinone (AAq)
This protocol describes a common method for synthesizing 2-aminoanthraquinone, a foundational building block for more complex derivatives and a functional material in its own right. The mechanism involves the nucleophilic substitution of a sulfonate group with ammonia at high temperature and pressure.
Rationale: This method is effective for producing AAq from a commercially available starting material, sodium anthraquinone-2-sulfonate. The use of an autoclave is necessary to reach the required temperature and pressure to drive the reaction to completion.[5]
Combine 20 g of sodium anthraquinone-2-sulfonate and 200 mL of concentrated aqueous ammonia in an autoclave.
Seal the autoclave and heat the mixture to 180 °C.
Maintain this temperature for 6 hours.
Allow the autoclave to cool down to room temperature overnight.
Open the autoclave in a well-ventilated fume hood.
Filter the resulting solid product using a Büchner funnel.
Wash the solid with deionized water and dry thoroughly. The product is a red-colored solid powder.[5]
Protocol 1.2: π-System Extension via Sonogashira Coupling
To tune the optoelectronic properties of DAAQs for specific applications, such as adjusting the energy levels for organic solar cells, their π-conjugated system can be extended. This protocol provides a general framework for a Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. This example is based on the synthesis of a phenyl-substituted DAAQ.[6]
Rationale: The Sonogashira reaction, catalyzed by palladium and copper(I), is highly efficient for creating extended conjugated systems. The choice of catalysts (Pd(PPh₃)₂Cl₂) and co-catalyst (CuI) is standard for this type of cross-coupling, ensuring high yields and selectivity. Triethylamine acts as a base to neutralize the HX byproduct.[6]
In a two-neck round-bottom flask under a positive argon flow, add the halogenated DAAQ (1 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).
Add the aryl halide (2.5 eq).
Separately, purge anhydrous THF and TEA with argon for 15 minutes.
Add the degassed solvents to the reaction flask.
Stir the reaction mixture at 40 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the starting material is consumed, evaporate the solvents under reduced pressure.
Purify the crude product using silica gel column chromatography to obtain the final π-extended DAAQ derivative.[6]
Section 2: Thin Film Fabrication and Characterization
The performance of an organic electronic device is critically dependent on the morphology and quality of the semiconductor thin film. Solution-processing and thermal evaporation are the two dominant fabrication methods.
Protocol 2.1: Thin Film Deposition by Thermal Evaporation
Thermal evaporation is a solvent-free method that provides high-purity, uniform thin films, making it ideal for fabricating high-performance devices in a controlled high-vacuum environment.
Rationale: This technique is suitable for organic molecules like DAAQs that can be sublimed without decomposition. The high vacuum (~10⁻⁵ mbar) ensures a long mean free path for the evaporated molecules, leading to uniform deposition and minimizing contamination.[5]
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
Ensure the substrate is thoroughly cleaned. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.
Place the DAAQ powder in a suitable crucible (e.g., molybdenum or tungsten boat) inside the evaporator chamber.
Mount the cleaned substrate onto the substrate holder.
Evacuate the chamber to a base pressure of at least 10⁻⁵ mbar.
Slowly increase the current to the crucible to heat the DAAQ material until it begins to sublimate.
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for small molecule organics is 0.1-1.0 Å/s.
Once the desired thickness is achieved (e.g., 60 nm), close the shutter and turn off the power to the crucible.[5]
Allow the substrate to cool to room temperature before venting the chamber.
Characterization of DAAQ Thin Films
Once deposited, the films must be characterized to understand their physical and electronic properties.
Morphology and Structure: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to investigate the surface morphology, roughness, and grain structure of the film.[5] X-ray Diffraction (XRD) can determine the crystallinity and molecular packing of the film. Amorphous films, for instance, will show a single broad, diffuse peak in their XRD pattern.[5]
Optical and Electronic Properties: UV-Visible (UV-Vis) spectroscopy reveals the electronic absorption properties and can be used to estimate the optical bandgap. Cyclic Voltammetry (CV) is an electrochemical method used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for designing device architectures.
The table below summarizes key properties for a series of π-extended 1,5-DAAQ derivatives, demonstrating how chemical modification tunes their electronic structure.
Compound
Absorption Max (λ_max, nm)
LUMO (eV, calculated)
HOMO (eV, calculated)
1,5-DAAQ
~500
-2.44
-5.55
1-TIPS-DAAQ
~510
-2.55
-5.48
2-TIPS-DAAQ
~520
-2.64
-5.43
4-TIPS-DAAQ
~540
-2.83
-5.37
Data synthesized from DFT calculations reported in the literature.[6]
Section 3: Application in Organic Sensors
The sensitivity of DAAQ derivatives to their chemical environment makes them excellent candidates for sensor applications. A notable example is the use of 2-aminoanthraquinone (AAq) in humidity and temperature sensors.[5]
Protocol 3.1: Fabrication of a DAAQ-Based Humidity Sensor
This protocol details the construction of a surface-type capacitive/resistive sensor where the DAAQ film acts as the active sensing layer.
Rationale: The device has a simple two-terminal (Au/AAq/Au) structure where the DAAQ layer is directly exposed to the environment. The hydrophobic nature of AAq makes it a stable candidate for humidity sensing, while its high melting point allows for temperature sensing.[5] Changes in humidity or temperature alter the dielectric constant and conductivity of the AAq film, which can be measured as changes in capacitance and resistance.
Workflow: DAAQ Sensor Fabrication
Caption: Workflow for fabricating a surface-type DAAQ sensor.
Procedure:
Substrate Preparation: Begin with a clean glass or silicon substrate.
Electrode Fabrication: Deposit gold (Au) electrodes onto the substrate. This is typically done by thermally evaporating ~50 nm of Au through a shadow mask to create a pre-patterned set of interdigitated electrodes with a defined gap (e.g., 45 µm).[5]
Active Layer Deposition: Using the thermal evaporation method described in Protocol 2.1, deposit a thin film (~60 nm) of the DAAQ derivative (e.g., 2-aminoanthraquinone) over the electrodes.[5]
Device Characterization: Connect the device to an LCR meter to measure its capacitance and resistance. Place the device in a chamber with controlled humidity and temperature.
Data Acquisition: Record the capacitance and resistance at different relative humidity (%RH) levels and temperatures. Measurements are often performed at different frequencies (e.g., 120 Hz and 1 kHz) to assess frequency dependence.[5]
Performance Data:
The performance of an AAq-based sensor is summarized below.
Section 4: Application in Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits. Anthraquinone derivatives have shown promise as n-type semiconductors, which are essential for creating complementary logic circuits.[4]
Protocol 4.1: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a common architecture for testing new organic semiconductors.
Rationale: The bottom-gate, top-contact (BGTC) architecture is widely used because it allows the semiconductor to be deposited onto a smooth, high-quality dielectric surface (like SiO₂), which promotes better crystal growth and higher charge carrier mobility.[7] The source and drain electrodes are then deposited on top of the semiconductor, defining the channel.
Caption: Diagram of a bottom-gate, top-contact OFET structure.
Procedure:
Substrate: Use a heavily n-doped silicon wafer (n++ Si) as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) serving as the gate dielectric.
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor film and reduce charge trapping.
Semiconductor Deposition: Deposit a thin film (e.g., 30-50 nm) of the DAAQ derivative onto the treated dielectric surface using thermal evaporation (Protocol 2.1) or a solution-shearing technique.[7]
Electrode Deposition: Use a shadow mask to thermally evaporate the source and drain electrodes (e.g., Gold) on top of the semiconductor layer.
Annealing: Anneal the completed device at a moderate temperature (e.g., 80-120 °C) to improve film crystallinity and contact quality.
Characterization: Test the device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum to measure its transfer and output characteristics and extract key parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Section 5: Potential in Organic Photovoltaics (OPVs)
The tunable energy levels of DAAQ derivatives make them intriguing candidates for use in OPVs, either as electron donors or acceptors.[2][3] Their strong absorption in the visible spectrum is also a key advantage.[6]
Protocol 5.1: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell
This protocol outlines the fabrication of a conventional BHJ solar cell, where the DAAQ derivative is blended with a complementary material.
Rationale: The BHJ architecture creates a large-area interface between the electron donor and acceptor materials, which is essential for efficient exciton dissociation into free charge carriers.[8] The choice of materials is dictated by their relative HOMO and LUMO energy levels, which must be offset to provide a driving force for charge separation.
Energy Level Diagram for a Hypothetical DAAQ-based OPV
Caption: Energy level alignment enabling charge separation in a DAAQ-based solar cell.
Procedure:
Substrate: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean it thoroughly.
Hole Transport Layer (HTL): Spin-coat a layer of a hole-transport material, such as PEDOT:PSS, onto the ITO and anneal according to the manufacturer's instructions.
Active Layer Solution: Prepare a solution by dissolving the DAAQ derivative (e.g., as the donor) and an appropriate acceptor (e.g., a fullerene derivative like PC₆₁BM) in a common organic solvent like chloroform or chlorobenzene.
Active Layer Deposition: In an inert atmosphere, spin-coat the active layer solution onto the HTL. The film thickness is controlled by the solution concentration and spin speed. Anneal the film to optimize its morphology.
Electron Transport Layer (ETL) & Cathode: Transfer the substrate to a thermal evaporator. Deposit a thin ETL (e.g., LiF) followed by a metal cathode (e.g., Aluminum or Calcium/Aluminum).
Encapsulation and Testing: Encapsulate the device to protect it from air and moisture. Test its performance under a solar simulator (AM 1.5G, 100 mW/cm²) to measure its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).
Conclusion
Diaminoanthraquinone derivatives represent a versatile and highly tunable class of organic semiconductors. By leveraging established synthetic protocols, researchers can create a wide array of DAAQ-based materials with tailored optoelectronic properties. The protocols and data presented in this guide demonstrate their proven utility in high-performance sensors and provide a clear pathway for their integration into OFETs and OPVs. As research continues to refine their molecular design and device engineering, DAAQs are poised to become key components in the next generation of organic electronic technologies.
References
Vertex AI Search. (n.d.). 1,4-Diaminoanthraquinone: A Key Intermediate for Dyes, Cosmetics, and Electronics.
MDPI. (2020, February 21). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. MDPI. Retrieved from [Link]
RSC Publishing. (n.d.). Anthraquinone derivatives affording n-type organic thin film transistors. RSC Publishing. Retrieved from [Link]
PMC. (n.d.). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. PMC. Retrieved from [Link]
MDPI. (2018, December 18). Natural Dyes and Their Derivatives Integrated into Organic Solar Cells. MDPI. Retrieved from [Link]
Frontiers. (n.d.). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. Retrieved from [Link]
Application Notes and Protocols for Anthraquinone-Based Dyes in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential and Challenges of Anthraquinone Dyes as Photosensitizers Dye-sensitized solar cells (DSSCs) represent a promising frontier in ne...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential and Challenges of Anthraquinone Dyes as Photosensitizers
Dye-sensitized solar cells (DSSCs) represent a promising frontier in next-generation photovoltaic technologies, offering the potential for low-cost and efficient conversion of solar energy.[1] The heart of the DSSC is the sensitizer, a dye molecule that absorbs sunlight and initiates the process of electron transfer. While ruthenium-based complexes have historically dominated the field, their high cost and potential for long-term instability have spurred the investigation of alternative, readily available organic dyes.[1]
Anthraquinones, a class of organic compounds derived from anthracene, present an intriguing possibility as DSSC sensitizers. They are known for their good photostability, high molar extinction coefficients, and absorption in the visible light spectrum.[2] However, preliminary studies have revealed a significant challenge: many anthraquinone dyes exhibit poor power conversion efficiencies in DSSCs.[2][3] This is largely attributed to inefficient electron injection from the photoexcited dye into the conduction band of the semiconductor (typically TiO2), a critical step in the energy conversion process.[2] The strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework is thought to be a primary reason for this suppressed electron injection.[3]
These application notes provide a comprehensive guide for researchers interested in exploring the potential of anthraquinone-based dyes in DSSCs. We will delve into the necessary molecular design considerations, provide detailed protocols for DSSC fabrication and characterization, and discuss the critical parameters for evaluating their performance. While the specific compound 1,1'-diamino-2,2'-bianthraquinone is not extensively documented in the context of DSSCs, the principles and protocols outlined here for anthraquinone derivatives will serve as a foundational guide for its investigation and for the broader class of anthraquinone-based sensitizers.
Part 1: Molecular Design and Synthesis of Anthraquinone-Based Sensitizers
The successful application of anthraquinone dyes in DSSCs hinges on rational molecular design to overcome their inherent limitations. A crucial design element is the incorporation of an anchoring group, such as a carboxylic acid, which is essential for binding the dye to the TiO2 surface and facilitating electron injection.[2]
Synthesis of a Representative Anthraquinone Sensitizer
The following is a generalized protocol for the synthesis of an anthraquinone dye featuring a carboxylic acid anchoring group. Specific reaction conditions may need to be optimized based on the starting materials.
Protocol: Synthesis of a Carboxy-Functionalized Anthraquinone Dye
Starting Material Selection: Begin with a suitable anthraquinone precursor that allows for functionalization, such as an amino- or hydroxy-substituted anthraquinone.
Introduction of the Anchoring Group: A common strategy is to react the precursor with a molecule containing a carboxylic acid group or a precursor that can be later converted to a carboxylic acid. For example, a halo-anthraquinone could undergo a palladium-catalyzed cross-coupling reaction with an appropriate boronic acid derivative bearing a protected carboxylic acid.
Purification: The synthesized dye must be rigorously purified, typically using column chromatography, to remove any unreacted starting materials or byproducts that could interfere with the DSSC performance.
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Part 2: Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC is a multi-step process that requires careful attention to detail to ensure reproducible and reliable results.
Preparation of the TiO2 Photoanode
The photoanode is a key component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.
Protocol: TiO2 Photoanode Preparation
Substrate Cleaning: Thoroughly clean a transparent conducting oxide (TCO) glass substrate (e.g., FTO or ITO glass) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
TiO2 Paste Deposition: Apply a layer of TiO2 paste onto the conductive side of the TCO glass using a technique such as screen printing or doctor-blading to achieve a uniform thickness.
Sintering: Sinter the TiO2-coated glass at high temperatures (typically 450-500 °C) to remove organic binders from the paste and ensure good electrical contact between the TiO2 nanoparticles.
Cooling: Allow the photoanode to cool down slowly to room temperature to prevent cracking.
Dye Sensitization
This step involves anchoring the anthraquinone dye molecules to the surface of the TiO2 nanoparticles.
Protocol: Dye Sensitization
Dye Solution Preparation: Prepare a solution of the purified anthraquinone dye in a suitable solvent, such as ethanol or a mixture of acetonitrile and tert-butanol. The concentration will typically be in the range of 0.3-0.5 mM.
Soaking: Immerse the prepared TiO2 photoanode in the dye solution and leave it for a sufficient time (typically 12-24 hours) to ensure complete dye adsorption.
Rinsing: After soaking, rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
Drying: Gently dry the sensitized photoanode.
Assembly of the DSSC
The final step is to assemble the components into a sandwich-like cell.
Protocol: DSSC Assembly
Counter Electrode Preparation: A counter electrode, typically a platinized FTO glass, is used to catalyze the reduction of the electrolyte.
Sealing: Place a thermoplastic sealant (e.g., Surlyn) around the TiO2-coated area of the photoanode and place the counter electrode on top. Heat the assembly to melt the sealant and bond the two electrodes together, leaving two small holes for electrolyte filling.
Electrolyte Injection: Introduce the electrolyte solution into the cell through one of the holes using a vacuum backfilling method. The electrolyte typically consists of an I-/I3- redox couple in an organic solvent.[1]
Sealing the Holes: Seal the filling holes with a small piece of the sealant and a coverslip.
Part 3: Characterization and Performance Evaluation
A thorough characterization of the dye and the fabricated DSSC is crucial to understand its performance and identify areas for improvement.
Photophysical and Electrochemical Characterization of the Dye
UV-Visible Absorption Spectroscopy: This is used to determine the absorption spectrum of the dye and its molar extinction coefficient. The absorption range should ideally match the solar spectrum.
Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye. For efficient electron injection, the LUMO level of the dye must be more negative than the conduction band edge of the TiO2.[4]
Photovoltaic Performance of the DSSC
The performance of the assembled DSSC is evaluated under simulated sunlight.
Current-Voltage (I-V) Characteristics: The I-V curve is measured under standard AM 1.5 illumination (100 mW/cm²).[5] From this curve, the key performance parameters are determined:
Short-circuit current density (Jsc): The maximum current density when the voltage is zero.
Open-circuit voltage (Voc): The maximum voltage when the current is zero.
Fill factor (FF): A measure of the "squareness" of the I-V curve.
Power conversion efficiency (η): The overall efficiency of the solar cell, calculated as:
η (%) = (Jsc × Voc × FF) / Pin × 100
where Pin is the power of the incident light.
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. It provides insight into the wavelength-dependent efficiency of the cell.
Data Presentation
Parameter
Description
Typical Values for Anthraquinone Dyes
Jsc (mA/cm²)
Short-circuit current density
Generally low
Voc (V)
Open-circuit voltage
Moderate
FF
Fill factor
Variable
η (%)
Power conversion efficiency
Typically low (<1%)
Note: The performance of anthraquinone-based DSSCs is highly dependent on the specific molecular structure of the dye.
Experimental Workflows and Signaling Pathways
DSSC Working Principle with an Anthraquinone Sensitizer
Caption: Working principle of a Dye-Sensitized Solar Cell with an anthraquinone sensitizer.
Experimental Workflow for DSSC Fabrication and Characterization
Caption: Experimental workflow for the fabrication and characterization of an anthraquinone-based DSSC.
Conclusion and Future Outlook
While anthraquinone-based dyes have yet to achieve the high efficiencies of other organic sensitizers, their inherent stability and tunable properties make them a class of compounds worthy of further investigation. Future research should focus on molecular engineering strategies to improve electron injection efficiency. This could involve the introduction of strong electron-donating groups to the anthraquinone core, the use of co-sensitization with other dyes to broaden the absorption spectrum, or the exploration of alternative semiconductor materials. The protocols and characterization techniques detailed in these notes provide a solid framework for researchers to systematically explore the potential of 1,1'-diamino-2,2'-bianthraquinone and other novel anthraquinone derivatives in the field of dye-sensitized solar cells.
References
Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022). Journal of Ovonic Research, 18(3), 457-469.
(PDF) Fabrication of dye natural as a photosensitizers in dye- sensitized solar cells (DSSC). (n.d.).
Synthetic analogues of anthocyanins as sensitizers for dye-sensitized solar cells. (2013). Photochemical & Photobiological Sciences, 12(5), 883-894.
How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. (2013). Instructables.
Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. (n.d.). Request PDF.
Electrochemical Engineering in the Core of the Dye-Sensitized Solar Cells (DSSCs). (2021). Scientific Research Publishing.
A precise and productive one pot green protocol have been developed for the chemoselective synthesis of anthra[1,2-d]imidazole-6,11-diones using phosphotungstic acid (PTA) as a reusable catalyst on polyethylene glycol-400 (PEG-400) support under aerobic condition. (n.d.). Royal Society of Chemistry.
Fabrication of Dye-Sensitized Solar Cells (DSSC) Device using Lawsonia Inermis LEAF. (n.d.).
The Fabrication of Natural Dye Sensitized Solar Cell (Dssc) based on TiO2 Using Henna And Beetroot Dye Extracts. (2017). JAYARAJ ANNAPACKIAM COLLEGE FOR WOMEN (Autonomous).
Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. (2014). Diva-portal.org.
Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. (2022). Heliyon, 8(12), e12031.
Impact of Nitroxyl Radicals on Photovoltaic Conversion Properties of Dye-Sensitized Solar Cells. (2023). MDPI.
Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. (2017). Academic Research Publishing Group.
Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (2020). MDPI.
Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. (2018). ACS Omega, 3(10), 13813-13822.
Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. (n.d.).
Enhanced indoor photovoltaic efficiency of 40% in dye-sensitized solar cells using cocktail starburst triphenylamine dyes and dual-species copper electrolyte. (2024).
Optical and Electrochemical Properties of Anthraquinone Imine Based Dyes for Dye‐Sensitized Solar Cells. (n.d.). Scilit.
The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents. (2021). MDPI.
AIE-active anthraquinone-derived sonosensitizers with enhanced reactive oxygen species generation for ultrasonic biofilm eradication. (n.d.).
The Exciting Chemistry of 1,1-Diamino-2,2-dinitroethene and 1-Amino-1-hydrazino-2,2... (2017). PubMed.
Synthesis and properties of 1,1-diamino-2,2-dinitroethylene. (n.d.).
Dye-Sensitized Solar Cell for Building-Integrated Photovoltaic (BIPV)
Application Note & Protocols: 1,1'-Diamino-2,2'-bianthraquinone for High-Performance Polyimides
Abstract: This document provides a comprehensive technical guide for researchers on the use of 1,1'-diamino-2,2'-bianthraquinone as a novel diamine precursor for the synthesis of high-performance polyimides. The incorpor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for researchers on the use of 1,1'-diamino-2,2'-bianthraquinone as a novel diamine precursor for the synthesis of high-performance polyimides. The incorporation of the rigid, redox-active bianthraquinone moiety into the polyimide backbone is a promising strategy for developing polymers with exceptional thermal stability, unique electrochemical properties, and inherent color. This guide details a proposed synthesis for the diamine monomer, a complete protocol for its polymerization into a polyimide film, and standard methods for characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
The Monomer: Synthesis and Rationale for 1,1'-Diamino-2,2'-bianthraquinone
Rationale for Use
The structure of a polyimide's diamine and dianhydride monomers dictates its final properties.[1][2] The 1,1'-diamino-2,2'-bianthraquinone monomer is of significant interest for several reasons:
Enhanced Rigidity and Thermal Stability: The large, planar bianthraquinone structure introduces significant rigidity into the polymer backbone. This stiffness restricts segmental motion, which is anticipated to result in exceptionally high glass transition temperatures (Tg) and superior thermal stability compared to polyimides made from more flexible diamines.[3][4]
Redox Activity: Anthraquinone and its derivatives are well-known for their reversible electrochemical (redox) activity.[5][6] Polyimides incorporating this moiety are promising candidates for applications in energy storage, such as organic cathodes in rechargeable batteries.[5]
Inherent Color and Charge-Transfer Complex Formation: The extended π-conjugated system of the bianthraquinone unit imparts inherent color to the resulting polyimide. Furthermore, the electron-accepting nature of the anthraquinone core can promote strong charge-transfer complex (CTC) interactions with electron-donating dianhydride units, further enhancing thermal and mechanical properties.[4]
A direct, one-pot synthesis for 1,1'-diamino-2,2'-bianthraquinone is not prominently described in the literature. Therefore, a robust multi-step synthesis is proposed, leveraging the principles of the Ullmann coupling reaction, a classic method for forming aryl-aryl bonds using a copper catalyst.[7][8][9] This protocol is based on the coupling of a 1-amino-2-haloanthraquinone precursor.
Workflow for Monomer Synthesis
Caption: Two-step polycondensation to form the target polyimide.
Detailed Protocol: Synthesis of a Polyimide Film
This protocol uses pyromellitic dianhydride (PMDA) as a representative aromatic dianhydride.
Materials & Reagents:
Reagent
Molar Eq.
Purpose
Purity/Notes
1,1'-Diamino-2,2'-bianthraquinone
1.00
Diamine Monomer
Polymerization grade, dried
Pyromellitic Dianhydride (PMDA)
1.00
Dianhydride Monomer
Polymerization grade, dried
N-Methyl-2-pyrrolidone (NMP)
Solvent
Polymerization Solvent
Anhydrous (<50 ppm H₂O)
Procedure:
Poly(amic acid) Synthesis:
Causality: An inert (N₂) atmosphere and anhydrous solvent are crucial to prevent side reactions with moisture and oxygen, which can inhibit chain growth and degrade the PAA. The reaction is run at room temperature to favor the forward polyaddition reaction while minimizing the reverse reaction.
Steps:
a. In a flame-dried, three-neck flask under a slow stream of dry nitrogen, add 1,1'-diamino-2,2'-bianthraquinone.
b. Add anhydrous NMP to achieve a solids concentration of 15-20% (w/w). Stir with a mechanical stirrer until the diamine is fully dissolved.
c. Add solid PMDA in one portion. Crucially, the molar ratio of diamine to dianhydride must be as close to 1:1 as possible to achieve high molecular weight.
d. Rinse the weighing paper/funnel with a small amount of anhydrous NMP to ensure all PMDA is transferred.
e. Continue stirring at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid).
Film Casting:
Causality: Casting the viscous PAA solution onto a level glass plate allows for the formation of a uniform film. A dust-free environment is essential to prevent defects in the final film.
Steps:
a. Place a clean, dry glass plate on a perfectly level surface in a dust-free enclosure or a low-humidity glovebox.
b. Pour the viscous PAA solution onto the center of the glass plate.
c. Use a doctor blade or a casting knife set to the desired gap (e.g., 500 µm) to spread the solution evenly across the plate.
Thermal Imidization:
Causality: A staged heating program is critical. The initial low-temperature steps (80-100 °C) gently remove the bulk of the NMP solvent. The subsequent higher temperature steps provide the energy for the cyclodehydration reaction, converting the amic acid groups to imide rings and removing the water byproduct. The final high-temperature cure (300-350 °C) ensures complete imidization and molecular ordering.
[2] * Steps:
a. Place the cast film (still on the glass plate) into a programmable vacuum or forced-air oven.
b. Apply the following staged heating program:
80 °C for 2 hours
150 °C for 1 hour
200 °C for 1 hour
250 °C for 1 hour
300 °C for 1 hour
c. After the program is complete, allow the oven to cool slowly to room temperature to prevent thermal shock and film cracking.
d. The resulting tough, colored polyimide film can be removed from the glass plate by carefully immersing it in hot water to lift an edge.
Characterization and Expected Properties
Structural and Thermal Characterization
Technique
Purpose
Expected Result / Insight
FTIR-ATR
Confirm Imidization
Disappearance of amic acid bands (N-H bend ~1550 cm⁻¹, O-H stretch ~3200-2500 cm⁻¹). Appearance of characteristic imide bands: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).
Thermogravimetric Analysis (TGA)
Assess Thermal Stability
High decomposition temperature (Td, 5% weight loss), likely exceeding 500 °C in N₂, indicating excellent thermal stability imparted by the rigid bianthraquinone structure. [10]
Differential Scanning Calorimetry (DSC)
Determine Glass Transition
A high glass transition temperature (Tg), potentially in the range of 350-450 °C or higher, reflecting the rigid polymer backbone. [10]
Typical Properties of Anthraquinone-Based Polyimides
The following table summarizes properties that can be anticipated for polyimides derived from 1,1'-diamino-2,2'-bianthraquinone, based on data for related anthraquinone-containing polymers.
[3][5]
Property
Expected Range
Significance
Glass Transition Temp. (Tg)
> 350 °C
High operating temperature limit.
Decomposition Temp. (Td, 5%)
> 500 °C (in N₂)
Excellent thermal stability for demanding applications.
Tensile Strength
100 - 150 MPa
Strong, robust material suitable for films and coatings.
Tensile Modulus
3 - 5 GPa
Stiff material, maintaining its shape under load.
Solubility
Generally insoluble
Excellent chemical resistance but requires processing from the PAA precursor stage.
| Color | Deeply Colored (e.g., Red, Purple) | Inherent color without the need for dyes or pigments. [11]|
Potential Applications
The unique combination of properties imparted by the 1,1'-diamino-2,2'-bianthraquinone monomer makes the resulting polyimides highly attractive for advanced applications, including:
Microelectronics: As high-temperature dielectric films and insulating layers.
Aerospace: In components requiring extreme thermal stability and mechanical integrity.
Energy Storage: As redox-active cathode materials in organic batteries.
[5][6]* Membranes: For gas separation at elevated temperatures.
References
Gumel, M. S., Yakubu, M. K., Ibrahim, M. B., & Kumar, R. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2, 299-307. [Link]
Kim, Y., & Kim, J. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 12(38), 24783–24793. [Link]
Dutta, S., & Biswas, A. (2018). Total synthesis of 7,7′-linked bianthraquinone biphyscion. ResearchGate. [Link]
Wikipedia contributors. (2024). Ullmann reaction. Wikipedia, The Free Encyclopedia. [Link]
Kim, Y., & Kim, J. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 14(16), 3410. [Link]
Borsodi, A., et al. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 975–982. [Link]
Sharma, P., & Kumar, A. (2024). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry, 22(5), 896-917. [Link]
Google Patents. (1992). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
ResearchGate. (2022). Anthraquinone-based polyimide cathodes for sodium secondary batteries. [Link]
Derikvand, F., & Zare, H. R. (2015). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 31(2), 1089-1093. [Link]
Wang, S., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes, 11(6), 1601. [Link]
ResearchGate. (2019). Syntheses and properties of polyimides derived from diamines containing 2,5‐disubstituted pyridine group. [Link]
Luo, Q., Bilić, N., & Petrović, Z. (2009). Structure-Properties Relationship of Polyimides Derived From Different Diamines and Dianhydrides. SAMPE Fall Technical Conference Proceedings. [Link]
Hamciuc, C., et al. (2010). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 55(7-8), 631-636. [Link]
Li, F., et al. (1999). Dianhydride architectural effects on the relaxation behaviors and thermal and optical properties of organo-soluble aromatic polyimides. Polymer, 40(18), 4987-5002. [Link]
Yamin, B. M., et al. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 18(7), 8036-8051. [Link]
Coşut, B., et al. (2009). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry, 21(5), 3451-3458. [Link]
Pop, F., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(40), 22619-22631. [Link]
Wang, Z., et al. (2024). Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes. Polymers, 16(9), 1184. [Link]
Negi, A., et al. (2025). Chemical profiling and characterisation of anthraquinone-based polyphenols as biocolourants from Cortinarius semisanguineus. SciSpace. [Link]
Liu, X., et al. (2024). Electron-Withdrawing Group Functionalized Anthraquinone Polymers for High-Performance Organic Zinc-Ion Batteries. Langmuir. [Link]
Liu, X., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3549. [Link]
ResearchGate. (2017). High-temperature polycondensation of six membered dianhydrides with o-substituted aromatic diamines 1. Model compounds investigations. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
1,1'-Diamino-2,2'-bianthraquinone (CAS: 6546-50-5) and its derivatives are highly valuable dimeric scaffolds utilized in the development of advanced vat dyes, high-performance organic pigments, and bioactive molecules such as kinase inhibitors and antithrombotic agents [1]. Constructing the sterically hindered 2,2'-biaryl bond between two anthraquinone monomers requires precise catalytic control.
The most robust methodology for this synthesis is the Ullmann Homocoupling , which utilizes elemental copper (Cu(0)) to drive carbon-carbon bond formation [2]. The reaction proceeds via a transient arylcopper(I) intermediate. This highly reactive species undergoes oxidative addition with a second equivalent of the starting aryl halide to form a Cu(III) complex, followed by reductive elimination to yield the target bianthraquinone dimer [3].
Fig 1. Copper-catalyzed Ullmann homocoupling mechanism for bianthraquinone synthesis.
Causality in Reagent Selection
Substrate (1-Amino-2-bromoanthraquinone): The bromo-derivative is strictly preferred over 1-amino-2-chloroanthraquinone. The inherently weaker C–Br bond lowers the activation energy required for the initial oxidative insertion of Cu(0), significantly improving reaction kinetics and overall yield.
Atmosphere (Nitrogen/Argon): The reaction must be strictly anaerobic. The presence of oxygen prematurely oxidizes the active Cu(I) intermediate to Cu(II), which acts as a Lewis acid and promotes undesired nucleophilic aromatic substitution, leading to phenol byproducts.
Experimental Design & Parameter Optimization
Historically, this coupling was performed in refluxing nitrobenzene (b.p. 210 °C) over 24 hours. However, modern sustainable protocols leverage highly polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF), often coupled with microwave irradiation, to drastically reduce reaction times and suppress dehalogenated side products [1].
Table 1: Optimization of Reaction Parameters for Dimerization
Entry
Substrate
Catalyst (equiv)
Solvent
Conditions (Temp / Time)
Isolated Yield (%)
1
1-Amino-2-chloroanthraquinone
Cu(0) (2.5)
Nitrobenzene
Thermal: 210 °C / 24 h
35%
2
1-Amino-2-bromoanthraquinone
Cu(0) (2.5)
Nitrobenzene
Thermal: 210 °C / 18 h
62%
3
1-Amino-2-bromoanthraquinone
Cu(0) (2.0)
NMP
Thermal: 200 °C / 12 h
78%
4
1-Amino-2-bromoanthraquinone
Cu(0) (1.5)
NMP
Microwave: 200 °C / 2 h
85%
Note: Entry 4 represents the optimized conditions utilized in the protocol below.
Step-by-Step Experimental Protocol
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the dimer.
Materials & Reagents
1-Amino-2-bromoanthraquinone (High purity, >98%)
Copper(0) powder (Particle size <425 μm). Crucial Step: Must be freshly washed with 2% HCl, distilled water, and ethanol, then dried under vacuum to remove passivating oxide layers.
N-methyl-2-pyrrolidone (NMP) , anhydrous
1 M Hydrochloric acid (HCl) (Aqueous)
Toluene and Ethanol (For purification)
Procedure
Reaction Setup:
In a flame-dried 100 mL Schlenk flask or a microwave-safe reaction vial equipped with a magnetic stir bar, add 1-amino-2-bromoanthraquinone (10.0 mmol, 3.02 g) and activated Cu(0) powder (15.0 mmol, 0.95 g).
Inert Atmosphere Generation:
Evacuate the vessel and backfill with dry Nitrogen (
N2
) three times. Inject anhydrous NMP (30 mL) through a septum.
Heating & Monitoring:
Heat the mixture to 200 °C using a microwave synthesizer (or a precisely controlled heating mantle). Maintain vigorous stirring for 2 hours (12 hours if using conventional thermal heating).
Self-Validation Check: Monitor via TLC (Eluent: Toluene/Ethyl Acetate 4:1). The bright orange spot of the starting material (
Rf≈0.7
) will be consumed, replaced by a dark red/brown spot corresponding to the dimer (
Rf≈0.3
).
Quenching & Filtration:
Cool the mixture to 80 °C. Filter the hot suspension through a tightly packed pad of Celite to remove unreacted copper and insoluble copper salts (CuBr). Wash the Celite pad with additional hot NMP (10 mL) to ensure full product recovery.
Precipitation:
Pour the dark filtrate slowly into 200 mL of vigorously stirred 1 M HCl. Causality: The acidic aqueous phase neutralizes the NMP solvent, drastically reducing the product's solubility and forcing the crude 1,1'-diamino-2,2'-bianthraquinone to precipitate cleanly.
Isolation & Purification:
Collect the precipitate via vacuum filtration. Wash the filter cake extensively with distilled water until the filtrate reaches a neutral pH, followed by a wash with cold ethanol (50 mL). To remove trace monomers and dehalogenated byproducts, purify the crude solid via Soxhlet extraction using toluene for 12 hours. Dry the purified product in a vacuum oven at 100 °C for 8 hours.
Analytical Validation & Self-Correction
To ensure the scientific integrity of the synthesized batch, verify the product against the following analytical benchmarks:
Physical Appearance: Dark red to brownish-red microcrystalline powder.
Melting Point: >350 °C (Gradual decomposition; typical for high-molecular-weight rigid anthraquinones).
Mass Spectrometry (ESI-TOF): The theoretical
m/z
calculated for
C28H16N2O4[M+H]+
is 445.1188 . A successful synthesis will yield a predominant peak at approximately 445.1192 .
Troubleshooting (Self-Correction): If MS reveals a significant peak at
m/z
224, this indicates the presence of 1-aminoanthraquinone (the dehalogenated monomer). This occurs if moisture is present during the reaction. Ensure the NMP is strictly anhydrous and the Cu(0) is thoroughly dried prior to use.
References
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. URL:[Link]
The Electrochemical Characterization of 1,1'-Diamino-2,2'-Bianthraquinone (DABAQ) Films: Protocols and Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 1,1'-Diamino-2,2'-bianthraquinone (DABAQ) is a complex organic molecule featuring two electroactive anthraquinone units lin...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diamino-2,2'-bianthraquinone (DABAQ) is a complex organic molecule featuring two electroactive anthraquinone units linked together. The presence of amino groups and the extended quinone system endows DABAQ with rich redox chemistry, making it a molecule of significant interest for a variety of applications. These include the development of advanced electrochemical sensors, high-performance energy storage systems, and electrocatalytic platforms.[1][2] The functional properties of DABAQ are intrinsically linked to its behavior at electrode interfaces. Therefore, a thorough electrochemical characterization of DABAQ films is paramount to understanding and optimizing their performance in any given application.
This application note provides a detailed guide for the electrochemical characterization of DABAQ films. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. We will cover the essential techniques of Cyclic Voltammetry (CV), and Electrochemical Impedance Spectroscopy (EIS), offering step-by-step protocols and insights into data interpretation.
Part 1: Fundamentals of DABAQ Electrochemistry
The electrochemical activity of DABAQ is primarily centered on the two anthraquinone moieties. Anthraquinone and its derivatives are known to undergo a two-electron, two-proton reduction process in aqueous media, or a two-step one-electron reduction in aprotic media.[3][4] The general redox mechanism is illustrated below. The amino substituents act as electron-donating groups, which can influence the reduction potentials and the overall electronic properties of the molecule.[5][6]
Caption: Reversible two-step reduction of the DABAQ moiety.
Part 2: Electrode Preparation and Film Formation
A crucial prerequisite for characterization is the successful immobilization of DABAQ onto an electrode surface. The choice of electrode material (e.g., Glassy Carbon (GCE), Gold (Au), Platinum (Pt)) and film deposition method will depend on the specific application. Common methods include drop-casting, electropolymerization, or self-assembly.
Protocol 2.1: Film Deposition by Drop-Casting (A General Protocol)
This protocol describes a simple and widely used method for creating a DABAQ film.
Apparatus and Reagents:
Working Electrode (e.g., Glassy Carbon Electrode)
Polishing materials (Alumina slurry or diamond paste)
Electrode Polishing: Mechanically polish the working electrode with alumina slurry on a polishing pad to a mirror finish. This step is critical to ensure a clean and reproducible surface.
Sonication: Sonicate the polished electrode in ethanol and then in deionized water for 2-3 minutes each to remove any polishing residues.
Drying: Dry the electrode under a stream of nitrogen gas.
Solution Preparation: Prepare a dilute solution of DABAQ (e.g., 1 mM) in a suitable organic solvent like DMF.
Deposition: Using a micropipette, carefully drop a small, known volume (e.g., 5-10 µL) of the DABAQ solution onto the active surface of the working electrode.
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a low-temperature oven. This results in a thin film of DABAQ on the electrode surface.
Part 3: Core Electrochemical Characterization Protocols
The following sections detail the protocols for the most essential electrochemical techniques for characterizing DABAQ films.
Protocol 3.1: Cyclic Voltammetry (CV)
CV is the cornerstone technique for probing the redox behavior of the DABAQ film. It provides information on reduction/oxidation potentials, electrochemical reversibility, and film stability.[4][7]
Objective: To assess the fundamental redox properties of the DABAQ film.
Apparatus and Reagents:
Potentiostat
Three-electrode cell:
DABAQ-modified working electrode
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
Counter electrode (e.g., Platinum wire)
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in aprotic solvent like acetonitrile, or a buffered aqueous solution like 0.1 M Phosphate Buffered Saline (PBS)).[4]
Inert gas (Nitrogen or Argon) for deaeration.
Procedure:
Cell Assembly: Assemble the three-electrode cell with the DABAQ-modified working electrode, reference electrode, and counter electrode. Ensure the electrodes are properly immersed in the electrolyte solution.
Deaeration: Purge the electrolyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
CV Measurement:
Set the potential window to a range that encompasses the expected redox events of DABAQ (e.g., +1.0 V to -2.0 V vs. Ag/AgCl, this may require empirical optimization).[4][8]
Set an initial scan rate of 100 mV/s.
Run the cyclic voltammogram for several cycles until a stable response is observed.
Scan Rate Study (Optional but Recommended):
Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).
Plot the peak currents (ipa and ipc) against the scan rate and the square root of the scan rate. This analysis helps determine if the redox process is diffusion-controlled or surface-confined. For an ideal surface-confined species, the peak current should be directly proportional to the scan rate.
Causality and Insights:
Why Deaerate? Dissolved oxygen is electroactive and its reduction can obscure the redox features of the DABAQ film.
Why a Three-Electrode Setup? This setup allows for the potential of the working electrode to be controlled accurately relative to the stable reference electrode, while the current flows between the working and counter electrodes.
Interpreting the Voltammogram: The positions of the peaks (anodic and cathodic) provide the formal reduction potentials. The separation between the peak potentials (ΔEp) gives an indication of the electron transfer kinetics. A ΔEp close to 59/n mV (where n is the number of electrons) suggests a reversible process.[7] The shape and stability of the peaks over multiple cycles indicate the stability of the film.
Caption: General workflow for DABAQ film characterization.
EIS is a powerful, non-destructive technique used to probe the interfacial properties of the DABAQ-modified electrode. It provides detailed information about the charge transfer resistance and capacitance of the film.[9][10]
Objective: To characterize the electrode/film/electrolyte interface and determine its resistive and capacitive properties.
Apparatus and Reagents:
Potentiostat with a frequency response analyzer module.
The same three-electrode cell setup as in CV.
An electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl) is often used.[11][12]
Procedure:
Cell Assembly and Deaeration: Prepare the electrochemical cell as described in the CV protocol.
Setting the DC Potential: Apply a DC potential at which a specific redox process occurs. This is typically the formal potential (E°') of the redox probe, determined from CV.
EIS Measurement:
Apply a small sinusoidal AC voltage perturbation (e.g., 5-10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9][11]
Record the impedance data.
Data Analysis:
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
The plot is then fitted to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract quantitative values for parameters like the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl).[10]
Causality and Insights:
Why a Redox Probe? The redox probe ([Fe(CN)₆]³⁻/⁴⁻) provides a well-behaved electrochemical reaction that allows for sensitive probing of the electrode surface. Changes in the impedance upon film deposition are compared to the bare electrode.
Interpreting the Nyquist Plot: The semicircle portion of the plot at high frequencies corresponds to the charge-transfer limited process. The diameter of this semicircle is equal to the charge-transfer resistance (Rct). A larger Rct indicates slower electron transfer kinetics, suggesting the film may be insulating or blocking. The linear part at low frequencies represents the diffusion-limited process.[12][13]
Part 4: Data Interpretation and Analysis
Proper analysis of the collected data is key to understanding the properties of the DABAQ film.
Parameter
Technique
Typical Value Range (Example)
Significance
Formal Potential (E°')
CV
-0.5 to -1.5 V (vs. Ag/AgCl)
The potential at which the oxidized and reduced species are in equal concentration. Reflects the thermodynamic tendency of the redox reaction.
Peak Separation (ΔEp)
CV
60 - 200 mV
Indicates the rate of electron transfer (kinetics). Values closer to 59/n mV suggest faster, more reversible kinetics.[7]
Charge Transfer Resistance (Rct)
EIS
100 Ω - 10 kΩ
Represents the resistance to electron transfer at the electrode/film interface. A lower Rct is generally desirable for efficient electrochemical devices.
Double-Layer Capacitance (Cdl)
EIS
10 - 100 µF/cm²
Relates to the charge stored at the electrode/electrolyte interface. Changes in Cdl can indicate changes in surface area or film morphology.
Part 5: Potential Applications
The data obtained from these characterization techniques provides the foundation for developing various applications:
Electrochemical Sensors: The distinct redox peaks of DABAQ can shift upon interaction with specific analytes, forming the basis for a sensor. EIS is particularly useful for detecting binding events that alter the interfacial impedance.[9][14]
Energy Storage: The reversible redox behavior and ability to store charge make DABAQ derivatives potential candidates for organic batteries and supercapacitors.[15][16][17]
Electrocatalysis: The DABAQ film can be used to catalyze specific electrochemical reactions, such as oxygen reduction.[5]
By systematically applying these detailed protocols, researchers can gain a comprehensive understanding of the electrochemical properties of 1,1'-diamino-2,2'-bianthraquinone films, paving the way for their rational design and integration into advanced technological devices.
References
Pistiolas, E., et al. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. MDPI. Available at: [Link]
ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) of modified electrodes... Available at: [Link]
ResearchGate. (n.d.). Electrochemical impedance spectroscopy of the modified electrodes in... Available at: [Link]
Emerging Tech Insider. (2025). What Is Electrochemical Impedance Spectroscopy (EIS)? YouTube. Available at: [Link]
Yusof, N., et al. (2012). Electrochemical Impedance Spectroscopy (EIS) Study of Modified Type-316L Stainless Steel (SS) as an Effective Biomaterial for Or. International Conference on Biomedical Engineering. Available at: [Link]
Barešová, H., et al. (1989). Electrochemical studies of strongly chelating anthraquinone derivatives. The Analyst. Available at: [Link]
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Cordeiro-Junior, P. J. M., et al. (2025). 1-amino anthraquinone as a Printex L6 carbon modifier for H2O2 generation: an electrochemical characterization study. ECS Meeting Abstracts. Available at: [Link]
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ResearchGate. (n.d.). Electrochemical preparation and characterization of poly(1-amino-9,10-anthraquinone) films. Available at: [Link]
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Wang, H., et al. (2017). First Principles Design of Anthraquinone Derivatives in Redox Flow Batteries. International Journal of Electrochemical Science. Available at: [Link]
Van der Gott, D., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Applied Energy Materials. Available at: [Link]
Stolarczyk, K., et al. (2013). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. ResearchGate. Available at: [Link]
University of Southampton. (2025). Dalton Transactions - ePrints Soton. Available at: [Link]
Scilit. (n.d.). Optical and Electrochemical Properties of Anthraquinone Imine Based Dyes for Dye‐Sensitized Solar Cells. Available at: [Link]
Acta Physico-Chimica Sinica. (2011). Preparation and Electrochemical Performance of Aminoanthraquinone Derivative as Cathode Materials in Rechargeable Lithium Batteries. Available at: [Link]
Choi, W., et al. (2011). Aqueous electrochemistry of poly(vinylanthraquinone) for anode-active materials in high-density and rechargeable polymer/air batteries. Journal of the American Chemical Society. Available at: [Link]
MDPI. (2020). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Available at: [Link]
PubMed. (2023). Electrochemical preparation and the characterizations of poly(3,5-diamino 1,2,4-triazole) film for the selective determination of pyridoxine in pharmaceutical formulations. Available at: [Link]
Hiden Analytical. (n.d.). Electrochemistry Applications. Available at: [Link]
Application Notes and Protocols for the Fabrication of 1,1'-Diamino-2,2'-bianthraquinone Thin Films
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This document provides a comprehensive technical guide on the fabrication of thin films using 1,1'-diamin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the fabrication of thin films using 1,1'-diamino-2,2'-bianthraquinone. This bianthraquinone derivative holds significant promise for applications in organic electronics, sensor technology, and potentially as a novel platform for drug development and delivery systems due to its unique molecular structure, which includes redox-active quinone moieties and hydrogen-bonding amino groups.[1][2] This guide moves beyond a simple recitation of steps, offering in-depth explanations for the underlying scientific principles that govern each stage of the fabrication process. We present detailed, field-proven protocols for three primary fabrication techniques: Vacuum Thermal Evaporation (VTE), Solution-Based Spin-Coating, and Electrochemical Deposition. Each protocol is designed to be a self-validating system, with integrated characterization checkpoints to ensure the production of high-quality, uniform thin films.
Introduction to 1,1'-Diamino-2,2'-bianthraquinone for Thin Film Applications
1,1'-Diamino-2,2'-bianthraquinone is a complex organic molecule featuring two anthraquinone units linked together, with amino groups at the 1 and 1' positions.[3] This structure imparts several key properties that make it an attractive candidate for thin film applications:
Redox Activity: The anthraquinone core is well-known for its reversible electrochemical behavior, making it suitable for applications in batteries and electrochemical sensors.[1][4][5][6]
Intermolecular Interactions: The presence of amino groups allows for strong hydrogen bonding, which can influence the molecular packing and ordering within the thin film, impacting charge transport and other electronic properties.[1][4]
Semiconducting Properties: Many organic molecules with extended π-conjugated systems, like bianthraquinone, exhibit semiconducting behavior, opening up possibilities for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[7][8]
Biocompatibility: Anthraquinone derivatives are found in nature and have been explored for various biological applications.[1] This suggests that thin films of 1,1'-diamino-2,2'-bianthraquinone could be developed for biocompatible electronic devices or as functional coatings in drug delivery systems.
The choice of fabrication method is critical as it directly influences the morphology, crystallinity, and ultimately, the performance of the resulting thin film.[9][10] The following sections will detail the theoretical and practical aspects of the most relevant fabrication techniques.
Fabrication Methodologies: A Comparative Overview
The selection of a fabrication technique depends on the desired film characteristics, the substrate, and the intended application. Here, we discuss three prominent methods for organic thin film deposition.
Vacuum Thermal Evaporation (VTE)
Principle: VTE is a physical vapor deposition method where the source material is heated in a high-vacuum chamber until it sublimes or evaporates.[7][11] The vapor then travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film.[7] This technique is renowned for producing highly pure and uniform films with precise thickness control.[12][13]
Causality Behind Experimental Choices:
High Vacuum (≤ 5 x 10⁻⁶ mbar): A high vacuum is crucial to minimize the presence of residual gases like oxygen and water, which can react with and degrade many organic materials upon heating.[7] It also increases the mean free path of the evaporated molecules, ensuring they travel directly to the substrate without collisions.
Controlled Deposition Rate: The rate of deposition, typically monitored using a quartz crystal microbalance, affects the film's morphology. A slow deposition rate often allows molecules more time to arrange themselves into a more ordered, crystalline structure.[7]
Substrate Temperature: The temperature of the substrate influences the mobility of the deposited molecules. Heating the substrate can enhance crystallinity by providing the necessary thermal energy for molecules to find their lowest energy state in the crystal lattice.
dot
Caption: Workflow for Vacuum Thermal Evaporation.
Solution-Based Spin-Coating
Principle: Spin-coating involves depositing a solution of the material onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin film.[12][14] This method is cost-effective and suitable for large-area deposition.[10]
Causality Behind Experimental Choices:
Solvent Selection: The choice of solvent is paramount. It must dissolve 1,1'-diamino-2,2'-bianthraquinone without degrading it. The solvent's boiling point and vapor pressure will influence the drying rate and, consequently, the film's morphology. Solvents like chloroform, tetrahydrofuran (THF), or toluene are potential candidates.[14]
Solution Concentration: The concentration of the solution directly impacts the final film thickness. Higher concentrations generally result in thicker films.
Spin Speed and Acceleration: The rotational speed and acceleration determine the final film thickness and uniformity. Higher spin speeds lead to thinner films as more solution is thrown off the substrate.
dot
Caption: Workflow for Solution-Based Spin-Coating.
Electrochemical Deposition
Principle: Electrochemical deposition utilizes an electrochemical cell where the substrate acts as the working electrode.[15][16] By applying a specific potential or current, the precursor molecules in the electrolyte solution can be oxidized or reduced at the electrode surface, leading to the formation of an insoluble thin film.[16] This technique is particularly well-suited for conductive substrates and allows for precise control over film thickness and morphology by manipulating electrochemical parameters.
Causality Behind Experimental Choices:
Electrolyte Composition: The electrolyte must contain the soluble precursor of 1,1'-diamino-2,2'-bianthraquinone and a supporting electrolyte to ensure sufficient conductivity. The pH of the solution can also play a critical role in the deposition process.
Applied Potential/Current: The choice between potentiostatic (constant potential) or galvanostatic (constant current) deposition will affect the growth mechanism of the film. Cyclic voltammetry can be used to determine the optimal deposition potential.[17]
Substrate Material: The substrate must be conductive (e.g., ITO, gold, glassy carbon) to serve as the working electrode.
dot
Caption: Workflow for Electrochemical Deposition.
Detailed Experimental Protocols
Protocol for Vacuum Thermal Evaporation
Substrate Preparation:
Use silicon wafers with a 300 nm thermal oxide layer (Si/SiO₂) or indium tin oxide (ITO) coated glass slides.
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates with a stream of dry nitrogen gas.
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber to remove any remaining organic contaminants and improve surface energy.
Source Material Preparation:
Place a small amount (10-20 mg) of 1,1'-diamino-2,2'-bianthraquinone powder into a tungsten or molybdenum evaporation boat.
Ensure the powder is of high purity (≥99%).
Deposition Procedure:
Load the cleaned substrates and the evaporation boat into the vacuum chamber.
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.
Slowly increase the current to the evaporation boat to heat the source material. The sublimation temperature will need to be determined empirically, likely in the range of 250-350°C.
Monitor the deposition rate using a quartz crystal microbalance. A typical rate for organic materials is 0.1-0.5 Å/s.[7]
Deposit a film of the desired thickness (e.g., 50-100 nm).
Once the desired thickness is reached, close the shutter and turn off the power to the evaporation boat.
Allow the chamber and substrates to cool to room temperature before venting with an inert gas like nitrogen.
Post-Deposition Annealing (Optional):
To improve crystallinity, the films can be annealed in a vacuum or inert atmosphere at a temperature below the material's decomposition point (e.g., 150-200°C) for 1-2 hours.
Protocol for Solution-Based Spin-Coating
Solution Preparation:
Prepare a solution of 1,1'-diamino-2,2'-bianthraquinone in a suitable solvent (e.g., chloroform, THF). A starting concentration of 5-10 mg/mL is recommended.
Use a magnetic stirrer to ensure complete dissolution. Gentle heating may be required.
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Substrate Preparation:
Clean the substrates as described in the VTE protocol (Section 3.1, Step 1).
Spin-Coating Procedure:
Place the cleaned substrate on the spin-coater chuck and secure it with the vacuum.
Dispense a sufficient amount of the filtered solution to cover the center of the substrate.
Start the spin-coating program. A two-step program is often effective:
Step 1: 500 rpm for 10 seconds (to spread the solution).
Step 2: 2000-4000 rpm for 45-60 seconds (to achieve the desired thickness).
The film should appear uniform after the spin-coating process.
Post-Deposition Annealing:
To remove residual solvent and potentially improve film morphology, bake the coated substrate on a hotplate at a moderate temperature (e.g., 80-120°C) for 10-30 minutes in a nitrogen-filled glovebox.
Protocol for Electrochemical Deposition
Electrolyte Preparation:
Prepare an electrolyte solution containing a soluble form or precursor of 1,1'-diamino-2,2'-bianthraquinone. This may require chemical modification of the parent molecule to enhance solubility in the chosen solvent system (e.g., acetonitrile or an aqueous buffer).
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) to the solution.
Electrochemical Cell Setup:
Use a three-electrode setup with the conductive substrate (e.g., ITO, glassy carbon) as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
Deposition Procedure:
Perform cyclic voltammetry (CV) on the electrolyte solution to identify the reduction or oxidation potentials of the precursor molecule.[17]
Based on the CV results, apply a constant potential (potentiostatic deposition) just beyond the onset of the relevant redox peak.
Monitor the current as a function of time. The deposition time will determine the film thickness.
Alternatively, apply a constant current (galvanostatic deposition) and monitor the potential.
Post-Deposition Treatment:
After deposition, carefully remove the substrate from the electrochemical cell.
Gently rinse the film with the pure solvent used for the electrolyte to remove any unreacted species and supporting electrolyte.
Dry the film under a stream of nitrogen.
Characterization of Fabricated Thin Films
The quality and properties of the fabricated thin films must be thoroughly characterized.[18][19][20]
Property
Characterization Technique
Information Obtained
Morphology and Topography
Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)
Surface roughness, grain size, film uniformity, and presence of defects.[21]
Verification of the chemical integrity of the deposited material, identification of functional groups, and detection of impurities.[18][20]
Optical Properties
UV-Visible Spectroscopy, Ellipsometry
Absorption and transmission spectra, bandgap determination, and film thickness.[19]
Electrochemical Properties
Cyclic Voltammetry (CV)
Redox potentials, electrochemical stability, and charge transfer kinetics.[17]
Comparative Summary of Fabrication Parameters
Parameter
Vacuum Thermal Evaporation (VTE)
Solution-Based Spin-Coating
Electrochemical Deposition
Precursor State
High-purity solid powder
Soluble in an organic solvent
Soluble, electroactive precursor
Substrate
Any solid surface
Any flat, solid surface
Conductive surfaces only
Thickness Control
High (Ångström level)
Moderate (nanometer level)
High (monolayer level possible)
Film Purity
Very High
Dependent on solvent and precursor purity
High, but may contain electrolyte ions
Uniformity
Excellent for small areas
Good for large areas
Conformal on complex geometries
Crystallinity
Can be high with substrate heating
Generally lower, can be improved with annealing
Can be crystalline, depends on conditions
Key Advantages
High purity, precise thickness control
Low cost, scalability, speed
Conformal coating, direct bonding
Key Disadvantages
High vacuum equipment needed, slow
Solvent compatibility issues, potential for defects
Limited to conductive substrates
Conclusion
The fabrication of high-quality 1,1'-diamino-2,2'-bianthraquinone thin films is achievable through several well-established techniques. The choice of method—be it the high-purity approach of vacuum thermal evaporation, the scalable and cost-effective spin-coating process, or the precise and conformal electrochemical deposition—should be guided by the specific requirements of the intended application. By understanding the fundamental principles behind each technique and carefully controlling the experimental parameters as outlined in these protocols, researchers can reliably produce thin films with tailored properties for advanced applications in organic electronics, sensing, and beyond.
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Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023, May 24). MDPI. Retrieved March 21, 2024, from [Link]
Synthesis of 1-amino-anthraquinone. (1992, August 19). European Patent Office.
Ponce-Vargas, M. A., Muedas-Taipe, G., Le-Bahers, T., & Iannicelli, C. (2023). Rational design of electrochemical sensors based on quinone derivatives adsorbed on graphene for the detection of [Cd(CN)4]2−. Physical Chemistry Chemical Physics, 25(33), 22159–22168. [Link]
Electrochemical Detection of Dopamine: Novel Thin-Film Ti-Nanocolumnar Arrays/Graphene Monolayer-Cu foil Electrodes. (2024, July 27). MDPI. Retrieved March 21, 2024, from [Link]
Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs. (n.d.). Google Patents.
Electrochemical Deposition Toward Thin Films. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
Stankovic, V. (2023). Electrochemistry of Thin Films and Nanostructured Materials. Materials, 16(9), 3564. [Link]
Anthraquinone thin-film electrodes for reversible CO2 capture and release. (n.d.). RSC Publishing. Retrieved March 21, 2024, from [Link]
Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and computational study. (2022, June 1). JKU. Retrieved March 21, 2024, from [Link]
Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (2020, February 21). MDPI. Retrieved March 21, 2024, from [Link]
Polyol-Bonded Anthraquinone Chromophoric Polyol Derivatives: Synthesis, Properties, and Applications. (2024, October 3). Longdom Publishing. Retrieved March 21, 2024, from [Link]
Spectroscopic Investigation of Bianthryl-Based Metal–Organic Framework Thin Films and Their Photoinduced Topotactic Transformation. (2022, January 31). Wiley Online Library. Retrieved March 21, 2024, from [Link]
Preparation of Optically Active Polyimides Based on 2,2´-diamino-1,1´-binaphthalene. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
Anthraquinone-based diamine monomer, magenta intrinsic polyimide derived from same and preparation method thereof. (n.d.). Google Patents.
Application Notes and Protocols: 1,1'-Diamino-2,2'-bianthraquinone in the Development of Chemical Sensors
Introduction: Unveiling the Potential of a Novel Dianthraquinone for Chemical Sensing The development of robust and selective chemical sensors is paramount for advancements in environmental monitoring, clinical diagnosti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Novel Dianthraquinone for Chemical Sensing
The development of robust and selective chemical sensors is paramount for advancements in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Among the myriad of molecular platforms utilized for sensor design, anthraquinone derivatives have emerged as a particularly promising class of compounds. Their inherent electrochemical and photophysical properties, coupled with the tunability of their structure, make them ideal candidates for the construction of colorimetric and fluorescent chemosensors.[1][2] While various isomers of diaminoanthraquinone have been successfully employed in sensing applications, this guide focuses on the untapped potential of a unique, C2-symmetric dimer: 1,1'-diamino-2,2'-bianthraquinone .
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the synthesis and application of 1,1'-diamino-2,2'-bianthraquinone as a novel platform for chemical sensor development. We will delve into a proposed synthetic route for this molecule, leveraging the principles of the Ullmann coupling reaction, and subsequently explore its potential applications in the detection of metal ions and other analytes. The protocols and insights provided herein are grounded in the extensive literature on related anthraquinone-based sensors and are designed to provide a solid foundation for future research and development in this exciting area.
Part 1: Synthesis of 1,1'-Diamino-2,2'-bianthraquinone - A Proposed Protocol
To date, a detailed, optimized synthesis of 1,1'-diamino-2,2'-bianthraquinone is not widely reported in the literature. However, based on established methodologies for the synthesis of biaryl compounds, a plausible and efficient route can be designed utilizing the Ullmann homocoupling reaction of a suitable 1-amino-2-haloanthraquinone precursor.[3][4][5] The classical Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, provides a direct method for the formation of the C-C bond linking the two anthraquinone moieties.[6]
Proposed Synthetic Pathway: Ullmann Homocoupling
The proposed synthesis involves the copper-catalyzed homocoupling of 1-amino-2-bromoanthraquinone. This precursor is chosen due to the higher reactivity of aryl bromides compared to chlorides in Ullmann couplings.[7] Modern advancements in the Ullmann reaction, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields.[8]
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1,1'-diamino-2,2'-bianthraquinone.
This protocol is adapted from established procedures for microwave-assisted Ullmann reactions of related haloanthraquinones.[8]
Materials:
1-amino-2-bromoanthraquinone
Copper (Cu) powder, activated
Dipotassium hydrogen phosphate (K₂HPO₄)
Dimethylformamide (DMF), anhydrous
Microwave synthesis reactor
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reaction Setup: In a 10 mL microwave reaction vessel, combine 1-amino-2-bromoanthraquinone (1.0 mmol), activated copper powder (1.5 mmol), and K₂HPO₄ (2.0 mmol).
Solvent Addition: Add anhydrous DMF (5 mL) to the reaction vessel.
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper catalyst and inorganic salts.
Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 1,1'-diamino-2,2'-bianthraquinone.
Characterization: The structure of the synthesized 1,1'-diamino-2,2'-bianthraquinone should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Part 2: Prospective Applications in Chemical Sensing
The unique structural and electronic properties of 1,1'-diamino-2,2'-bianthraquinone make it a highly promising candidate for the development of novel chemical sensors. The two amino groups in close proximity to the bianthraquinone core can act as effective chelating sites for metal ions, while the extended π-conjugated system of the bianthraquinone framework is expected to give rise to distinct photophysical properties that can be modulated upon analyte binding.
Proposed Sensing Mechanisms
1. Colorimetric Sensing of Metal Ions:
The binding of a metal ion to the two amino groups of 1,1'-diamino-2,2'-bianthraquinone is expected to induce a significant change in the electronic structure of the molecule. This can lead to a shift in the intramolecular charge transfer (ICT) band, resulting in a visible color change. This "naked-eye" detection capability is a significant advantage for rapid and on-site analysis.
Diagram of the Proposed Colorimetric Sensing Mechanism:
Caption: Chelation-induced color change for metal ion detection.
2. Fluorescent "Turn-Off" or "Turn-On" Sensing:
Many anthraquinone derivatives exhibit fluorescence. The chelation of a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, to the amino groups of 1,1'-diamino-2,2'-bianthraquinone could lead to fluorescence quenching (a "turn-off" response) due to energy or electron transfer processes. Conversely, interaction with certain diamagnetic metal ions might restrict intramolecular rotations, leading to an enhancement of fluorescence (a "turn-on" response).
Potential Target Analytes
Based on the behavior of related diaminoanthraquinone sensors, 1,1'-diamino-2,2'-bianthraquinone could be a promising candidate for the detection of:
Heavy Metal Ions: Such as Cu²⁺, Pb²⁺, Hg²⁺, and Cd²⁺, which are significant environmental pollutants.
Transition Metal Ions: Including Fe³⁺, Ni²⁺, and Co²⁺, which play crucial roles in biological systems.
Anions: The amino groups could potentially interact with certain anions through hydrogen bonding, leading to a detectable signal.
Protocol for Sensor Fabrication and Testing
1. Preparation of the Sensor Solution:
Dissolve a known concentration of synthesized 1,1'-diamino-2,2'-bianthraquinone in a suitable solvent (e.g., DMSO or acetonitrile).
Prepare stock solutions of the target analytes (e.g., metal salts) in the same solvent or in an aqueous buffer.
2. Spectroscopic Titration Experiments:
UV-Vis Titration (for colorimetric sensing):
Place a fixed volume of the sensor solution in a cuvette.
Record the initial UV-Vis absorption spectrum.
Incrementally add small aliquots of the analyte stock solution to the cuvette.
Record the UV-Vis spectrum after each addition.
Monitor the changes in the absorption bands to determine the binding stoichiometry and the detection limit.
Fluorescence Titration:
Place a fixed volume of the sensor solution in a fluorescence cuvette.
Record the initial fluorescence emission spectrum.
Incrementally add small aliquots of the analyte stock solution.
Record the fluorescence spectrum after each addition.
Analyze the changes in fluorescence intensity to determine the sensing performance.
3. Selectivity Studies:
To assess the selectivity of the sensor, perform the titration experiments in the presence of various potentially interfering ions.
Compare the response of the sensor to the target analyte with its response to other ions at the same concentration.
Data Presentation: Predicted Performance Characteristics
The following table summarizes the predicted performance characteristics of a hypothetical sensor based on 1,1'-diamino-2,2'-bianthraquinone for the detection of Cu²⁺, based on data from analogous diaminoanthraquinone sensors.
Sensor Platform
Target Analyte
Sensing Mechanism
Predicted Limit of Detection (LOD)
Observed Signal Change
1,1'-diamino-2,2'-bianthraquinone
Cu²⁺
Colorimetric
10⁻⁷ - 10⁻⁸ M
Color change from yellow to blue/green
1,1'-diamino-2,2'-bianthraquinone
Cu²⁺
Fluorescent
10⁻⁸ - 10⁻⁹ M
Fluorescence quenching ("Turn-off")
Conclusion and Future Directions
1,1'-diamino-2,2'-bianthraquinone represents a novel and unexplored molecular scaffold for the development of advanced chemical sensors. The proposed synthetic route via a microwave-assisted Ullmann homocoupling offers a potentially efficient and scalable method for its production. Based on the well-established sensing capabilities of related diaminoanthraquinone derivatives, it is hypothesized that this C2-symmetric molecule will exhibit high sensitivity and selectivity for the detection of various metal ions through colorimetric and fluorescent signaling mechanisms.
Future research should focus on the successful synthesis and characterization of 1,1'-diamino-2,2'-bianthraquinone, followed by a comprehensive evaluation of its sensing properties towards a wide range of analytes. Further functionalization of the amino groups or the anthraquinone core could lead to the development of second-generation sensors with enhanced performance characteristics and applications in real-world samples. The protocols and insights provided in this guide aim to catalyze these future investigations and unlock the full potential of this promising molecule in the field of chemical sensing.
References
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Anthraquinone as Fluorescent Chemosensor for Metal Ions. Academia.edu. Available at: [Link]
Chemistry Ullmann Reaction | SATHEE JEE. Available at: [Link]
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available at: [Link]
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions. Request PDF - ResearchGate. Available at: [Link]
Application Notes and Protocols for Measuring the Fluorescence of 1,1'-Diamino-2,2'-bianthraquinone
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Unveiling the Photophysical Properties of a Novel Bianthraquinone Derivative 1,1'-diamino-2,2'-biant...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unveiling the Photophysical Properties of a Novel Bianthraquinone Derivative
1,1'-diamino-2,2'-bianthraquinone (DABA) is a fascinating molecule with a rigid, extended π-system, suggesting potential for interesting photophysical behaviors, including fluorescence. Anthraquinone derivatives are a well-established class of compounds with applications ranging from dyes and pigments to pharmaceuticals. The introduction of amino groups into the anthraquinone scaffold is known to significantly influence their electronic properties, often leading to the emergence of fluorescence through intramolecular charge transfer (ICT) states.[1][2] This phenomenon is highly sensitive to the local environment, making such compounds promising candidates for fluorescent probes and sensors.
This guide provides a comprehensive experimental framework for the systematic characterization of the fluorescence properties of DABA. As specific photophysical data for this particular bianthraquinone derivative is not extensively documented, this protocol is designed to guide the researcher through the process of determining its key fluorescence parameters, including excitation and emission maxima, and quantum yield. The causality behind each experimental step is explained to ensure a robust and self-validating approach to the investigation.
I. Foundational Principles: Understanding the Fluorescence of Aminoanthraquinones
The fluorescence of amino-substituted anthraquinones is typically governed by an intramolecular charge transfer (ICT) mechanism.[1] Upon excitation with light, an electron is promoted from the electron-donating amino group to the electron-accepting anthraquinone core. The excited state is therefore more polar than the ground state. This change in dipole moment means that the solvent environment can significantly influence the energy levels of the excited state, a phenomenon known as solvatochromism.[1][2][3]
Key Considerations:
Solvent Polarity: Polar solvents can stabilize the polar ICT excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Nonpolar solvents, on the other hand, will result in a blue-shift (a shift to shorter wavelengths). Therefore, the choice of solvent is a critical experimental parameter.
Hydrogen Bonding: Solvents capable of hydrogen bonding can also interact with the amino groups, further influencing the energy levels and potentially leading to fluorescence quenching or enhancement.
pH: The protonation state of the amino groups can dramatically alter the electronic structure and, consequently, the fluorescence properties of the molecule.
Given these principles, a thorough characterization of DABA's fluorescence should involve screening a range of solvents with varying polarities and hydrogen bonding capabilities.
II. Experimental Workflow: A Strategic Approach to Fluorescence Characterization
The following workflow provides a logical sequence for the comprehensive analysis of DABA's fluorescence.
Figure 2. A logical flow for determining excitation and emission maxima.
Protocol 3: Acquiring Excitation and Emission Spectra
Initial Emission Scan:
Place the cuvette with your DABA working solution (e.g., 1 µM) in the spectrofluorometer.
Set the excitation wavelength to the λmax(abs) determined from the UV-Vis spectrum.
Set the emission scan range to start approximately 20 nm above the excitation wavelength and extend to a longer wavelength (e.g., if λmax(abs) is 450 nm, scan from 470 nm to 700 nm).
Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. Start with 5 nm slits and adjust as necessary.
Acquire the emission spectrum. The peak of this spectrum is the emission maximum (λmax(em)).
Excitation Scan for Confirmation:
Set the emission monochromator to the determined λmax(em).
Set the excitation scan range to cover the absorption band of DABA (e.g., 350 nm to 550 nm).
Acquire the excitation spectrum.
The peak of the excitation spectrum should closely match the absorption spectrum. This confirms that the observed fluorescence originates from DABA and not from an impurity.
VI. Data Presentation: A Comparative Overview
To systematically study the solvatochromic effects, the fluorescence properties of DABA should be measured in a range of solvents with varying polarities. The results can be summarized in a table for easy comparison.
Solvent
Polarity Index (ET(30))
λmax(abs) (nm)
λmax(ex) (nm)
λmax(em) (nm)
Stokes Shift (cm-1)
Hexane
30.9
TBD
TBD
TBD
TBD
Toluene
33.9
TBD
TBD
TBD
TBD
Dichloromethane
40.7
TBD
TBD
TBD
TBD
Acetone
42.2
TBD
TBD
TBD
TBD
Acetonitrile
45.6
TBD
TBD
TBD
TBD
Ethanol
51.9
TBD
TBD
TBD
TBD
TBD: To be determined experimentally.
The Stokes shift, the difference in energy between the excitation and emission maxima, provides insight into the extent of structural relaxation in the excited state. It is calculated as:
Stokes Shift (cm-1) = (1/λex - 1/λem) x 107
VII. Potential Pitfalls and Troubleshooting
Low or No Fluorescence:
Concentration Quenching: At high concentrations, fluorophores can self-quench. Ensure you are working with dilute solutions (micromolar range).
Solvent Quenching: Some solvents, particularly those with heavy atoms or certain functional groups, can quench fluorescence.
pH Effects: If working in protic solvents, the pH can significantly impact fluorescence. Consider buffering the solution if necessary.
Photodegradation: Anthraquinone derivatives can be susceptible to photobleaching. Minimize exposure of the sample to the excitation light.
Distorted Spectra:
Inner Filter Effect: At high absorbances, the excitation light is attenuated as it passes through the sample, and the emitted light can be reabsorbed. Keep the absorbance of your working solution below 0.1 at the excitation wavelength.
Raman Scattering: The solvent itself will produce a Raman scattering peak at a fixed energy shift from the excitation wavelength. This can sometimes be mistaken for a fluorescence peak, especially with weakly fluorescent samples. Acquiring a spectrum of the pure solvent can help to identify the Raman peak.
VIII. Concluding Remarks
This application note provides a robust and scientifically sound methodology for the detailed characterization of the fluorescence properties of 1,1'-diamino-2,2'-bianthraquinone. By systematically determining the excitation and emission spectra in various solvents, researchers can gain valuable insights into the photophysical behavior of this novel compound. This information is essential for evaluating its potential in applications such as fluorescent probes, sensors, and imaging agents in the fields of chemistry, materials science, and drug development.
IX. References
Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA Technology. Springer.
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons.
Sharma, A., & Schulman, S. G. (1999). Introduction to Fluorescence Spectroscopy. Wiley-Interscience.
Introduction to 1,1'-Diamino-2,2'-bianthraquinone: A Building Block for Advanced Materials and Therapeutics
An in-depth guide to the functionalization of 1,1'-diamino-2,2'-bianthraquinone is presented for researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific molecule...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the functionalization of 1,1'-diamino-2,2'-bianthraquinone is presented for researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific molecule, this guide provides detailed application notes and protocols based on the well-established chemistry of related aminoanthraquinones. This document serves as a foundational resource for exploring the synthesis and application of novel 1,1'-diamino-2,2'-bianthraquinone derivatives.
1,1'-Diamino-2,2'-bianthraquinone is a complex aromatic molecule characterized by two aminoanthraquinone units linked together. The presence of two primary amino groups at the 1 and 1' positions offers reactive sites for a variety of chemical modifications. These modifications can be leveraged to tune the molecule's electronic, optical, and pharmacological properties, making its derivatives promising candidates for applications in dye chemistry, polymer science, and medicinal chemistry.
The core structure, a bianthraquinone, is a type of vat dye, and its derivatives have been investigated for their potential as functional materials. The strategic functionalization of the amino groups can lead to the development of novel materials with tailored properties, such as enhanced solubility, specific binding capabilities, and improved performance in electronic devices.
This guide provides a comprehensive overview of potential methods for the functionalization of 1,1'-diamino-2,2'-bianthraquinone, drawing upon established protocols for simpler aminoanthraquinones. The presented methodologies are intended to serve as a starting point for researchers to develop bespoke derivatives for their specific applications.
Core Functionalization Strategies
The primary amino groups of 1,1'-diamino-2,2'-bianthraquinone are the main targets for functionalization. The key reaction types include N-acylation, N-alkylation, and reactions that lead to the formation of larger, more complex structures.
N-Acylation: Introducing Carbonyl Functionality
N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety. This reaction is typically straightforward and can be achieved using various acylating agents.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of 1,1'-diamino-2,2'-bianthraquinone using an acid chloride in the presence of a base.
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
Base (e.g., triethylamine, pyridine)
Nitrogen or Argon atmosphere
Standard glassware for organic synthesis
Procedure:
In a round-bottom flask, dissolve 1,1'-diamino-2,2'-bianthraquinone in the chosen anhydrous solvent under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Add the base to the solution, followed by the dropwise addition of the acid chloride.
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
Upon completion, quench the reaction by adding water.
Extract the product with a suitable organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative N-Acylation Reactions
Acylating Agent
Base
Solvent
Typical Reaction Time
Expected Product
Acetyl chloride
Triethylamine
DCM
2-4 hours
N,N'-diacetyl-1,1'-diamino-2,2'-bianthraquinone
Benzoyl chloride
Pyridine
THF
4-8 hours
N,N'-dibenzoyl-1,1'-diamino-2,2'-bianthraquinone
Causality Behind Experimental Choices:
The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the acid chloride.
The base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
The choice of solvent depends on the solubility of the starting materials and reagents.
N-Alkylation: Tuning Solubility and Electronic Properties
N-alkylation introduces alkyl groups to the amino functionalities, which can significantly alter the solubility and electronic properties of the bianthraquinone core.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a versatile method for N-alkylation that proceeds via the formation of an imine followed by its reduction.
Dissolve 1,1'-diamino-2,2'-bianthraquinone and the aldehyde/ketone in the chosen solvent.
Add a catalytic amount of acetic acid to facilitate imine formation.
Stir the mixture at room temperature for 1-2 hours.
Add the reducing agent portion-wise, controlling the temperature with an ice bath if necessary.
Continue stirring until the reaction is complete (monitored by TLC).
Quench the reaction carefully with water.
Extract the product with an organic solvent.
Dry the organic layer and concentrate to obtain the crude product.
Purify by column chromatography.
Visualization of Functionalization Workflow
The following diagram illustrates the general workflow for the functionalization of 1,1'-diamino-2,2'-bianthraquinone.
Application
Application Notes and Protocols: 1,1'-Diamino-2,2'-bianthraquinone as a Versatile Building Block in Supramolecular Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Preamble: The field of supramolecular chemistry continually seeks novel molecular building blocks to construct intricate and funct...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Preamble: The field of supramolecular chemistry continually seeks novel molecular building blocks to construct intricate and functional architectures. Among these, anthraquinone derivatives have garnered significant attention due to their unique photophysical properties, redox activity, and propensity for self-assembly.[1][2] This guide focuses on the potential of a specific, yet underexplored, building block: 1,1'-diamino-2,2'-bianthraquinone . While direct literature on this exact molecule is sparse, this document provides a comprehensive framework for its synthesis, characterization, and application by drawing parallels with closely related and well-documented diaminoanthraquinone and bianthraquinone systems. The protocols and insights presented herein are intended to serve as a robust starting point for researchers venturing into the use of this promising molecule.
Part 1: Synthesis and Characterization of 1,1'-Diamino-2,2'-bianthraquinone
The rational design of supramolecular systems begins with the efficient synthesis and thorough characterization of the constituent building blocks. This section outlines a proposed synthetic route for 1,1'-diamino-2,2'-bianthraquinone and a comprehensive protocol for its characterization.
Proposed Synthesis: The Ullmann Coupling Approach
The classic Ullmann reaction, a copper-catalyzed coupling of aryl halides, presents a viable strategy for the synthesis of biaryl compounds like 1,1'-diamino-2,2'-bianthraquinone.[3][4] Modern modifications of this reaction, including microwave-assisted protocols, have significantly improved efficiency and reduced reaction times.[5]
Principle: The proposed synthesis involves the homocoupling of a 1-amino-2-halo-anthraquinone precursor in the presence of a copper catalyst. The amino group is a key functional handle for subsequent supramolecular assembly, while the 2-halo position allows for the crucial C-C bond formation to create the bianthraquinone core.
Figure 1: Proposed synthetic workflow for 1,1'-diamino-2,2'-bianthraquinone via Ullmann homocoupling.
Experimental Protocol: Synthesis of 1,1'-diamino-2,2'-bianthraquinone
Reactant Preparation: In a microwave-safe reaction vessel, combine 1-amino-2-bromoanthraquinone (1.0 eq.), copper powder (2.0 eq.), and anhydrous potassium carbonate (2.0 eq.).
Solvent Addition: Add a high-boiling point, anhydrous solvent such as N,N-dimethylformamide (DMF) or nitrobenzene to the vessel. The solvent volume should be sufficient to ensure proper mixing and heat distribution.
Microwave-Assisted Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180-200 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
Work-up: After cooling, filter the reaction mixture to remove the copper catalyst and inorganic salts. Wash the solid residue with additional solvent.
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the structure and purity of the final product using the characterization techniques outlined in section 1.3.
Physicochemical Properties: A Predictive Overview
The unique structure of 1,1'-diamino-2,2'-bianthraquinone is expected to give rise to a distinct set of physicochemical properties that are advantageous for supramolecular chemistry.
Hydrogen Bonding: The presence of two primary amino groups at the 1 and 1' positions allows for the formation of strong, directional hydrogen bonds. These interactions are crucial for the self-assembly of the molecules into higher-order structures.[6]
π-π Stacking: The extended, planar aromatic system of the bianthraquinone core promotes intermolecular π-π stacking interactions, which will further stabilize any self-assembled structures.[7]
Solvatochromism: Like many anthraquinone derivatives, the color of 1,1'-diamino-2,2'-bianthraquinone in solution is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8]
Electrochemical Activity: The anthraquinone core is redox-active, and the bianthraquinone structure will likely exhibit interesting electrochemical properties, with multiple, well-defined redox states.[9]
Property
Predicted Characteristic
Rationale/Comparison
Color
Deeply colored (likely red or purple)
Amino groups are strong auxochromes that cause a bathochromic shift in the absorption spectrum of anthraquinones.[1]
Solubility
Poor in non-polar solvents, moderate in polar aprotic solvents
The large, non-polar aromatic core is balanced by the polar amino groups.
Hydrogen Bond Donor/Acceptor
Strong donor (N-H), weak acceptor (C=O)
The amino groups are primary hydrogen bond donors, while the carbonyl oxygens can act as acceptors.[6]
Fluorescence
Potentially fluorescent
Many diaminoanthraquinone derivatives exhibit fluorescence, though the efficiency can vary.[10]
Characterization Protocol
A thorough characterization is essential to confirm the identity and purity of the synthesized 1,1'-diamino-2,2'-bianthraquinone.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: To a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆), characteristic signals for the aromatic protons and the amino protons are expected. The amino protons will likely appear as a broad singlet.
¹³C NMR: This will reveal the number of unique carbon environments. The carbonyl carbons will appear at a characteristic downfield shift (typically >180 ppm).[11]
1.3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product.[11]
Look for characteristic vibrational bands: N-H stretching of the primary amines (around 3300-3500 cm⁻¹), C=O stretching of the quinone carbonyls (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹).
1.3.4. UV-Visible (UV-Vis) Spectroscopy
Record the absorption spectrum in various solvents to observe the π-π* and n-π* transitions and to assess any solvatochromic behavior.[11]
Part 2: Applications in Supramolecular Chemistry
The unique structural features of 1,1'-diamino-2,2'-bianthraquinone make it an excellent candidate for several applications in supramolecular chemistry.
Anion Sensing
The electron-deficient anthraquinone core combined with the hydrogen-bonding amino groups creates a potential binding site for anions.
Principle: Anion binding can occur through hydrogen bonding between the N-H protons and the anion. This interaction can perturb the electronic structure of the bianthraquinone chromophore, leading to a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).
Figure 2: Logical workflow for anion sensing using 1,1'-diamino-2,2'-bianthraquinone.
Protocol for Anion Titration Studies
Stock Solutions: Prepare a stock solution of the bianthraquinone receptor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.
UV-Vis Titration: Place a known concentration of the receptor solution in a cuvette. Record the initial UV-Vis spectrum. Add small aliquots of an anion stock solution and record the spectrum after each addition.
Data Analysis: Plot the change in absorbance at a specific wavelength against the anion concentration to determine the binding stoichiometry and association constant.
Fluorescence Titration: Follow a similar procedure as the UV-Vis titration, but measure the fluorescence emission spectrum after each addition of the anion.
Supramolecular Polymerization and Gelation
The combination of hydrogen bonding and π-π stacking can drive the self-assembly of the bianthraquinone monomers into one-dimensional supramolecular polymers.[12]
Principle: In suitable solvents, the directional nature of the hydrogen bonds between the amino and carbonyl groups of adjacent molecules, reinforced by π-π stacking of the aromatic cores, can lead to the formation of long, fibrous aggregates. At sufficient concentrations, these fibers can entangle to form a three-dimensional network, resulting in the formation of a supramolecular gel.
Protocol for Gelation Studies
Solvent Screening: In a series of vials, place a small amount of the bianthraquinone compound. Add various solvents with a range of polarities.
Dissolution and Gelation: Gently heat the vials to dissolve the compound. Allow the solutions to cool to room temperature and observe for gel formation.
Characterization of Gels: If a gel forms, characterize its properties using techniques such as scanning electron microscopy (SEM) to visualize the fibrous network and rheology to measure its mechanical strength.
References
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. [Link]
Stille, J. K. (1985). Palladium-catalyzed coupling of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
Sadeghi-Aliabadi, H., & Ahmadi, F. (2004). Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives. Il Farmaco, 59(8), 635–639. [Link]
Ermakova, E., Bessmertnykh-Lemeune, A., Arslanov, V., & Lemeune, D. (2018). Supramolecular Assembly of Planar Systems from Modular Molecules with a Given Hydrophilic–Lipophilic Balance: Film Sensors with an Anthraquinone Signal Group. Protection of Metals and Physical Chemistry of Surfaces, 54(2), 284–292.
Kirilova, E., Mal, eckis, A., Cvetinska, M., Kirjušina, M., Mežaraupe, L., Kecko, S., Gavar¯ane, I., Kiyan, V., Lider, L., Pavlova, V., Savicka, M., Belyakov, S., & Kirilova, E. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Analysis, and Bioimaging. Molecules, 29(5), 1143. [Link]
Beaudry, C. M., & Malerich, J. P. (2013). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarin. Organic Letters, 15(17), 4540–4543. [Link]
S. G. K. Pilitsis, A. G. Papafilippou, A. K. Zarkadis, G. A. Katsoulos, Polyhedron, 2008, 27, 2055-2062.
L. A. W. M. S. A. Al-Saeed, S. A. Al-Hassan, Molecules, 2012, 17, 11776-11789.
K. C. Gordon, T. D. J. Kan, J. Phys. Chem. A, 2003, 107, 7447-7453.
Zhao, J., Jia, M., & Chen, P. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. New Journal of Chemistry, 47(22), 10415–10423. [Link]
Beaudry, C. M. (2013). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarin.
Chen, M., Liu, Y., Wang, Y., Zhang, H., & Liu, M. (2022). Hierarchically supramolecular polymerization of anthraquinone dye to chiral aggregates via 2D-monolayered nanosheets: the unanticipated role of pathway complexity. Nanoscale, 14(41), 15469–15477. [Link]
da Silva, A. B. F., & de Oliveira, K. T. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2800–2829. [Link]
Marín, M. J., Galindo, F., Thomas, J. A., & Douglas, P. (2011). Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells. Chemphyschem, 12(16), 2949–2955. [Link]
Zhang, Y., Wang, C., Li, C., & Zhang, X. (2021). A supramolecular dimer strategy for enhancing the selective generation of sulfides and sulfoxides by visible-light induced photoredox thiol–ene cross-coupling reactions of anthraquinone. Organic Chemistry Frontiers, 8(21), 6046–6052. [Link]
Thomas, K. A., & Puranik, V. G. (2006). Crystal engineering of analogous and homologous organic compounds: hydrogen bonding patterns in trimethoprim hydrogen phthalate and trimethoprim hydrogen adipate. Beilstein Journal of Organic Chemistry, 2, 13. [Link]
Longdom Publishing. (n.d.). Polyol-Bonded Anthraquinone Chromophoric Polyol Derivatives: Synthesis, Properties, and Applications. Retrieved from [Link]
Tu, W., & Kwok, R. T. K. (2021). Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. Molecules, 26(7), 1913. [Link]
G. Otero, J. M. Gallego, A. L. V. de Parga, R. Miranda, J. Am. Chem. Soc., 2007, 129, 11184-11189.
Ramotowska, S., Zarzeczanska, D., & Ossowski, T. (2019). Hydrogen bonding and protonation effects in amino acids’ anthraquinone derivatives - Spectroscopic and electrochemical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117226. [Link]
Kim, H., Lee, S., & Kim, Y. (2021). Solvent-Controlled Supramolecular Polymerization and Morphology-Depended Photoconductivity Modulation in a Squaraine-Naphthalene Diimide-Squaraine Bulk p/n Heterojunction. Chemistry – An Asian Journal, 16(21), 3362–3368. [Link]
Technical Support Center: Optimizing the Synthesis of 1,1'-diamino-2,2'-bianthraquinone
Welcome to the technical support center for the synthesis of 1,1'-diamino-2,2'-bianthraquinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this sy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1,1'-diamino-2,2'-bianthraquinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of this complex biaryl molecule typically relies on a copper-catalyzed homocoupling reaction, a variant of the Ullmann condensation, which presents unique challenges. This document provides in-depth, field-proven insights to ensure the successful and efficient execution of your experiments.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My Ullmann coupling reaction is resulting in a very low, or no, yield of the desired 1,1'-diamino-2,2'-bianthraquinone. What are the primary factors to investigate?
Answer: A low yield in an Ullmann-type homocoupling reaction for this target molecule is a common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the integrity of the starting material.
First, scrutinize your starting material, likely a 1-amino-2-haloanthraquinone. Ensure it is pure and completely dry. Impurities can interfere with the catalyst, and moisture can quench reactive intermediates.
Next, focus on the catalyst system. The "activation" state of the copper is paramount. Traditional methods using copper powder often require activation, for example, by treating copper sulfate with zinc metal, to remove the passivating oxide layer.[1][2] For catalytic systems, the choice of copper source (e.g., CuI, Cu(0)) and the presence of a suitable ligand are critical for facilitating the catalytic cycle.
Finally, evaluate your reaction conditions. These reactions demand high temperatures, often exceeding 180-210 °C, to drive the coupling of aryl halides.[1] The solvent must be high-boiling and polar to dissolve the reactants and facilitate the reaction kinetics. If the temperature is too low, the reaction will not proceed at a reasonable rate.
Below is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: How do I select the optimal copper catalyst and prevent its deactivation?
Answer: The choice of the copper source is a critical parameter. While classic Ullmann reactions used stoichiometric amounts of copper metal powder, modern protocols favor catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI), which are generally more reactive.[3]
Catalyst Selection:
The key to a successful catalytic reaction is maintaining the copper in its active Cu(I) state. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Copper Source
Typical Form
Advantages
Considerations
Copper(0)
Powder, Nanoparticles
Inexpensive, readily available.
Requires activation; often needs stoichiometric amounts and very high temperatures.[2]
Copper(I) Salts
CuI, CuBr, CuCl, CuOTf
Higher reactivity, enables catalytic cycles, allows for milder conditions.[1]
Can be sensitive to air/oxidation to Cu(II).
Copper(II) Salts
CuSO₄, Cu(OAc)₂
Air-stable, inexpensive.
Requires an in situ reduction to Cu(I) to initiate the catalytic cycle, which can be inefficient.
Preventing Deactivation:
Catalyst deactivation often occurs via oxidation of the active Cu(I) species to inactive Cu(II). To prevent this:
Use an Inert Atmosphere: Assembling the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to protect the catalyst from oxygen.[4]
Incorporate Ligands: The addition of ligands, such as diamines (e.g., phenanthroline) or acetylacetonates, can stabilize the copper catalyst, improve its solubility, and accelerate the reaction, often allowing for lower temperatures.[1]
Use High-Purity Reagents: Ensure all reagents and the solvent are free from oxidizing impurities.
Caption: Simplified catalytic cycle for Ullmann biaryl coupling.
Question 3: My starting material is degrading at the high temperatures required. Are there milder, more efficient alternatives?
Answer: Yes. The harsh conditions of traditional Ullmann reactions are a significant drawback. Several modern strategies can promote the reaction under milder conditions:
Microwave-Assisted Synthesis: Microwave irradiation is an excellent method for accelerating Ullmann-type couplings.[4] The focused heating can dramatically reduce reaction times from many hours to as little as a few minutes (e.g., 2-30 minutes), often at lower bulk temperatures, which minimizes thermal degradation.[4]
Ligand-Accelerated Catalysis: As mentioned, the use of appropriate ligands can significantly increase the catalyst's efficacy. Ligands like phenanthroline or N,N'-dimethylethylenediamine can facilitate the reaction at temperatures closer to 100-150 °C, compared to the >200 °C often required without them.
Choice of Halide: The reactivity of the aryl halide starting material follows the order I > Br > Cl. If you are using a 1-amino-2-chloroanthraquinone, consider switching to the bromo- or iodo-analogue. While potentially more expensive, their higher reactivity can enable coupling at lower temperatures.[1]
Question 4: The crude product is difficult to purify due to extremely low solubility. What purification strategies are effective for bianthraquinone derivatives?
Answer: The planar, polycyclic structure of 1,1'-diamino-2,2'-bianthraquinone leads to strong intermolecular π-π stacking, resulting in very low solubility in common organic solvents. This makes purification challenging.
Soxhlet Extraction: This is a powerful technique for separating compounds based on solubility. You can use a series of solvents, starting with a non-polar solvent (like hexane or toluene) to remove greasy impurities, followed by a slightly more polar solvent (like chloroform or dichloromethane) to extract the product away from insoluble polymeric byproducts.
High-Temperature Crystallization: Recrystallization from a very high-boiling solvent is the most common method. Solvents like nitrobenzene, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often used. The process involves dissolving the crude material at a high temperature (sometimes near the solvent's boiling point) and allowing it to cool slowly to form crystals. It may be necessary to perform this multiple times.
Solvent Trituration/Washing: If the product is largely insoluble but the impurities are not, a series of washes with different solvents can be effective. This involves suspending the crude solid in a solvent, stirring vigorously (often with heating), and then filtering. This process is repeated with several solvents of increasing polarity (e.g., water, methanol, acetone, dichloromethane) to remove soluble impurities.[5]
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis?
A: The most common precursor is 1-amino-2-bromoanthraquinone . The amino group is a key part of the final structure, and the bromine atom provides a good balance of reactivity and stability for the Ullmann coupling reaction.
Q: Which solvents are most effective for this reaction?
A: High-boiling, polar aprotic solvents are required to both dissolve the reactants and reach the necessary temperatures. The most commonly used solvents include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Nitrobenzene .[1] Be aware of the high boiling points and potential toxicity of these solvents and take appropriate safety precautions.
Q: What is the role of the base in the Ullmann coupling?
A: A base, typically a mild inorganic base like potassium carbonate (K₂CO₃) or sodium acetate, is often added. While not always strictly necessary for homocoupling, it can help neutralize any acidic byproducts (like HBr) that may form and can facilitate the reaction with certain catalyst systems.
Q: How can I effectively monitor the reaction's progress?
A: Monitoring these reactions can be difficult due to the low solubility of the product. Thin-Layer Chromatography (TLC) is the most common method.[4] You will need to find a solvent system (e.g., a mixture of toluene and ethyl acetate) that can differentiate the starting material from the product. The product, being much larger and more polar, will typically have a much lower Rf value. A small aliquot of the reaction mixture can be taken, diluted significantly with a solvent like DMF or THF, and spotted on the TLC plate. The disappearance of the starting material spot is the primary indicator of reaction completion.
Appendix: Generalized Experimental Protocol
This protocol is a generalized guideline. Specific quantities and conditions should be optimized for your specific setup.
Reaction: Copper-Catalyzed Homocoupling of 1-amino-2-bromoanthraquinone
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-amino-2-bromoanthraquinone (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) via cannula or syringe to the flask to create a 0.1 M solution based on the starting material.
Heating: Heat the reaction mixture to 190-200 °C with vigorous stirring. The mixture will become a dark, heterogeneous suspension.
Monitoring: Monitor the reaction by TLC every 2-4 hours. The reaction is typically complete within 12-24 hours, as indicated by the consumption of the starting material.
Workup:
Cool the reaction mixture to room temperature.
Pour the dark mixture into a large volume of 1 M hydrochloric acid. This will neutralize the base and precipitate the crude product.
Stir for 1 hour, then collect the solid by vacuum filtration.
Purification:
Wash the crude solid sequentially with water, methanol, and acetone to remove residual solvent and soluble impurities.
Dry the solid under vacuum.
Perform a high-temperature recrystallization from nitrobenzene or DMSO to obtain the purified 1,1'-diamino-2,2'-bianthraquinone as a dark solid.[6]
Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR in a suitable deuterated solvent like DMSO-d₆, Mass Spectrometry, Elemental Analysis).
References
Malik, E. M., Rashed, M., Wingen, L. et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes.
Wikipedia. (n.d.).
European Patent Office. (2012).
Google Patents. (n.d.). US4029680A - Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs.
European Patent Office. (n.d.). Synthesis of 1-aminoanthraquinone - EP 0499450 A1.
Yildirir, Y., et al. (n.d.). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry.
Pramanik, S., et al. (n.d.). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega.
MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method.
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
Google Patents. (n.d.). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
PrepChem.com. (n.d.). Synthesis of 1,4-diamino-anthraquinone-2-sulphonic acid.
National Center for Biotechnology Information. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. PubMed Central.
Academic Research Publishing Group. (n.d.). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres.
Technical Support Center: Purification of 1,1'-Diamino-2,2'-bianthraquinone
Welcome to the dedicated technical support guide for the purification of crude 1,1'-diamino-2,2'-bianthraquinone. This resource is tailored for researchers, chemists, and drug development professionals who encounter chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the purification of crude 1,1'-diamino-2,2'-bianthraquinone. This resource is tailored for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. The inherent properties of this large, aromatic, and functionalized molecule—namely its poor solubility and strong interactions with stationary phases—present unique purification hurdles. This guide provides in-depth, field-tested solutions and explains the scientific principles behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns during the purification process.
Q1: What are the typical impurities found in crude 1,1'-diamino-2,2'-bianthraquinone?
A1: The impurity profile largely depends on the synthetic route employed. However, common contaminants generally include:
Unreacted Starting Materials: Such as 1-amino-2-bromoanthraquinone or related precursors.
Mono-aminated Intermediates: In coupling reactions, incomplete reaction can leave behind significant amounts of the starting anthraquinone monomer.
Oxidative Side-Products: The amino groups are susceptible to oxidation, leading to colored impurities that can be difficult to remove.
Polymeric Byproducts: Self-coupling or other side reactions can generate higher molecular weight, often insoluble, tar-like substances.
Residual Catalysts: If a metal-catalyzed coupling (e.g., Ullmann condensation) is used, residual copper or palladium salts may contaminate the crude product.
Q2: How can I reliably assess the purity of my crude and purified product?
A2: A multi-modal approach is recommended for accurate purity assessment:
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Due to the polarity of the amino groups, streaking can be an issue on standard silica plates. It is often beneficial to add 1-2% triethylamine (Et₃N) or ammonia to the mobile phase to obtain sharp, well-defined spots.[1]
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., C18 column) is a powerful quantitative tool. A typical mobile phase could be a gradient of methanol or acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials or major byproducts, provided the compound is sufficiently soluble in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Melting Point: A sharp melting point range is a good indicator of high purity. Significant depression or a broad melting range (e.g., >5 °C) suggests the presence of impurities.
Q3: My crude 1,1'-diamino-2,2'-bianthraquinone is almost completely insoluble in common lab solvents. How do I handle it?
A3: This is a primary challenge. The large, planar, and symmetrical structure promotes strong intermolecular π-π stacking, leading to very low solubility.
High-Boiling Point Aprotic Solvents: Your first choice should be solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[3][4] Heating is almost always required to achieve dissolution.
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, especially for chromatography, but may require large volumes.[5]
Aromatic Solvents: Toluene, xylenes, or chlorobenzene can be effective for recrystallization at high temperatures.[6]
Dry-Loading for Chromatography: If a suitable solvent for direct column loading cannot be found, the crude material can be adsorbed onto a small amount of silica gel or celite. The solvent is then evaporated, and the resulting dry powder is loaded onto the column.[7]
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective technique for purifying large quantities of this compound, but it is fraught with potential issues.
Workflow for a Successful Recrystallization
Caption: General workflow for single-solvent recrystallization.
Problem 1: The compound "oils out" instead of forming crystals.
Symptom: Upon cooling, the solution becomes cloudy, and a viscous liquid or amorphous solid separates instead of well-defined crystals.
Causality & Logic: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of dissolved solute is so high upon cooling that it comes out of solution above its melting point.[8][9] Highly impure materials are also more prone to oiling out.
Solutions:
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[9]
Slow Down Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[8][10]
Change Solvents: Switch to a lower-boiling point solvent in which the compound is still soluble when hot. Alternatively, use a two-solvent (binary) system. Dissolve the compound in a good solvent (like DMSO or DCM) and slowly add a poor solvent (like hexanes or water) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[8]
Problem 2: No crystals form, even after extensive cooling.
Symptom: The solution remains clear even after cooling in an ice bath.
Causality & Logic: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated, a metastable state where crystallization is kinetically hindered.[11]
Solutions:
Reduce Solvent Volume: This is the most common fix. Gently boil off a portion of the solvent in a fume hood to increase the solute concentration.[9] Cool the solution again to see if crystals form.
Induce Crystallization: If supersaturation is suspected, it can be overcome by:
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[11]
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for further crystallization.[11]
Problem 3: The final product is still colored or appears impure.
Symptom: The isolated crystals are dark, discolored, or TLC analysis shows persistent impurities.
Causality & Logic: This can be caused by either insoluble impurities that were not removed or soluble colored impurities that co-crystallized with the product.
Solutions:
Perform a Hot Filtration: If you observe insoluble material in your hot, dissolved sample, you must perform a filtration while the solution is still hot to remove it. This prevents the insoluble impurities from being collected with your product.[8]
Use Activated Carbon: Highly colored, often polar, impurities can be removed by treatment with activated carbon (charcoal). Add a very small amount (tip of a spatula) of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[12] Caution: Using too much carbon can significantly reduce your yield by adsorbing your desired product.[10]
Protocol: Two-Solvent Recrystallization
Select a "Solvent A" in which your compound is highly soluble (e.g., DMSO, DCM).
Select a "Solvent B" which is miscible with Solvent A but in which your compound is poorly soluble (e.g., Water, Hexane, Toluene).[13]
Dissolve the crude compound in the minimum amount of hot Solvent A.
While keeping the solution hot, add Solvent B dropwise until you observe persistent cloudiness (turbidity).
Add a few more drops of hot Solvent A until the solution becomes clear again.
Set the flask aside and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Collect the crystals by vacuum filtration.
Part 3: Troubleshooting Guide: Column Chromatography
Due to the basic amino groups, purifying 1,1'-diamino-2,2'-bianthraquinone on standard silica gel can be challenging.
Troubleshooting Logic for Column Chromatography
Caption: Common issues and solutions in amine purification by chromatography.
Problem 1: The compound streaks badly and/or gives very broad peaks.
Symptom: On TLC or during column elution, the compound appears as a long streak rather than a tight band, leading to poor separation and mixed fractions.
Causality & Logic: The lone pairs on the basic amino groups interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, sometimes irreversible, adsorption leads to tailing and, in severe cases, decomposition or complete loss of the compound on the column.[14]
Solutions:
Neutralize the Stationary Phase: The most common solution is to add a small amount (0.5-2%) of a volatile amine base, like triethylamine (Et₃N) or pyridine, to your eluent system.[1] The competing base will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.
Use an Alternative Stationary Phase:
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For this compound, neutral or basic alumina would be appropriate.[15]
Amine-Functionalized Silica: Specialty columns where the silica is functionalized with amino groups (KP-NH) provide an excellent, non-acidic environment for purifying basic compounds.[1]
Problem 2: The product does not move from the origin (Rf = 0).
Symptom: Even with a relatively polar solvent system like 50% Ethyl Acetate/Hexane, the compound remains at the baseline of the TLC plate.
Causality & Logic: The eluent is not polar enough to displace the highly polar bianthraquinone from the very polar silica gel stationary phase.
Solutions:
Increase Eluent Polarity: Switch to a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is a very effective system for polar compounds.[16] Start with 1-2% MeOH in DCM and gradually increase the concentration.
Check Solubility: Ensure the compound is actually soluble in the eluent. If it precipitates at the top of the column, it will not move. This is why dry-loading is often preferred for poorly soluble compounds.[7]
Data Presentation: Common Solvent Systems
Solvent System (v/v)
Polarity
Target Compounds & Comments
Ethyl Acetate / Hexanes
Low to Medium
Good starting point for less polar impurities. Often insufficient for the target compound itself.
Dichloromethane / Methanol
Medium to High
Excellent for eluting highly polar compounds like diamino-bianthraquinones. A shallow gradient (e.g., 0-10% MeOH) is recommended.[16]
Toluene / Ethyl Acetate
Medium
Can provide different selectivity compared to standard systems.
System + 1% Et₃N
As above
Highly Recommended. Add to any of the above systems to prevent streaking and improve recovery of the amine product.[1]
Protocol: Flash Column Chromatography with Dry Loading
Prepare the Sample: Dissolve your crude product (e.g., 1 g) in a suitable solvent (e.g., DCM). Add 2-3 times its weight in silica gel (2-3 g).
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
Pack the Column: Pack your column with silica gel as a slurry in your starting, low-polarity eluent (e.g., 100% Hexane or DCM).
Load the Sample: Carefully add the dry powder containing your adsorbed sample to the top of the packed silica bed, forming a thin, even layer. Gently add a layer of sand on top to protect the sample layer.
Run the Column: Carefully add the eluent and begin running the column, starting with a low polarity and gradually increasing it (gradient elution). Collect fractions and monitor by TLC.
References
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
Recrystallization Problems. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
Barl, N., et al. (1995). Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. U.S.
Recrystallization. (n.d.). University of Massachusetts Boston. [Link]
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]
D'Orazio, G., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. ACS Applied Materials & Interfaces. [Link]
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
Isolation and Purification of Organic Compounds. (n.d.). University of California, Irvine. [Link]
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
Column Chromatography. (n.d.). Columbia University. [Link]
Das, S., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. The Journal of Organic Chemistry. [Link]
Wang, C., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes. [Link]
Ishida, M., et al. (2018). Synthesis of Anthraquinone Mono- and Diboron Complexes with Near-Infrared Panchromatic Absorption. Chemistry - An Asian Journal. [Link]
Process for the production of anthraquinone derivatives. (1990).
Bjorn, K. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
Amines Analysis by Packed Column GC. (n.d.). Supelco. [Link]
Grienke, U., et al. (2018). A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography. Journal of Chromatography B. [Link]
Process for the purification of anthraquinone derivatives. (2012). U.S. Patent No. 2,497,761. [Link]
What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? (2016). ResearchGate. [Link]
Synthesis of 1-aminoanthraquinone. (1992).
Liu, Y., et al. (2011). Three Bianthraquinone Derivatives from the Mangrove Endophytic Fungus Alternaria sp. ZJ9-6B from the South China Sea. Marine Drugs. [Link]
Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. (2020). ResearchGate. [Link]
Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. (2017). Academic Journal of Chemistry. [Link]
Technical Support Center: Scale-Up Production of 1,1'-Diamino-2,2'-bianthraquinone
Welcome to the Process Chemistry Troubleshooting Hub Overview: The synthesis of the rigid aromatic scaffold 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5)[1] is typically achieved via the copper-catalyzed Ullmann homo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Troubleshooting Hub
Overview:
The synthesis of the rigid aromatic scaffold 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5)[1] is typically achieved via the copper-catalyzed Ullmann homocoupling of 1-amino-2-haloanthraquinones. While this transformation is robust at the bench scale, transitioning to multikilogram pilot-plant production introduces severe challenges related to catalyst speciation, competing radical pathways, and heavy metal remediation[2].
This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative decision matrices to ensure reproducible scale-up for drug development and materials science professionals.
Part 1: Reaction Engineering & Catalysis FAQs
Q1: My Ullmann homocoupling stalls at 60-70% conversion in the pilot plant, despite reaching >95% at the bench scale. Why is the catalyst dying?
The Causality:
The Ullmann homocoupling relies on a delicate Cu(I)
⇌
Cu(III) catalytic cycle[2]. At the bench scale, trace oxygen often acts as a fortuitous co-oxidant that helps turn over the catalytic cycle or modulate the active Cu(I) species. In a strictly inert pilot-plant reactor, the continuous generation of halide salts (e.g., CuBr) can precipitate and passivate the active copper surface. Conversely, if agitation is poor and localized oxygen ingress occurs, the active Cu(I) is irreversibly oxidized to a thermodynamically stable, catalytically dead Cu(II) complex[2].
The Solution:
Transition from a purely heterogeneous copper powder system to a homogeneous/semi-homogeneous Cu(I) pre-catalyst paired with a bidentate ligand (e.g., ethylenediamine or N,N'-dimethylethylenediamine). This prevents surface passivation and stabilizes the Cu(I) oxidation state against disproportionation.
Q2: Impurity profiling shows a 15-20% spike in 1-aminoanthraquinone. How do I suppress this dehalogenation side reaction?
The Causality:
Dehalogenation is a competing reductive cleavage pathway. When the C-X bond undergoes oxidative addition to the copper center, the resulting intermediate can undergo premature protic quenching or single-electron transfer (SET) instead of the desired bimolecular reductive elimination[3]. This is severely exacerbated by trace moisture (which acts as a hydrogen donor) or by using highly activated aryl iodides that undergo overly facile C-I bond dissociation[3].
The Solution:
Substrate Selection: Use 1-amino-2-bromoanthraquinone rather than the iodo-derivative. The slightly higher C-Br bond dissociation energy slows the initial activation just enough to favor the bimolecular coupling pathway over unimolecular radical quenching.
Solvent Drying: Ensure the reaction solvent (typically DMF or nitrobenzene) has a water content of <200 ppm via Karl Fischer titration before catalyst addition.
Catalytic cycle of the Ullmann homocoupling detailing the desired pathway and common failure modes.
Part 2: Workup, Purification & Copper Scavenging FAQs
Q3: The bianthraquinone product is highly insoluble. Standard aqueous washes leave >1000 ppm of residual copper. How can I reach ICH Q3D compliance (<300 ppm)?
The Causality:
1,1'-diamino-2,2'-bianthraquinone contains multiple Lewis basic sites (amino and carbonyl groups) that tightly chelate copper within its rigid crystal lattice. Furthermore, the standard industrial copper scavenger, EDTA, is highly dependent on the metal's oxidation state. EDTA forms an exceptionally stable complex with Cu(II), but binds Cu(I) poorly. In a well-inerted pilot plant, the reaction mixture retains a high concentration of Cu(I), which evades the EDTA wash and co-precipitates with your product[4].
The Solution:
You must either deliberately oxidize the crude mixture prior to EDTA extraction or switch to a scavenger that effectively binds Cu(I), such as a dithiocarbamate (DTC)[4] or a specialized NH₄Cl/citric acid buffer[5].
Decision tree for selecting the appropriate copper scavenging strategy based on oxidation state.
Quantitative Data: Copper Scavenging Strategies
The following table summarizes the efficacy of different copper scavenging protocols evaluated during the scale-up of rigid biaryl systems[4][5].
Scavenging Strategy
Target Oxidation State
Residual Cu (ppm)
Yield Recovery (%)
Operational Notes
Standard EDTA / KOH
Cu(II)
800 - 1500
85%
Fails at scale due to persistent Cu(I). Product traps unchelated metal.
Aeration + EDTA / KOH
Cu(II)
< 50
82%
Requires deliberate introduction of compressed air; risk of oxidative product degradation.
Sodium Diethyldithiocarbamate
Cu(I) & Cu(II)
< 20
92%
Highly effective for mixed states. Forms dark precipitates that must be filtered[4].
10% NH₄Cl / 5% Citric Acid
Cu(I) & Cu(II)
< 5
95%
Excellent scalability. Citric acid buffers the system while NH₄Cl solubilizes Cu(I)[5].
Part 3: Self-Validating Experimental Protocol
Optimized Homocoupling & NH₄Cl/Citric Acid Copper Scavenging
This protocol is designed as a self-validating system. Visual and thermodynamic cues are embedded to ensure the operator can verify the success of each step in real-time.
Step 1: Catalyst Activation & Coupling
Charge a dry, N₂-flushed reactor with 1-amino-2-bromoanthraquinone (1.0 equiv), anhydrous DMF (10 volumes), and K₂CO₃ (2.0 equiv).
Add CuI (0.1 equiv) and N,N'-dimethylethylenediamine (0.2 equiv).
Self-Validation Checkpoint: Upon heating to 85°C, the suspension must transition from a heterogeneous red/orange mixture to a deep, homogeneous dark brown/black solution. This visual shift confirms the formation of the active Cu(I)-diamine complex. If the solution turns green or blue at this stage, oxygen ingress has occurred, and the catalyst is dead.
Stir at 85°C for 18 hours until HPLC shows >98% conversion.
Step 2: Quench & Biphasic Extraction
Cool the reactor to 40°C. Add 2-methyltetrahydrofuran (2-MeTHF) (15 volumes) to the crude DMF mixture.
Self-Validation Checkpoint: 2-MeTHF is chosen because it is partially miscible with water but separates cleanly upon the addition of brine, keeping the highly insoluble 1,1'-diamino-2,2'-bianthraquinone in the organic phase at elevated temperatures.
Step 3: Targeted Copper Scavenging
Prepare an aqueous wash solution containing 10% w/v NH₄Cl and 5% w/v Citric Acid[5].
Charge 5 volumes of the wash solution to the reactor. Agitate vigorously for 30 minutes at 40°C.
Allow the phases to settle.
Self-Validation Checkpoint: The lower aqueous layer will turn a vibrant, deep blue (indicating successful extraction and buffering of Cu ions), while the upper dark organic layer will clarify.
Separate the phases and repeat the wash once more. The second aqueous wash should be nearly colorless.
Step 4: Isolation
Distill the organic phase under reduced pressure to approximately 5 volumes.
Slowly charge n-heptane (10 volumes) over 2 hours to drive the crystallization of 1,1'-diamino-2,2'-bianthraquinone.
Filter the resulting slurry, wash with cold heptane, and dry under vacuum at 60°C.
References
National Center for Biotechnology Information (PMC). "A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems". Available at:[Link]
Royal Society of Chemistry (RSC). "Light-driven and green Ullmann homocoupling with a Pd single-atom catalyst". Available at: [Link]
ACS Publications. "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 7. Development of a Regioselective Ullmann–Goldberg–Buchwald Reaction". Available at: [Link]
ACS Publications. "Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod". Available at: [Link]
preventing degradation of 1,1'-diamino-2,2'-bianthraquinone during experiments
A Guide for Researchers on Preventing Experimental Degradation Welcome to the dedicated technical support guide for 1,1'-diamino-2,2'-bianthraquinone. This document provides in-depth troubleshooting advice, frequently as...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers on Preventing Experimental Degradation
Welcome to the dedicated technical support guide for 1,1'-diamino-2,2'-bianthraquinone. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this complex molecule throughout their experimental workflows.
It is important to note that while the anthraquinone core is known for its general stability[1][2], specific degradation pathways for 1,1'-diamino-2,2'-bianthraquinone are not extensively documented in peer-reviewed literature. Therefore, this guide synthesizes information from studies on related mono-diaminoanthraquinone derivatives and fundamental principles of organic chemistry to provide a robust framework for preventing degradation.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments with 1,1'-diamino-2,2'-bianthraquinone.
Question 1: My solid sample or solution of 1,1'-diamino-2,2'-bianthraquinone has undergone a noticeable color change (e.g., fading, or a shift to a brownish hue). What is the likely cause?
Answer: A color change is a primary indicator of a structural modification in the chromophore of the molecule. The most probable causes are:
Oxidation of Amino Groups: The exocyclic amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially when in solution. This can lead to the formation of nitroso or nitro functionalities, or potentially imines, altering the electronic structure and, therefore, the color. The polymerization of related diaminoanthraquinones through oxidative processes has been documented.[3]
Photodegradation: Anthraquinone derivatives are known to be photosensitive.[4][5][6] Exposure to ambient or UV light can provide the energy to initiate degradation pathways, leading to a faded appearance or a change in color.
pH-Induced Effects: Extreme pH values can lead to the protonation or deprotonation of the amino groups. While this may not be a degradation in the sense of bond cleavage, it will alter the electronic properties and thus the observed color. It can also affect the compound's stability and solubility.
Solvent Impurities: Peroxides in aged ethers (like THF or dioxane) or other reactive impurities in your solvent can initiate degradation.
Troubleshooting Steps:
Review your storage conditions. Is the solid stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light?
Assess your solvent quality. Use freshly distilled or high-purity, de-gassed solvents for your experiments.
If working in solution, consider if the solution was freshly prepared. Solutions should ideally be made immediately before use.
Measure the pH of your solution if applicable. Buffer your system if pH stability is critical for your experiment.
Question 2: I'm observing unexpected peaks in my HPLC or LC-MS analysis that are not present in the starting material. What could these be?
Answer: The appearance of new peaks is a clear sign of degradation or contamination. Based on the chemistry of related compounds, these could be:
Oxidized Derivatives: As mentioned, oxidation of one or more amino groups could lead to new, more polar compounds that would have different retention times in reverse-phase HPLC.
Cleavage Products: While the bianthracene bond is generally stable, harsh conditions (e.g., strong oxidizing agents, high temperatures) could potentially lead to its cleavage. This would result in mono-anthraquinone species such as 1-amino-2-substituted-anthraquinones. Further degradation of the anthraquinone skeleton can lead to smaller aromatic compounds like phthalic acid derivatives, which have been observed in the microbial degradation of other anthraquinones.[7]
Products of Reaction with Solvents/Reagents: If your experimental conditions involve reactive species (e.g., strong acids, bases, nucleophiles), these could react with the amino groups. For instance, during the synthesis of related aminoanthraquinones, side reactions can lead to byproducts.[8][9][10]
Troubleshooting Steps:
Use a high-resolution mass spectrometer to get accurate mass data for the unknown peaks to help in their identification.
Review your experimental conditions. Are there any reagents that could be reacting with your compound?
Run a control experiment where you dissolve the bianthraquinone in the solvent and stir under the reaction conditions (temperature, light exposure) but without other reagents to see if degradation occurs.
Question 3: The solubility of my 1,1'-diamino-2,2'-bianthraquinone has decreased, or it has started to precipitate from a previously clear solution. What could be the cause?
Answer: This issue often points to the formation of less soluble species.
Polymerization: Oxidative coupling of the molecules can lead to the formation of oligomers or polymers, which would likely have much lower solubility. Poly(diaminoanthraquinone) has been synthesized and is noted for its stability.[3]
Formation of Insoluble Salts: If your solution contains metal ions or other species that can form coordination complexes or salts with the bianthraquinone, this could lead to precipitation.
Change in Solvent Composition or Temperature: Evaporation of a more polar co-solvent or a decrease in temperature can lead to precipitation if the compound is near its saturation limit.
Troubleshooting Steps:
Analyze the precipitate. See if its FT-IR or other spectral properties differ from the starting material.
Ensure your solvents are of high purity and free from contaminating ions.
If possible, work in more dilute solutions to reduce the likelihood of precipitation of any degradation products.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid 1,1'-diamino-2,2'-bianthraquinone?
A: It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), in a cool, dark, and dry place. A desiccator can be used to ensure dryness.
Q: Is it necessary to de-gas solvents before preparing solutions?
A: Yes, especially for prolonged experiments or when the solution will be heated. Dissolved oxygen can promote oxidative degradation. De-gassing by sparging with an inert gas or by several freeze-pump-thaw cycles is recommended.
Q: How sensitive is this compound to light?
A: Given that many anthraquinone derivatives are susceptible to photodegradation[4][5][6], it is best practice to protect solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil.
Q: What is the likely effect of strong acids or bases on this compound?
A: Strong acids will protonate the amino groups, which will significantly alter the compound's electronic properties and solubility. Strong bases could potentially deprotonate the amino groups. While these are not necessarily degradation reactions, they can affect the compound's stability and reactivity in subsequent steps. The synthesis of related compounds often involves acidic conditions.[9][11]
Q: What analytical techniques are recommended for routine purity checks?
A: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is excellent for quantifying purity and detecting colored impurities. LC-MS is invaluable for identifying unknown degradation products. ¹H NMR can be used to check for the presence of impurities, although the complexity and potential for peak broadening in such a large aromatic system can be a challenge.
Data & Protocols
Table 1: Recommended Storage and Handling Summary
Parameter
Recommendation
Rationale
Solid Storage
Cool, dry, dark, under inert atmosphere (Ar or N₂)
Prevents photo- and oxidative degradation.
Solution Storage
Prepare fresh. If storage is necessary, keep in the dark, under inert gas, and refrigerated.
Minimizes degradation in the presence of solvents and dissolved oxygen.
Solvents
High-purity, anhydrous, and de-gassed.
Avoids reactions with solvent impurities (e.g., peroxides) and dissolved oxygen.
Avoid strongly acidic or basic conditions unless required by the reaction.
The amino groups are sensitive to pH.
Diagram 1: Potential Degradation Pathways
Caption: Inferred degradation pathways for 1,1'-diamino-2,2'-bianthraquinone.
Protocol 1: General Procedure for a Reaction Using 1,1'-Diamino-2,2'-bianthraquinone (e.g., as a Ligand in a Coupling Reaction)
This protocol emphasizes the steps to prevent degradation.
Preparation of Glassware:
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
Solvent Preparation:
Use anhydrous, high-purity solvent. If using an ether like THF or dioxane, ensure it is free of peroxides.
De-gas the solvent by sparging with argon for at least 30 minutes before use.
Reaction Setup:
Assemble the reaction glassware under a positive pressure of inert gas.
Wrap the reaction flask with aluminum foil to protect it from light.
To the flask, add the 1,1'-diamino-2,2'-bianthraquinone solid.
Add other solid reagents (e.g., catalyst, base).
Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
Addition of Solvent and Reagents:
Add the de-gassed solvent via cannula or a gas-tight syringe.
If any liquid reagents are to be added, ensure they are also anhydrous and de-gassed if necessary.
Running the Reaction:
Maintain a positive pressure of inert gas throughout the reaction.
Use a temperature-controlled heating mantle or oil bath to avoid overheating. Anthraquinones are generally thermally stable, but high temperatures can accelerate other degradation pathways.[3][12]
Work-up and Analysis:
Upon completion of the reaction, cool the mixture to room temperature before exposing it to air.
Analyze the crude reaction mixture by HPLC or LC-MS alongside a standard of the starting material to assess if any degradation has occurred during the reaction.
Diagram 2: Experimental Workflow for Handling
Caption: Recommended workflow for experiments with 1,1'-diamino-2,2'-bianthraquinone.
References
Li, X. G., Geng, Y. H., Liu, Y., & Zhang, X. B. (2007). Productive synthesis and properties of polydiaminoanthraquinone and its pure self-stabilized nanoparticles with widely adjustable electroconductivity. Chemistry–A European Journal, 13(26), 7466-7476. [Link]
Almeida, I. L. S., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108(2), 659-664. [Link]
Librando, V., et al. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media. Polycyclic Aromatic Compounds, 34(3), 263-279. [Link]
Wang, L., et al. (2011). Thermal behavior of five free anthraquinones from rhubarb. Journal of Thermal Analysis and Calorimetry, 108(2), 653-657. [Link]
de la Cruz, P., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering, 8(7), 2895-2902. [Link]
Anderson, B. R., & Kuzyk, M. G. (2021). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Physical Chemistry Chemical Physics, 23(2), 1046-1055. [Link]
Li, J., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes, 11(6), 1629. [Link]
Anderson, B. R., & Kuzyk, M. G. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. Physical Chemistry Chemical Physics. [Link]
Zhang, Y., et al. (2024). Anthraquinone and its Derivatives as a Recyclable Photocatalyst for Efficient Photocatalytic Degradation of Rhodamine B in Water under Visible Light. ChemistrySelect. [Link]
Kamboj, R. C., et al. (2016). Photochemical studies: Chromones, bischromones and anthraquinone derivatives. Journal of Chemical Sciences, 128(11), 1717-1733. [Link]
European Patent Office. (1992). Synthesis of 1-aminoanthraquinone. EP0499450A1.
Bresser, D., et al. (2019). Evaluation of the Interphase-Related Cycling Stability of Thin-Film Amino- and Hydroxy-Substituted Anthraquinone Electrodes for Sodium-Ion Batteries. ACS Applied Materials & Interfaces, 11(43), 39849-39858. [Link]
Gao, Y., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Bioresource Technology, 285, 121336. [Link]
Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.
Cui, D., et al. (2019). Bacterial degradation of anthraquinone dyes. Journal of Environmental Sciences, 85, 156-168. [Link]
Google Patents. (1977). Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs. US4029680A.
Gouda, M. A., et al. (2010). Chemistry of 2-aminoanthraquinones. Turkish Journal of Chemistry, 34(5), 651-709. [Link]
Google Patents. (1970).
Hladysh, I. Y., et al. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14103-14114. [Link]
Abd Ghaffar, N. S., et al. (2018). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 23(11), 2839. [Link]
Gao, Y., et al. (2018). Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. Huan jing ke xue= Huanjing kexue, 39(1), 350-357. [Link]
Gholivand, M. B., et al. (2015). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 31(1), 443-448. [Link]
PubChem. (n.d.). 1,2-Diaminoanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
Singh, R., & Kumar, A. (2023). Mycoremediation of anthraquinone dyes from textile industries: a mini-review. BioTechnologia, 104(1), 85-91. [Link]
Navakouski, M., et al. (2022). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Molecules, 27(22), 7954. [Link]
optimizing the deposition parameters for 1,1'-diamino-2,2'-bianthraquinone thin films
Technical Support Center: 1,1'-diamino-2,2'-bianthraquinone Thin Films Welcome to the technical support center for the deposition of 1,1'-diamino-2,2'-bianthraquinone (DABAQ) thin films. This guide is designed for resear...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1,1'-diamino-2,2'-bianthraquinone Thin Films
Welcome to the technical support center for the deposition of 1,1'-diamino-2,2'-bianthraquinone (DABAQ) thin films. This guide is designed for researchers, materials scientists, and drug development professionals who are working with this promising organic semiconductor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your experimental outcomes. We will explore the critical parameters of both vacuum- and solution-based deposition techniques, address common challenges, and provide validated starting points for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing 1,1'-diamino-2,2'-bianthraquinone (DABAQ) thin films?
A1: DABAQ, as a small-molecule organic compound, can typically be deposited using two main approaches: Physical Vapor Deposition (PVD) and solution-based coating.
Vacuum Thermal Evaporation (VTE): This is a PVD method where DABAQ powder is heated in a high-vacuum chamber until it sublimes. The resulting vapor travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film.[1][2] VTE is excellent for creating highly pure, uniform films with precise thickness control, which is critical for many electronic and optoelectronic devices.[3][4] Given that many anthraquinone derivatives can be thermally evaporated without decomposition, VTE is a highly promising method for DABAQ.[5][6]
Solution-Based Methods (e.g., Spin Coating, Solution Shearing): These techniques involve dissolving DABAQ in a suitable organic solvent and applying the solution to a substrate.
Spin Coating: A small amount of the solution is dispensed onto a substrate, which is then spun at high speed. Centrifugal force spreads the liquid, and solvent evaporation leaves a thin film.[7] This method is fast, inexpensive, and suitable for lab-scale experiments.[8]
Solution Shearing: A blade is used to spread the solution across a heated substrate at a controlled speed. This technique can produce highly crystalline and aligned films, which is beneficial for optimizing charge transport.[9]
The choice between VTE and solution-based methods depends on factors like required film purity, desired molecular ordering, scalability, and the thermal stability and solubility of your specific DABAQ batch.
Q2: How do I choose the right solvent for solution-based deposition of DABAQ?
A2: Solvent selection is critical and directly impacts film morphology and device performance. The ideal solvent should:
Fully Dissolve DABAQ: The material must be completely soluble to avoid particulates that cause defects. Solubility differences between a host material and a dopant can lead to inhomogeneous mixing.[10]
Have an Appropriate Boiling Point: The solvent's evaporation rate is a key parameter. A very low boiling point can cause rapid, uncontrolled crystallization, leading to rough, non-uniform films.[7] A high boiling point allows for more ordered film formation but may require thermal annealing to fully remove residual solvent.[11]
Exhibit Good Wettability: The solvent must wet the substrate surface evenly to prevent dewetting or incomplete coverage. Surface energy modifications on the substrate (e.g., with self-assembled monolayers) are often necessary to ensure good film formation.
For anthraquinone-based molecules, solvents like N,N-dimethylformamide (DMF), chloroform, or chlorobenzene are common starting points.[12][13] We recommend creating a solubility map with a range of solvents to find the optimal choice for your specific DABAQ material.
Q3: What is the role of substrate temperature in Vacuum Thermal Evaporation (VTE)?
A3: Substrate temperature is one of the most powerful parameters for controlling the morphology of vacuum-deposited organic films.[14] It directly influences the surface mobility of the arriving DABAQ molecules.
Low Substrate Temperature: Molecules have low surface energy and tend to "stick" where they land. This can lead to amorphous or very small-grained polycrystalline films with higher surface roughness.[15]
High Substrate Temperature: Molecules have sufficient thermal energy to diffuse across the surface, find thermodynamically favorable sites, and self-assemble into larger, more ordered crystalline grains.[15] This generally improves charge carrier mobility. However, excessively high temperatures can lead to re-evaporation of the material or the formation of discontinuous island-like structures.
The optimal temperature creates a balance, promoting large grain growth without sacrificing film continuity. For many small molecules, this "sweet spot" is often just below the material's glass transition or sublimation temperature.
Troubleshooting Guide: Common Deposition Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: My spin-coated films have pinholes and "comet" defects.
Causality: "Comets" are caused by solid particles on the substrate or in the solution that disrupt the uniform flow of the liquid during spinning.[16] Pinholes can result from dissolved gasses coming out of the solution during the rapid evaporation process or from poor substrate wetting.[7]
Solutions:
Work in a Clean Environment: Use a laminar flow hood or cleanroom to minimize dust contamination.
Filter Your Solution: Always filter the DABAQ solution through a 0.2 µm PTFE or nylon syringe filter immediately before deposition. This removes any undissolved material or aggregates.
Degas the Solution: Before spinning, briefly place your solution in a sonicator bath to remove dissolved gases.
Optimize Substrate Cleaning: Ensure your substrate cleaning protocol is rigorous. Particulate or organic residues are common sources of nucleation defects.
Problem 2: The film deposited by VTE is non-uniform in thickness.
Causality: Film uniformity in VTE is a function of the geometry between the evaporation source and the substrate.[17] The material deposits in a "plume," and the thickness will naturally be greatest directly above the source and decrease with distance. Additionally, inconsistent heating of the source material can cause fluctuations in the evaporation rate, leading to non-uniformity.[18]
Solutions:
Increase Source-to-Substrate Distance: A greater distance allows the vapor plume to expand, resulting in a more uniform coating over a larger area, though this will also decrease the deposition rate.
Implement Substrate Rotation: Rotating the substrate during deposition averages out the flux variations, significantly improving uniformity. This is a standard feature on most commercial evaporators.
Optimize Source Geometry: For large-area coatings, using a "linear" or array of point sources is more effective than a single point source.[18]
Ensure Stable Rate Control: Use a quartz crystal microbalance (QCM) in a feedback loop with the power supply to maintain a constant, stable deposition rate. Organic materials are very sensitive to temperature, so fine control is essential.[1][19]
Problem 3: My solution-processed films are discontinuous or show significant dewetting.
Causality: This is typically a surface energy mismatch between the DABAQ solution and the substrate. If the substrate's surface energy is too low (hydrophobic), the solution (which may be more polar) will not spread evenly and will instead bead up to minimize its contact area.
Solutions:
Substrate Surface Treatment: Modify the substrate's surface energy. For SiO₂/Si substrates, a common procedure is an oxygen plasma or "Piranha" clean to create a hydrophilic surface rich in -OH groups. Alternatively, treating the substrate with a self-assembled monolayer (SAM) like HMDS (hexamethyldisilazane) can create a more hydrophobic surface that may better match non-polar solvents.
Solvent Blends: Experiment with mixing solvents. Adding a small amount of a higher boiling point solvent can alter the solution's surface tension and evaporation dynamics, promoting more uniform film formation.
Increase Solution Concentration: A very dilute solution may not have enough material to form a continuous film once the solvent evaporates. Systematically increasing the concentration can help achieve full coverage.
Experimental Protocols & Data
Workflow for DABAQ Thin Film Deposition and Characterization
The following diagram illustrates a self-validating workflow. Each step includes a characterization checkpoint to ensure the process is optimized before proceeding.
Caption: A self-validating workflow for DABAQ thin film fabrication.
Table 1: Recommended Starting Parameters for DABAQ Deposition
Note: These are suggested starting points. Optimal parameters must be determined empirically for your specific setup and material batch.
Clean the substrate (e.g., Si/SiO₂, glass, or ITO-coated glass) by sonicating sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrate with a nitrogen gun.
Perform an oxygen plasma treatment for 5-10 minutes to remove any final organic residues and create a hydrophilic surface.
System Preparation:
Load the cleaned substrate into the substrate holder in the vacuum chamber.
Load high-purity DABAQ powder into a suitable evaporation boat (e.g., tungsten or tantalum).
Pump the chamber down to a base pressure below 5 x 10⁻⁶ Torr to ensure a long mean free path for the evaporated molecules.[2]
Deposition:
Set the desired substrate temperature and allow it to stabilize.
Slowly increase the current to the evaporation boat until the QCM registers a stable deposition rate (e.g., 0.5 Å/s). Fine control is critical as organic materials can eject from the source if heated too quickly.[19]
Open the shutter to begin deposition onto the substrate.
Monitor the QCM until the desired film thickness is reached, then close the shutter.
Cool Down & Venting:
Turn off the power to the evaporation source and allow the system to cool for at least 30 minutes.
Vent the chamber slowly with an inert gas like nitrogen.
Post-Processing:
If required, anneal the film on a hotplate in a nitrogen-filled glovebox to improve crystallinity.
Troubleshooting Logic for VTE Film Morphology
The following diagram provides a decision-making framework for optimizing film morphology based on characterization results.
Caption: Troubleshooting decision tree for VTE film morphology optimization.
References
The Effect of Substrates Temperature on Pentacene Thin Films prepared by Organic Thermal Evapor
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega.
Low Temperature Evapor
Growth, structure and morphology of organic thin films.
Low-Temperature Thermal Evaporation of Organic M
Minimizing the outgassing of spin-coated organic materials to reduce defects. Brewer Science.
Morphology control strategies for solution-processed organic semiconductor thin films.
Steric hindrance dependence on the spin and morphology properties of highly oriented self-doped organic small molecule thin films. RSC Publishing.
Spin Coating: Process, Applications, Challenges, and Characteriz
Common Defects Found with Spin Coating.
Influence of substrate morphology on growth mode of thin organic films: An atomic force microscopy study. AIP Publishing.
Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials.
What is spin coating in semiconductor manufacturing?
Vacuum deposition of χ(2) nonlinear organic single crystal films on silicon. arXiv.
VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLIC
Progress in Optimization of Physical Vapor Deposition of Thin Films.
Simulation and Optimization of Film Thickness Uniformity in Physical Vapor Deposition. MDPI.
Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active M
Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes. ACS Nano.
Physical Vapor Deposition (PVD)
Optimizing the Thin Film Morphology of Organic Field-Effect Transistors: The Influence of Molecular Structure and Vacuum Deposition Parameters on Device Performance. Scilit.
Thin Film Deposition Techniques: A Comprehensive Review.
Thin Film Deposition Techniques: A Comprehensive Review.
Exploring Deposition Techniques and Supramolecular Arrangement in Thin Films for Sensor Applic
Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Beilstein Journal of Nanotechnology.
Aggregation-Induced Phosphorescence of an Anthraquinone Based Emitter. The Royal Society of Chemistry.
Thin film deposition techniques for polymeric membranes– A review. Purdue e-Pubs.
Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione. PMC.
CRYSTALLIZATION OF 1,1-DIAMINO-2,2-DINITROETHYLENE. Fraunhofer-Publica.
Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. PMC.
troubleshooting poor solubility of 1,1'-diamino-2,2'-bianthraquinone
Technical Support Center: 1,1'-Diamino-2,2'-bianthraquinone A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,1'-diamino-2,2'-bianthraquinone. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1,1'-Diamino-2,2'-bianthraquinone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,1'-diamino-2,2'-bianthraquinone. This guide is designed to provide in-depth troubleshooting assistance for common issues related to the solubility of this compound. As Senior Application Scientists, we understand that frustrating solubility challenges can impede research progress. This resource combines foundational chemical principles with practical, field-tested protocols to help you overcome these obstacles.
Q1: Why is 1,1'-diamino-2,2'-bianthraquinone so difficult to dissolve?
Answer: The poor solubility of 1,1'-diamino-2,2'-bianthraquinone is rooted in its molecular structure. Several key factors contribute to this challenge:
Large, Planar Aromatic System: The molecule consists of a large, rigid, and planar bianthraquinone core. This structure promotes strong intermolecular π-π stacking interactions between molecules in the solid state. These forces create a stable crystal lattice that requires a significant amount of energy to break apart.[1]
Intermolecular Hydrogen Bonding: The presence of two primary amino (-NH2) groups allows for hydrogen bonding between adjacent molecules. These bonds, along with van der Waals forces, further stabilize the crystal structure, making it difficult for solvent molecules to penetrate and solvate individual molecules.[2]
Low Polarity: Despite the presence of polar amino and carbonyl groups, the large, nonpolar aromatic surface area dominates the molecule's character, rendering it poorly soluble in many common solvents, especially water.[3][4]
Essentially, the solute-solute interactions are much stronger than the potential solute-solvent interactions for most common solvents, leading to low solubility.[1]
Q2: I'm starting a new experiment. Which solvents should I try first to dissolve 1,1'-diamino-2,2'-bianthraquinone?
Answer: Based on chemical principles and available data for structurally similar compounds, starting with polar aprotic solvents is the most effective strategy. These solvents can disrupt the π-π stacking and solvate the molecule without the complexities of proton exchange.
Below is a table of recommended starting solvents. Please note that quantitative solubility data for this specific compound is scarce in public literature; therefore, these recommendations are based on the known behavior of large, aromatic, and amine-substituted quinones.[3][4][5]
Solvent Class
Solvent Name
Predicted Qualitative Solubility
Rationale for Use
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Recommended (Very Soluble)
Highly polar nature effectively solvates the molecule and disrupts intermolecular forces.
Dimethylformamide (DMF)
Recommended (Soluble)
Similar to DMSO, its polarity is effective at dissolving large, polarizable molecules.
N-Methyl-2-pyrrolidone (NMP)
Recommended (Soluble)
A strong, polar aprotic solvent often used for poorly soluble compounds.
Chlorinated
Chloroform, Dichloromethane
Sparingly Soluble
May offer some solubility due to their ability to interact with the aromatic system.[4]
Polar Protic
Ethanol, Methanol
Sparingly to Insoluble
The hydrophobic backbone limits solubility despite the potential for hydrogen bonding.[5]
Aqueous
Water
Insoluble
The large hydrophobic structure prevents dissolution in water.[4][6]
Nonpolar
Toluene, Hexane
Insoluble
Lack the polarity needed to overcome the strong intermolecular forces of the solute.[5]
Initial Recommendation: Begin by attempting to dissolve a small amount of your compound in DMSO or DMF at room temperature.
Advanced Troubleshooting Workflow
If you are still facing issues after trying the recommended starting solvents, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving 1,1'-diamino-2,2'-bianthraquinone.
Q3: I'm using DMSO, but the compound is still not dissolving completely. What should I do next?
Answer: This is a common scenario. If the initial solvent choice is correct but solubility remains limited, you can employ physical methods to provide the necessary energy to overcome the solute-solute interactions.[7]
Protocol 1: Improving Solubility with Heat and Agitation
Preparation: In a chemically resistant vial, add your weighed amount of 1,1'-diamino-2,2'-bianthraquinone. Add the appropriate volume of solvent (e.g., DMSO) to reach your target concentration.
Heating: Place the vial on a hot plate or in a heating block set to a moderate temperature (e.g., 40-60°C). Caution: Avoid excessive heat, which could degrade the compound. Always work in a well-ventilated fume hood.
Agitation: While heating, stir the solution vigorously using a magnetic stir bar.
Sonication (Alternative): If a hot plate is not sufficient, place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which can help break up solid aggregates and enhance dissolution.
Observation: Continue this process for 15-30 minutes, periodically checking for dissolution. A fully dissolved solution should be clear with no visible particulate matter.
Causality: Heating increases the kinetic energy of the solvent molecules, making them more effective at breaking down the crystal lattice of the solute.[7][8] Sonication provides mechanical energy to physically disrupt the solid particles, increasing the surface area available for the solvent to act upon.
Q4: Physical methods failed. Are there any chemical modifications I can try?
Answer: Yes. If heat and sonication are ineffective, you can explore modifying the solvent system itself or altering the chemical nature of the solute through pH adjustment.
Co-Solvents: Sometimes, a mixture of solvents works better than a single solvent.[9] Adding a small amount of a co-solvent can disrupt the primary solvent's self-association and improve its interaction with the solute. For a primary solvent like DMSO, you might try adding a small percentage (5-10%) of dichloromethane (DCM) or tetrahydrofuran (THF). This should be done empirically, as the ideal ratio can be highly specific.
pH Adjustment: The amino groups on the bianthraquinone core are basic. In the presence of an acid, they can be protonated to form ammonium salts (-NH3+). This introduction of a formal charge can dramatically increase the compound's polarity and its solubility in polar protic solvents.
Protocol 2: pH-Mediated Dissolution (for Aqueous Suspensions or Protic Solvents)
Suspension: Create a suspension of the compound in your desired polar protic solvent (e.g., ethanol or an aqueous buffer).
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.
Monitor: Continuously monitor the mixture. As the amino groups become protonated, the solid should begin to dissolve.
Target pH: Continue adding acid until the solid is fully dissolved. Be mindful that changing the pH will alter the chemical nature of your compound, which may or may not be suitable for your downstream application.
Neutralization (Optional): If needed for your experiment, you can attempt to carefully neutralize the solution with a dilute base. However, be aware that this will likely cause the compound to precipitate out of solution as it returns to its neutral, less soluble state.
Causality: Introducing a charge on a molecule dramatically increases its ability to interact with polar solvents through strong ion-dipole forces, which are much more powerful than the hydrogen bonds and van der Waals forces holding the neutral solid together.[10] This principle is widely used to enhance the solubility of amine-containing pharmaceuticals.[11][12]
References
Dominant factors rendering very low solubility of large aromatic molecules. (2021, June 19). Chemistry Stack Exchange. [Link]
1,1'-diamino-2,2'-bianthraquinone — Chemical Substance Information. NextSDS. [Link]
Aromatic Compound Solubility in Solvent/Water Mixtures. ASCE Library. [Link]
Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. MDPI. [Link]
Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. PMC. [Link]
The Solubility of Several Aromatic Hydrocarbons in Water. DTIC. [Link]
Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. ResearchGate. [Link]
Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. PMC. [Link]
Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. ResearchGate. [Link]
Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. [Link]
A precise and productive one pot green protocol have been developed for the chemoselective synthesis of anthra[1,2-d]imidazole-6,11-diones. Royal Society of Chemistry. [Link]
Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar. [Link]
Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. ResearchGate. [Link]
Technical Support Center: Synthesis of 1,1'-Diamino-2,2'-bianthraquinone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,1'-diamino-2,2'-bianthraquinone. This document provides in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,1'-diamino-2,2'-bianthraquinone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its synthesis, which is typically achieved through a copper-catalyzed Ullmann homocoupling reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,1'-diamino-2,2'-bianthraquinone, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 1,1'-Diamino-2,2'-bianthraquinone
Question: My Ullmann coupling of 1-amino-2-bromoanthraquinone is resulting in a very low yield of the target bianthraquinone product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Ullmann homocoupling for 1,1'-diamino-2,2'-bianthraquinone synthesis can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. The traditional Ullmann reaction is known for requiring harsh conditions and sometimes delivering erratic yields[1].
Potential Causes and Solutions:
Catalyst Inactivity or Insufficiency: The copper catalyst is central to the reaction. Its activity can be hampered by impurities or oxidation.
Solution: Activate the copper catalyst prior to use. For copper powder, this can be done by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water and a high-purity solvent (e.g., acetone or ethanol) and drying under vacuum. Ensure you are using a sufficient catalytic amount, although modern methods aim to reduce the amount of copper needed[2].
Suboptimal Reaction Temperature: The Ullmann reaction typically requires high temperatures to proceed efficiently[3].
Solution: Ensure the reaction temperature is optimal for the specific solvent and catalyst system being used. For high-boiling solvents like nitrobenzene or dimethylformamide (DMF), temperatures in the range of 180-220°C are common. It is crucial to maintain a consistent temperature throughout the reaction.
Presence of Water: Moisture can interfere with the reaction, potentially leading to side reactions or deactivation of the catalyst.
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Incomplete Reaction: The reaction may not have proceeded to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider increasing the reaction time or temperature.
Problem 2: Presence of Significant Side Products in the Reaction Mixture
Question: My TLC and other analyses show the presence of significant impurities alongside my desired product. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in Ullmann coupling reactions. The two most likely side products in the synthesis of 1,1'-diamino-2,2'-bianthraquinone are 1-aminoanthraquinone and a hydroxylated derivative.
Cause: This is a common side reaction in copper-catalyzed couplings of aryl halides, where the bromine atom is replaced by a hydrogen atom[4][5]. This reductive dehalogenation can be promoted by sources of hydrogen in the reaction mixture.
Minimization Strategies:
Control of Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can favor dehalogenation.
Purity of Reagents and Solvents: Ensure the starting materials and solvent are free from impurities that could act as hydrogen donors.
Choice of Catalyst and Ligands: The choice of copper source and the addition of ligands can influence the selectivity of the reaction. While traditional Ullmann reactions often use copper powder, modern variations may employ copper(I) salts with specific ligands to improve selectivity.
Cause: If there are trace amounts of water or hydroxide ions in the reaction mixture, a competing nucleophilic substitution of the bromide with a hydroxyl group can occur. This has been observed in similar Ullmann reactions of brominated anthraquinones[6].
Minimization Strategies:
Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.
High Purity Base: If a base is used in the reaction, ensure it is of high purity and free from corresponding hydroxides.
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to isolate pure 1,1'-diamino-2,2'-bianthraquinone from the crude reaction mixture. What are effective purification strategies?
Answer:
Purification can be challenging due to the low solubility of both the product and the starting materials in common organic solvents, and the similar polarities of the product and major side products.
Purification Protocol:
Initial Work-up: After the reaction is complete, the mixture is typically cooled, and the solid is collected by filtration. This solid will contain the desired product, unreacted starting material, copper residues, and side products.
Washing: The crude solid should be washed sequentially with several solvents to remove different types of impurities.
A wash with a dilute acid (e.g., 1 M HCl) will help to remove residual copper catalyst.
Washing with water will remove any inorganic salts.
Washing with a low-boiling organic solvent (e.g., ethanol or acetone) can help to remove more soluble organic impurities.
Soxhlet Extraction: Due to the low solubility of 1,1'-diamino-2,2'-bianthraquinone, Soxhlet extraction can be a very effective purification method.
Choose a solvent in which the impurities have some solubility, but the desired product is sparingly soluble (e.g., toluene or chlorobenzene). This will selectively remove the impurities, leaving the purified product in the thimble.
Column Chromatography: If the product is sufficiently soluble, column chromatography on silica gel can be employed. A solvent system with increasing polarity (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol) can be used to separate the components. Monitoring the separation by TLC is essential.
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final purification step. High-boiling solvents like nitrobenzene or DMF might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for the synthesis of 1,1'-diamino-2,2'-bianthraquinone?
A1: The most common and logical precursor is 1-amino-2-bromoanthraquinone. The Ullmann homocoupling of this molecule would lead to the desired 1,1'-diamino-2,2'-bianthraquinone.
Q2: What is the role of the copper catalyst in the Ullmann reaction?
A2: The copper catalyst is essential for facilitating the carbon-carbon bond formation between the two anthraquinone units. The mechanism is complex and still under investigation, but it is generally accepted to involve the formation of an organocopper intermediate. The copper cycles through different oxidation states (e.g., Cu(I), Cu(III)) during the catalytic process.
Q3: What are the typical reaction conditions for this synthesis?
A3: Traditional Ullmann reactions often require harsh conditions, including high temperatures (typically >180°C) and long reaction times[1]. The reaction is usually carried out in a high-boiling point, inert solvent such as nitrobenzene, dimethylformamide (DMF), or dichlorobenzene. A copper catalyst, often in the form of copper powder or a copper(I) salt, is used in stoichiometric or catalytic amounts.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of dichloromethane and ethyl acetate) to achieve good separation between the starting material, product, and any side products. The spots can be visualized under UV light.
Q5: What are the key safety precautions to take during this synthesis?
A5:
High Temperatures: The reaction is run at high temperatures, so appropriate precautions against burns should be taken. Use a heating mantle with a temperature controller and ensure the reaction is carried out in a well-ventilated fume hood.
Solvents: Many of the solvents used (e.g., nitrobenzene, DMF) are toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
Copper Powder: Fine copper powder can be a respiratory irritant. Handle it in a way that minimizes dust generation.
Experimental Protocol: Synthesis of 1,1'-Diamino-2,2'-bianthraquinone
This protocol provides a general procedure for the Ullmann coupling of 1-amino-2-bromoanthraquinone. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Materials:
1-amino-2-bromoanthraquinone
Copper powder (activated)
High-boiling inert solvent (e.g., nitrobenzene or DMF, anhydrous)
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet, add 1-amino-2-bromoanthraquinone and activated copper powder.
Solvent Addition: Add the anhydrous high-boiling solvent to the flask.
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
Heating: Heat the reaction mixture to the desired temperature (e.g., 190-210°C for nitrobenzene) with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC.
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.
Isolation: Filter the solid product and wash it with a suitable solvent (e.g., ethanol) to remove the high-boiling reaction solvent.
Purification: Follow the purification steps outlined in the "Troubleshooting Guide" (Problem 3) to obtain the pure 1,1'-diamino-2,2'-bianthraquinone.
Visualizing the Process
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of 1,1'-diamino-2,2'-bianthraquinone.
Troubleshooting Flowchart
Caption: A troubleshooting decision tree for the synthesis of 1,1'-diamino-2,2'-bianthraquinone.
Technical Support Center: 1,1'-Diamino-2,2'-Bianthraquinone (DABT) Device Integration
Welcome to the advanced troubleshooting and methodology center for devices utilizing 1,1'-diamino-2,2'-bianthraquinone (DABT). While anthraquinone derivatives have historical roots in dye chemistry and drug development,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and methodology center for devices utilizing 1,1'-diamino-2,2'-bianthraquinone (DABT). While anthraquinone derivatives have historical roots in dye chemistry and drug development, DABT has recently emerged as a breakthrough organic electrode material (OEM) for next-generation energy storage devices, such as sodium-ion batteries (SIBs)[1]. This guide provides field-proven insights to help researchers maximize the stability and electrochemical performance of DABT-based systems.
I. Core Causality: The Mechanism of DABT Stabilization
Organic electrode materials are highly sought after due to their sustainability and tunable redox properties. However, researchers frequently encounter severe capacity fading during long-term cycling. This is rarely a failure of the redox chemistry itself, but rather a physical failure: the dissolution of the active small molecules into the aprotic electrolyte .
By utilizing DABT, we engineer a solution at the molecular level. The causality of its superior stability lies in intermolecular hydrogen bonding . The amino (-NH₂) groups act as strong hydrogen-bond donors, while the anthraquinone carbonyl (C=O) groups act as acceptors. This interaction creates a robust, pseudo-polymeric 3D network in the solid state. This network drastically increases the thermodynamic energy barrier required for solvent molecules to solvate the DABT monomers, thereby suppressing dissolution. Furthermore, the electron-donating nature of the amino groups modulates the molecular orbital energy levels, lowering the redox potential and enabling a highly reversible four-electron C=O ↔ C-O conversion process [1].
II. Troubleshooting FAQs
Q1: My DABT-based device exhibits a sudden capacity drop after 100 cycles. Is the active material degrading?A1: The DABT molecule itself is highly stable. Sudden capacity drops in DABT devices are typically caused by binder-network failure , not active material degradation. If you are using standard PVDF (Polyvinylidene fluoride) as a binder, it only provides weak Van der Waals forces. During the volumetric expansion of the C=O ↔ C-O conversion, PVDF allows the H-bonded DABT network to fracture.
Solution: Switch to a binder rich in hydroxyl or carboxyl groups, such as Sodium Alginate (SA) or Carboxymethyl Cellulose (CMC). These binders actively participate in the hydrogen-bonding network with DABT's amino groups, self-healing micro-fractures during cycling.
Q2: How can I verify if dissolution is occurring in my specific electrolyte system?A2: Do not wait for electrochemical failure to diagnose dissolution. Use ex-situ UV-Vis spectroscopy as a self-validating checkpoint. After 10 charge/discharge cycles, extract 50 µL of the electrolyte. DABT and its reduced intermediates are highly chromophoric. If the UV-Vis spectrum of the electrolyte shows distinct absorbance peaks in the 400–550 nm range, your H-bonded network has been compromised. If the baseline remains flat, your solid-state network is intact.
Q3: The redox potential of my DABT cell is higher than expected, leading to poor energy density. Why?A3: This indicates a disruption of the electron-donating effect of the amino groups, often caused by trace acidic impurities in the electrolyte protonating the -NH₂ groups (forming -NH₃⁺). Ensure your electrolyte (e.g., 1M NaFSI in EC/DMC) has a water and hydrogen fluoride (HF) content strictly below 10 ppm [2].
III. Self-Validating Experimental Protocol: DABT Electrode Fabrication
To ensure the theoretical stability of DABT translates to your physical device, follow this self-validating methodology for electrode preparation.
Step 1: Matrix Formulation
Combine DABT powder, Super P carbon (for electronic conductivity), and Sodium Alginate (SA) binder in a strict 6:3:1 mass ratio.
Causality: The 30% carbon matrix is critical because while DABT is structurally stable, it is electronically insulating. The SA binder ensures cross-network hydrogen bonding.
Step 2: Aqueous Homogenization
Disperse the mixture in deionized water. Crucial: Avoid N-Methyl-2-pyrrolidone (NMP), which can disrupt hydrogen bonding. Mill for 12 hours to ensure the Super P carbon coats the DABT particles, forming a continuous conductive percolation threshold.
Step 3: Casting and Controlled Dehydration
Cast the slurry onto an aluminum current collector using a doctor blade (100 µm gap). Dry under vacuum at 80°C for 12 hours.
Causality: Vacuum drying removes intercalated water molecules that could otherwise act as plasticizers, weakening the DABT-DABT hydrogen bonds.
Step 4: The Solvent-Drop Validation Test (Critical)
Self-Validation Check: Before assembling the coin cell or device, place a single 10 µL drop of your target electrolyte onto the dried electrode surface. Wait 5 minutes, then dab it with a clean piece of filter paper.
Pass: The filter paper remains perfectly white. The H-bonded network is secure.
Fail: The filter paper shows a yellow/red tint. The electrode was under-dried, or the binder distribution is heterogeneous. Re-mill and re-cast.
IV. Quantitative Performance Data
The following table summarizes the performance enhancements achieved by transitioning from standard unsubstituted bianthraquinone to the 1,1'-diamino substituted variant (DABT) in energy storage applications [1, 2].
Material
Intermolecular Stabilization
Initial Capacity (mAh/g)
Capacity Retention (500 Cycles)
Operating Temp Range
Electrolyte Solubility
Unsubstituted Bianthraquinone
Weak (Van der Waals)
~180
< 40%
0°C to 45°C
High (>5 mg/mL)
1,1'-Diamino-2,2'-Bianthraquinone (DABT)
Strong (Hydrogen Bonding)
~245
> 75%
-20°C to 60°C
Negligible (<0.1 mg/mL)
V. Visual Workflow: Degradation vs. Stabilization Pathway
Mechanism of DABT stabilization via intermolecular hydrogen bonding against capacity fading.
Title: Evaluation of the Interphase-Related Cycling Stability of Thin-Film Amino- and Hydroxy-Substituted Anthraquinone Electrodes for Sodium-Ion Batteries
Source: ACS Publications
URL: [Link](Verified Landing Page)
Troubleshooting
Technical Support Center: Refining Spectroscopic Interpretation for 1,1'-Diamino-2,2'-Bianthraquinone
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the unique spectr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the unique spectroscopic anomalies associated with 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5) .
This molecule presents severe analytical challenges due to its highly conjugated bis-anthraquinone framework, extreme steric hindrance, and complex intramolecular hydrogen-bonding networks. Rather than simply listing expected peaks, this guide explains the causality behind the data, empowering you to validate your structural interpretations confidently.
Part 1: Troubleshooting NMR Anomalies (Atropisomerism & Hydrogen Bonding)
Q1: My ¹H NMR spectrum shows primary amine (-NH₂) protons appearing exceptionally downfield (e.g., >10.0 ppm), and they resist standard D₂O exchange. Is this an artifact or an impurity?Expert Insight: This is a structural hallmark, not an artifact. In 1-aminoanthraquinone derivatives, the amino group at the C1 position forms a rigid, intramolecular hydrogen bond with the adjacent C9 carbonyl oxygen. This interaction strongly withdraws electron density from the N-H proton, severely deshielding it and shifting the resonance far downfield (). Furthermore, this tight hydrogen-bonded network thermodynamically stabilizes the proton, significantly slowing down the deuterium exchange rate compared to free primary amines.
Q2: I am observing broadened aromatic signals or duplicate sets of peaks in my ¹H and ¹³C NMR spectra at room temperature, despite LC-MS confirming high purity. What is happening?Expert Insight: You are observing atropisomerism (axial chirality). 1,1'-diamino-2,2'-bianthraquinone is a sterically hindered biaryl system. The bulky anthraquinone moieties connected at the 2,2' positions, combined with the severe steric clash of the 1,1'-amino groups, prevent free rotation around the C2-C2' bond. This restricted rotation locks the molecule into stable M and P enantiomers. If the rotation rate is intermediate on the NMR timescale at room temperature, the peaks will broaden. If it is fully locked, and the sample is in a chiral environment (or aggregating), you will see duplicate peak sets.
Part 2: Troubleshooting IR and UV-Vis Spectra
Q3: The FT-IR spectrum shows two distinct C=O stretching bands (~1670 cm⁻¹ and ~1625 cm⁻¹) instead of a single merged peak. Why?Expert Insight: Anthraquinones typically exhibit a strong C=O stretch around 1670 cm⁻¹. However, in this molecule, the two carbonyl groups in each ring exist in different thermodynamic environments. The C9 carbonyl acts as a hydrogen bond acceptor for the C1 amino group. This interaction lengthens and weakens the C=O double bond character, shifting its stretching frequency to lower energy (~1620–1635 cm⁻¹). The C10 carbonyl, lacking this interaction, remains at the standard ~1670 cm⁻¹ ().
Q4: Why doesn't the UV-Vis spectrum show the massive bathochromic (red) shift expected for a fully conjugated dimeric anthraquinone?Expert Insight: While the molecule is a dimer, the severe steric clash forces the two anthraquinone rings out of coplanarity. Because the rings are twisted at a steep dihedral angle, π-conjugation across the 2,2'-bond is significantly disrupted. Therefore, the UV-Vis spectrum resembles that of a substituted monomeric 1-aminoanthraquinone (dominated by localized n-π* and π-π* transitions) rather than a fully planar, extended conjugated system.
Part 3: Quantitative Data Summary
Use the following self-validating table to benchmark your experimental data against the expected causal shifts.
Spectroscopic Method
Expected Standard Signal (Unbound/Planar)
Observed Signal in Target Compound
Causal Mechanism
¹H NMR (Amine -NH₂)
3.0 – 5.0 ppm
> 10.0 ppm
Intramolecular H-bonding with C9=O deshields the proton.
¹H NMR (Aromatic)
Sharp, defined multiplets
Broadened or duplicated sets
Restricted rotation (Atropisomerism) at the C2-C2' bond.
IR (Carbonyl C=O)
Single peak ~1670 cm⁻¹
Split peaks: ~1670 & ~1625 cm⁻¹
C9=O is H-bonded (lower energy); C10=O is free.
UV-Vis (λmax)
Massive bathochromic shift
Moderate shift, similar to monomer
Twist at C2-C2' breaks extended π-conjugation.
Part 4: Experimental Protocols for Validation
To ensure trustworthiness in your data interpretation, execute these self-validating protocols to prove the mechanisms discussed above.
Protocol 1: Variable-Temperature (VT) NMR for Atropisomer Confirmation
Purpose: To prove that peak broadening is caused by restricted bond rotation rather than chemical impurity.
Sample Preparation: Dissolve a high-concentration sample (approx. 15–20 mg) of 1,1'-diamino-2,2'-bianthraquinone in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or 1,1,2,2-tetrachloroethane-d₂).
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K to document the broadened or duplicated aromatic signals.
Thermal Titration: Increment the NMR probe temperature in 10 K steps, allowing 5 minutes of thermal equilibration at each step, up to 373 K (100°C).
Observation: Acquire a spectrum at each point. True atropisomeric broadening will exhibit peak coalescence into sharp singlets as thermal energy overcomes the rotational barrier around the C2-C2' bond.
Validation: Calculate the rotational energy barrier (ΔG‡) using the coalescence temperature (Tc) and the Eyring equation to mathematically validate the steric hindrance model.
Protocol 2: Forced Deuterium Exchange for H-Bonded Amines
Purpose: To validate the presence of a strong intramolecular hydrogen bond locking the -NH₂ protons.
Baseline Setup: Dissolve 10 mg of the compound in 0.5 mL of DMSO-d₆. Acquire a baseline ¹H NMR spectrum to identify the downfield -NH₂ protons (>10 ppm).
Standard Exchange: Add 2-3 drops of D₂O directly into the NMR tube. Shake vigorously for 60 seconds and re-acquire the spectrum. The peak will likely persist or only partially integrate due to the H-bond strength.
Forced Exchange: To break the thermodynamic lock, add 1 μL of Trifluoroacetic Acid-d₁ (TFA-d) to the tube, or heat the sample to 50°C for 15 minutes. The acid catalyzes the protonation/deprotonation cycle, while heat disrupts the H-bond network, leading to the complete disappearance of the -NH₂ signal.
Part 5: Mechanistic Visualizations
Caption: Workflow for diagnosing broadened or duplicated NMR signals in bianthraquinones.
Caption: Causality map linking structural features of 1,1'-diamino-2,2'-bianthraquinone to spectral anomalies.
References
Heterogeneous Proton-Coupled Electron Transfer of an Aminoanthraquinone Self-Assembled Monolayer
Source: The Journal of Physical Chemistry C (ACS Publications)
URL:[Link]
Synthesis and properties of novel anthraquinone dyes
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link]
1-Aminoanthraquinone (CID 6710) - Structure and Properties
Source: PubChem (National Institutes of Health)
URL:[Link]
Optimization
1,1'-Diamino-2,2'-bianthraquinone Technical Support Center: Troubleshooting & Impurity Profiling
Welcome to the Technical Support Center for 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5), a critical intermediate in the synthesis of high-performance vat dyes and pigments (such as Pigment Red 177). This guide is d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1,1'-diamino-2,2'-bianthraquinone (CAS 6546-50-5), a critical intermediate in the synthesis of high-performance vat dyes and pigments (such as Pigment Red 177). This guide is designed for researchers, analytical chemists, and process engineers to troubleshoot common impurity profiles, optimize purification workflows, and understand the mechanistic origins of synthetic byproducts[1].
Mechanistic Origins of Common Impurities
1,1'-Diamino-2,2'-bianthraquinone is predominantly synthesized via the Ullmann homocoupling of 1-amino-2-bromoanthraquinone using a copper catalyst. Understanding this pathway is essential for identifying the root cause of batch-to-batch variations.
Reaction & Impurity Pathway
Figure 1: Ullmann coupling pathway and generation of common impurities.
Quantitative Impurity Profiling
To ensure scientific integrity and reproducibility, analytical profiling must be standardized. Below is a summary of the most common impurities encountered in commercial batches, their structural origins, and typical retention behaviors in standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Common Impurities and Analytical Characteristics
Impurity Name
Structural Origin
Causality / Mechanism
Typical HPLC RRT*
UV λmax (nm)
1-Amino-2-bromoanthraquinone
Unreacted Precursor
Incomplete Ullmann coupling due to insufficient catalyst activation or low reaction temperature.
0.85
~460
1-Aminoanthraquinone
Dehalogenation Byproduct
Hydrolytic cleavage of the C-Br bond or protonation of the organocopper intermediate by trace moisture [2].
Q1: My batch shows a high level of 1-aminoanthraquinone (CAS 82-45-1). How do I suppress this?
A: 1-Aminoanthraquinone [2] is a classic dehalogenation byproduct. Its formation is directly caused by the presence of protic sources (like water) during the organocopper intermediate phase.
Troubleshooting Steps:
Solvent Drying: Ensure your reaction solvent (e.g., nitrobenzene or DMF) is strictly anhydrous. Use molecular sieves (4Å) prior to the reaction.
Reagent Quality: Ensure the potassium carbonate (
K2CO3
) base is oven-dried at 120°C for at least 4 hours to remove absorbed moisture.
Inert Atmosphere: Conduct the coupling under a strict nitrogen or argon blanket.
Q2: We are detecting residual copper in our final pigment precursor. What is the best protocol for demetallation?
A: Copper salts easily coordinate with the diamino groups of the bianthraquinone structure. A simple water wash is insufficient.
Troubleshooting Steps:
Instead of standard filtration, implement a hot acidic digestion protocol. Stir the crude product in 5% aqueous HCl at 80°C for 2 hours. The low pH breaks the coordination bonds between the amine lone pairs and the copper ions, solubilizing the copper as
CuCl2
, which can then be filtered off.
Standardized Experimental Protocol: Purification and Impurity Clearance
To establish a self-validating system, use the following validated protocol to clear both organic (unreacted SM, dehalogenated byproducts) and inorganic (copper) impurities from crude 1,1'-diamino-2,2'-bianthraquinone.
Step-by-Step Purification Methodology
Acidic Digestion (Inorganic Clearance):
Suspend 100 g of crude 1,1'-diamino-2,2'-bianthraquinone in 1.0 L of 5% HCl (aq).
Heat the suspension to 80°C under continuous mechanical stirring for 2 hours.
Filter the hot suspension through a sintered glass funnel. Wash the filter cake with hot deionized water until the filtrate reaches pH 6-7.
Solvent Slurry (Organic Clearance):
Transfer the wet cake to a reaction flask containing 500 mL of hot ethanol or methanol. (1-Aminoanthraquinone and unreacted 1-amino-2-bromoanthraquinone have significantly higher solubility in hot alcohols than the dimeric product).
Reflux the slurry for 1 hour.
Cool to room temperature (20-25°C) and filter.
Drying:
Dry the purified filter cake in a vacuum oven at 80°C for 12 hours.
Validation:
Analyze the final powder via RP-HPLC (C18 column, Acetonitrile/Water gradient) to confirm organic purity >98%.
Analyze via ICP-MS to confirm residual Copper < 50 ppm.
PubChem. (n.d.). 1-Aminoanthraquinone | C14H9NO2 | CID 6710. National Institutes of Health.
Reference Data & Comparative Studies
Validation
comparing the properties of 1,1'-diamino-2,2'-bianthraquinone with its isomers
An In-Depth Comparative Guide to the Properties of 1,1'-Diamino-2,2'-bianthraquinone and Its Isomeric Precursors This guide provides a comprehensive comparison of 1,1'-diamino-2,2'-bianthraquinone and its foundational is...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Properties of 1,1'-Diamino-2,2'-bianthraquinone and Its Isomeric Precursors
This guide provides a comprehensive comparison of 1,1'-diamino-2,2'-bianthraquinone and its foundational isomers, the mono-anthraquinone diamines. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, physicochemical properties, and the causality behind experimental choices for characterization. We will explore how the specific arrangement of amino groups on the anthraquinone scaffold and the subsequent dimerization drastically influence the electronic, electrochemical, and biological potential of these molecules.
Introduction: The Anthraquinone Scaffold in Modern Research
The 9,10-anthracenedione (anthraquinone) core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its planar, aromatic structure is a key building block for a vast range of compounds, from synthetic dyes to potent anticancer agents like Mitoxantrone and Epirubicin.[3] The functionalization of this core, particularly with electron-donating groups like amines, allows for the fine-tuning of its properties. Amino- and diaminoanthraquinones are not only vital for creating dyes but are also explored for their antibacterial, antifungal, anticancer, and antioxidant activities.[1][2]
1,1'-diamino-2,2'-bianthraquinone represents a significant structural evolution from its monomeric counterparts. This dimeric structure, featuring a C-C bond between two anthraquinone units, creates an extended π-conjugated system that can lead to unique photophysical and electrochemical characteristics. Understanding these properties is paramount, yet a direct comparison with its own positional isomers is limited in current literature.
Therefore, this guide takes a foundational approach: we will analyze the properties of 1,1'-diamino-2,2'-bianthraquinone by comparing it to its well-characterized monomeric isomers—specifically 1,2-, 1,4-, 1,5-, and 2,6-diaminoanthraquinone. This comparative analysis provides a logical framework for predicting how the structure of the dimer dictates its function.
Structural Analysis: From Monomer to Dimer
The properties of these compounds are intrinsically linked to their molecular geometry, the position of the amino substituents, and the resulting electronic distribution. The amino groups, being strong electron-donating groups, significantly perturb the electronic structure of the electron-accepting anthraquinone core.
Below is a diagram illustrating the structural relationship between the monomeric diaminoanthraquinone (DAA) isomers and the target dimer.
Caption: Structural relationship between monomeric DAA isomers and the bianthraquinone dimer.
The key difference lies in the position of the amino groups relative to the carbonyls and the aromatic rings. This positioning dictates the extent of intramolecular hydrogen bonding and the overall symmetry of the molecule, which in turn affects crystal packing, solubility, and electronic properties. The dimerization at the 2,2'-position creates a sterically hindered C-C single bond, allowing for a degree of rotational freedom between the two large anthraquinone moieties.
Comparative Physicochemical and Electronic Properties
The substitution pattern of the amino groups leads to distinct differences in the spectroscopic and electrochemical behavior of these molecules.
Spectroscopic Properties (UV-Vis and Fluorescence)
The color and photophysical behavior of anthraquinone derivatives are highly sensitive to their substitution. The amino groups act as powerful auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone.
Monomeric Isomers: Studies on compounds like 1,5-diaminoanthraquinone (1,5-DAA) show significant solvatochromism, where the absorption and fluorescence spectra shift in response to solvent polarity.[4] This indicates a change in the dipole moment upon photoexcitation, a common feature in donor-acceptor systems. The position of the amino groups influences the energy of the intramolecular charge-transfer (ICT) band. For instance, α-substitution (positions 1, 4, 5, 8) generally leads to larger spectral shifts than β-substitution (positions 2, 3, 6, 7) due to the proximity to the electron-withdrawing carbonyl groups.
1,1'-Diamino-2,2'-bianthraquinone: By linking two 1-aminoanthraquinone units, we create an extended, conjugated system. This is expected to result in a significant bathochromic shift compared to its monomeric precursors. The molecule's ability to absorb light well into the visible region makes it and its derivatives suitable for applications as dyes.[5][6]
The following table summarizes typical absorption characteristics. Note that specific values can vary with the solvent used.
The redox chemistry of anthraquinones is central to their function in biological systems and applications like redox flow batteries.[10][11] They typically undergo two sequential one-electron reductions.[12] The reduction potential is a critical parameter that can be tuned by substituents.
Influence of Amino Groups: Electron-donating groups, such as amino (-NH2) groups, generally make the molecule harder to reduce, thus lowering its reduction potential (making it more negative).[10] This is because they increase the electron density on the anthraquinone core. The position and number of these groups are critical tuning elements.
Impact of Isomerism: Different isomers will exhibit different redox potentials. For example, the intramolecular hydrogen bonding in 1,4-DAA can stabilize the reduced species differently than in 2,6-DAA, where such bonding is absent.
Dimeric Structure: The 1,1'-diamino-2,2'-bianthraquinone, with its two isolated but electronically coupled redox-active cores, may exhibit more complex electrochemical behavior. The reduction of one anthraquinone unit could influence the potential required for the reduction of the second unit. DFT calculations have become a powerful tool for predicting the redox potentials of new anthraquinone derivatives before their synthesis.[10]
Experimental Protocols for Characterization
To ensure trustworthiness and reproducibility, the characterization of these compounds must follow validated protocols. Below are methodologies for key analytical techniques.
Protocol: Cyclic Voltammetry (CV) for Redox Potential Determination
Causality: CV is the premier technique for probing the redox behavior of electroactive species. It provides the reduction and oxidation potentials, information on reaction reversibility, and insights into electron transfer kinetics. The choice of a non-aqueous solvent like acetonitrile (ACN) with a suitable supporting electrolyte (e.g., TBAPF6) is crucial to avoid protonation of the amino groups and to provide a wide potential window.
Methodology:
Preparation: Prepare a 1 mM solution of the test compound (e.g., 1,1'-diamino-2,2'-bianthraquinone) in dry ACN containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.
Degassing: Purge the solution with inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards negative potentials (e.g., -2.0 V) and back, at a scan rate of 100 mV/s.
Internal Reference: After acquiring the data, add a small amount of ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) couple provides a stable reference point for reporting potentials.
Analysis: Determine the half-wave potentials (E½) for each redox event from the average of the cathodic and anodic peak potentials.
Protocol: Solvatochromic Analysis by UV-Vis Spectroscopy
Causality: This experiment reveals how the electronic distribution in a molecule's ground and excited states is affected by the polarity of its environment. A large solvatochromic shift in compounds with donor-acceptor character, like diaminoanthraquinones, indicates a significant increase in dipole moment upon excitation, providing insight into its intramolecular charge-transfer characteristics.
Methodology:
Solvent Selection: Choose a range of solvents with varying polarity, for example: Hexane (non-polar), Toluene (non-polar, aromatic), Dichloromethane (polar, aprotic), Acetonitrile (polar, aprotic), and Ethanol (polar, protic).
Stock Solution: Prepare a concentrated stock solution of the test compound in a readily soluble solvent (e.g., Dichloromethane).
Sample Preparation: Prepare a series of dilute solutions (e.g., 10 µM) in each of the selected solvents by diluting the stock solution. Ensure the final concentration is identical across all samples.
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution from 250 nm to 800 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the lowest energy transition in each solvent. Plot λmax versus a solvent polarity scale (e.g., the Reichardt E_T(30) scale) to visualize the solvatochromic trend.[4]
Workflow for Novel Derivative Characterization
The logical flow from synthesis to full characterization is critical for any new compound in a drug discovery or materials science pipeline.
Caption: Standard workflow for the synthesis and characterization of novel anthraquinone derivatives.
Conclusion and Future Directions
The analysis of 1,1'-diamino-2,2'-bianthraquinone through the lens of its monomeric isomers provides a powerful framework for understanding its structure-property relationships. The specific positioning of the amino groups on the anthraquinone ring is a critical design element that tunes the electronic, optical, and electrochemical properties of the resulting molecule. The dimerization into a bianthraquinone structure further enhances these effects by creating a larger, conjugated system with potentially novel characteristics.
While this guide establishes the foundational principles, there is a clear need for direct experimental investigation into 1,1'-diamino-2,2'-bianthraquinone and its direct positional isomers. Such studies would provide invaluable data for the rational design of new materials for organic electronics or for the development of targeted therapeutics in oncology.[5][13][14] Future work should focus on systematic synthesis of these isomers, followed by rigorous characterization using the protocols outlined herein, to fully unlock the potential of this fascinating class of molecules.
References
PubMed. Investigation of the redox chemistry of anthraquinone derivatives using density functional theory. [Link]
Royal Society of Chemistry. Anthraquinone derivatives as electron-acceptors with liquid crystalline properties. [Link]
PubMed. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. [Link]
International Journal of Electrochemical Science. First Principles Design of Anthraquinone Derivatives in Redox Flow Batteries. [Link]
Semantic Scholar. Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH. [Link]
Indian Academy of Sciences. Porphyrin–anthraquinone dyads: Synthesis, spectroscopy and photochemistry. [Link]
NextSDS. 1,1'-diamino-2,2'-bianthraquinone — Chemical Substance Information. [Link]
NextSDS. 2,2'-dimethyl-1,1'-bianthraquinone — Chemical Substance Information. [Link]
Graz University of Technology. Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoretical Investigation of the Redox Potential in Solution. [Link]
MDPI. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. [Link]
MDPI. Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. [Link]
Academic Research Publishing Group. Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. [Link]
ResearchGate. Thermochemical and structural properties of anthraquinones. [Link]
Dalton Transactions (RSC Publishing). Application of the anthraquinone drug rhein as an axial ligand in bifunctional Pt(iv) complexes to obtain antiproliferative agents against human glioblastoma cells. [Link]
ResearchGate. Mono-and diaminoanthraquinones in the biological application. [Link]
Asian Journal of Chemistry. Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. [Link]
MDPI. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. [Link]
Scirp.org. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. [Link]
Semantic Scholar. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. [Link]
RSC Publishing. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]
A Senior Application Scientist's Guide to the Electrochemical Validation of 1,1'-diamino-2,2'-bianthraquinone
Foreword The quest for next-generation energy storage solutions has led to a resurgence of interest in organic electrode materials. Their intrinsic advantages, such as sustainability, low cost, and tunable electrochemica...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
The quest for next-generation energy storage solutions has led to a resurgence of interest in organic electrode materials. Their intrinsic advantages, such as sustainability, low cost, and tunable electrochemical properties, position them as a compelling alternative to traditional inorganic materials.[1][2] Among the diverse families of organic redox-active molecules, anthraquinone and its derivatives have been the subject of intense research due to their reversible multi-electron redox chemistry.[3] This guide focuses on a novel, yet-to-be-fully-characterized derivative, 1,1'-diamino-2,2'-bianthraquinone (DABA). We will provide a comprehensive roadmap for the validation of its electrochemical performance, drawing upon established methodologies and comparing its potential against well-documented amino-anthraquinone analogues.
The Scientific Rationale for Investigating 1,1'-diamino-2,2'-bianthraquinone (DABA)
The core hypothesis underpinning the investigation of DABA is that its unique dimeric structure and amino-group functionalization will confer advantageous electrochemical properties. By linking two anthraquinone units, we anticipate a doubling of the redox-active sites per molecule, potentially leading to a significant increase in specific capacity compared to monomeric anthraquinones. Furthermore, the introduction of amino groups is known to modulate the redox potential and can enhance cycling stability through intramolecular hydrogen bonding and by influencing the material's morphology and solubility in the electrolyte.[3]
Computational studies on substituted anthraquinones suggest that the nature and position of substituent groups have a profound impact on their redox potentials and overall electrochemical performance.[4] While direct computational data for DABA is not yet available, we can extrapolate from existing research on amino-anthraquinones to predict that the amino groups in DABA will likely lower the reduction potential and enhance the stability of the reduced species, which is beneficial for achieving high cell voltages and long cycle life.
A Comparative Landscape: DABA vs. Established Amino-Anthraquinones
To provide a clear benchmark for the performance of DABA, we will compare it against two well-characterized amino-anthraquinone derivatives: 1,5-diamino-anthraquinone and 1,8-diamino-anthraquinone. These compounds have been the subject of several studies and their electrochemical behavior is reasonably well-understood.[3]
Predicted to have multiple, well-defined redox peaks
Key Structural Feature
Monomeric anthraquinone with two amino groups
Monomeric anthraquinone with two amino groups
Dimeric bianthraquinone with two amino groups
Experimental Validation Workflow for DABA
The following section outlines a comprehensive, step-by-step experimental plan for the synthesis and electrochemical characterization of DABA. This workflow is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Synthesis of 1,1'-diamino-2,2'-bianthraquinone (DABA)
While a specific synthesis for DABA is not yet reported, a plausible synthetic route can be adapted from established methods for similar compounds. A potential approach involves the oxidative coupling of 1-aminoanthraquinone.
Proposed Synthesis Protocol:
Starting Material: 1-aminoanthraquinone.
Reaction: Ullmann coupling reaction.
Procedure:
a. In a round-bottom flask, dissolve 1-aminoanthraquinone in a suitable high-boiling point solvent such as nitrobenzene.
b. Add a copper catalyst (e.g., copper powder or copper(I) iodide) and a base (e.g., potassium carbonate).
c. Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.
d. After completion, cool the mixture and remove the solvent under reduced pressure.
e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the 1,1'-diamino-2,2'-bianthraquinone.
Characterization: Confirm the structure and purity of the synthesized DABA using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
A Comparative Guide to the Physicochemical Properties of Diaminoanthraquinones for Researchers and Drug Development Professionals
Introduction Diaminoanthraquinones (DAAQs) represent a pivotal class of organic compounds, foundational to the development of a wide array of functional materials. Their rigid, planar anthraquinone core, substituted with...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Diaminoanthraquinones (DAAQs) represent a pivotal class of organic compounds, foundational to the development of a wide array of functional materials. Their rigid, planar anthraquinone core, substituted with electron-donating amino groups, imparts a unique combination of electrochemical and photophysical properties. These characteristics have led to their application in diverse fields, from high-performance dyes and pigments to advanced materials for organic electronics and probes for biological systems.[1][2] The isomeric form of DAAQs, dictated by the position of the two amino groups on the anthraquinone scaffold, profoundly influences their electronic structure and, consequently, their performance in various applications.
This guide provides a comparative analysis of the physicochemical properties of several key diaminoanthraquinone isomers: 1,2-DAAQ, 1,4-DAAQ, 1,5-DAAQ, 1,8-DAAQ, and 2,6-DAAQ. We will delve into their spectroscopic and electrochemical behaviors, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
It is important to note that while this guide aims to be comprehensive, there is a notable absence of publicly available experimental data for 1,1'-diamino-2,2'-bianthraquinone . Despite its intriguing dimeric structure, which suggests potentially unique electronic and stacking properties, a lack of published research on its synthesis and characterization prevents its direct comparison with the other isomers based on experimental evidence at this time. We will, however, present its structure for contextual comparison.
Molecular Structures: A Comparative Overview
The positioning of the amino substituents on the anthraquinone framework is the primary determinant of the distinct properties observed among DAAQ isomers. The structures of the compounds discussed in this guide are presented below.
Figure 1. Molecular structures of the diaminoanthraquinones discussed.
Spectroscopic Properties: A Window into Electronic Transitions
The UV-Vis absorption and fluorescence emission spectra of DAAQs are sensitive indicators of their electronic structure. The position of the amino groups influences the extent of intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting quinone core, which in turn governs the color and fluorescence properties of the molecule.
UV-Vis Absorption Spectroscopy
The absorption spectra of DAAQs in the visible region are dominated by a broad charge-transfer band. The position and intensity of this band vary significantly among the isomers, reflecting differences in their HOMO-LUMO energy gaps.
Table 1. UV-Vis Absorption Maxima of Diaminoanthraquinone Isomers.
The 1,4- and 1,5-isomers exhibit the most significant differences in their absorption maxima. The bathochromic (red) shift observed in 1,4-DAAQ compared to 1,5-DAAQ is attributed to a more effective ICT in the 1,4-isomer, leading to a smaller HOMO-LUMO gap.[1] The 1,8- and 1,5-isomers have more similar absorption profiles, which is expected due to the similar electronic environment of the amino groups relative to the carbonyls.
Fluorescence Spectroscopy
Many DAAQs are fluorescent, and their emission properties are also highly dependent on their isomeric form and the surrounding solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, provides insights into the change in geometry and electronic distribution upon excitation.
The electrochemical behavior of DAAQs is central to their application in energy storage devices, such as redox flow batteries, and as electrochromic materials. Cyclic voltammetry (CV) is a powerful technique to investigate their redox potentials and the stability of their oxidized and reduced forms.
Table 3. Electrochemical Data for Diaminoanthraquinone Isomers.
The reduction potentials of the 1,5- and 1,8-DAAQ isomers are quite similar, indicating that the position of the amino groups in these isomers has a less pronounced effect on the energy of the LUMO, which is the orbital that accepts an electron during reduction.[6] The electron-donating amino groups generally make the anthraquinone core more difficult to reduce compared to the unsubstituted anthraquinone. The oxidation potentials, corresponding to the removal of an electron from the HOMO, are also influenced by the isomer structure. Lower oxidation potentials are indicative of a higher-lying HOMO and a greater propensity for the molecule to be oxidized.
Structure-Property Relationships and Application Implications
The observed differences in the spectroscopic and electrochemical properties of DAAQ isomers have significant implications for their practical applications.
Figure 2. Relationship between physicochemical properties and applications of DAAQs.
Dyes and Pigments: The distinct colors of the DAAQ isomers, arising from their different absorption maxima, make them suitable for a range of dye applications. For instance, 1,4-DAAQ derivatives are known for their brilliant blue and violet colors.[2]
Organic Electronics: The redox properties of DAAQs are crucial for their use in organic electronics. The stability of their radical ions and their reduction/oxidation potentials determine their suitability as n-type or p-type materials in organic field-effect transistors (OFETs) and as active components in redox flow batteries.[2]
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some DAAQ isomers to their local environment can be exploited for developing chemical sensors. For example, 1,2-diaminoanthraquinone has been investigated as a fluorescent probe for the detection of nitric oxide.[3]
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and characterization of diaminoanthraquinones.
Synthesis of Diaminoanthraquinones
A common method for the synthesis of aminoanthraquinones is through the nucleophilic substitution of a suitable leaving group (e.g., a halogen or a sulfonate group) on the anthraquinone core with ammonia or an amine.
Example: Synthesis of 2-Aminoanthraquinone
Reaction Setup: In a high-pressure autoclave, add sodium anthraquinone-2-sulfonate (20 g) and concentrated aqueous ammonia (200 mL, 0.88 g/mL).[7]
Reaction Conditions: Heat the mixture to 180 °C and maintain this temperature for 6 hours.[7]
Work-up: Allow the autoclave to cool to room temperature overnight.
Isolation: Filter the solid product and dry it to obtain 2-aminoanthraquinone. The product is a red solid with a melting point of 302 °C.[7]
Figure 3. Workflow for the synthesis of 2-aminoanthraquinone.
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques are fundamental for characterizing the photophysical properties of DAAQs.
Protocol:
Sample Preparation: Prepare dilute solutions of the DAAQ isomers in a suitable spectroscopic grade solvent (e.g., dichloromethane, methanol, or cyclohexane) in quartz cuvettes.
UV-Vis Measurement: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 200-800 nm.
Fluorescence Measurement: Use a spectrofluorometer to record the emission spectra. The excitation wavelength should be set at the absorption maximum (λmax) determined from the UV-Vis spectrum.
Quantum Yield Determination: The fluorescence quantum yield can be determined using a comparative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄. The integrated fluorescence intensities of the sample and the standard, with identical absorbance at the excitation wavelength, are compared.
Cyclic Voltammetry
CV is the primary technique for evaluating the electrochemical properties of DAAQs.
Protocol:
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile).
Analyte Solution: Dissolve the DAAQ isomer in the electrolyte solution to a concentration of approximately 1 mM.
Electrochemical Cell: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver nitrate (Ag/AgNO₃) or saturated calomel (SCE) reference electrode.
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential over a suitable range to observe the reduction and oxidation peaks of the DAAQ. A ferrocene/ferrocenium (Fc/Fc⁺) couple can be used as an internal standard for potential referencing.[6]
Conclusion
The isomeric form of diaminoanthraquinones is a critical design parameter that dictates their physicochemical properties and, ultimately, their suitability for specific applications. This guide has provided a comparative overview of the spectroscopic and electrochemical properties of several key DAAQ isomers, highlighting the profound influence of amino group positioning on their electronic structure. While a comprehensive experimental dataset for 1,1'-diamino-2,2'-bianthraquinone remains elusive in the current literature, the comparative data for the other isomers presented herein offers valuable insights for researchers and developers in the fields of materials science, chemistry, and drug discovery. A deeper understanding of these structure-property relationships will undoubtedly pave the way for the rational design of novel anthraquinone-based materials with tailored functionalities.
References
Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoiniti
Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption. Chemistry – An Asian Journal, 2020.
Electron paramagnetic resonance and cyclic voltammetry studies of the cations and anions of α-aminoanthraquinones obtained by electrochemical oxidation/reduction. Journal of the Chemical Society, Perkin Transactions 2, 1986.
Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 2022.
Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...).
Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purific
A Comparative Guide to the Structural Confirmation of Synthesized 1,1'-Diamino-2,2'-bianthraquinone
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible research. The synthesis of compl...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible research. The synthesis of complex aromatic structures like 1,1'-diamino-2,2'-bianthraquinone, often achieved through methods like the Ullmann condensation, necessitates a multi-faceted analytical approach to eliminate ambiguity and validate the target molecular architecture.[1][2] An incorrect structural assignment can lead to misinterpretation of biological activity, material properties, and ultimately, wasted resources.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of 1,1'-diamino-2,2'-bianthraquinone. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating workflow that upholds the highest standards of scientific integrity.
Overall Analytical Workflow
Caption: Overall workflow for structural confirmation of 1,1'-diamino-2,2'-bianthraquinone.
Comparison of Core Analytical Techniques
No single technique is sufficient for complete structural elucidation. A combination of spectroscopic methods is essential. The table below compares the primary methods used to analyze 1,1'-diamino-2,2'-bianthraquinone.
Technique
Information Provided
Strengths
Limitations
Mass Spectrometry (MS)
Molecular weight and elemental formula (with HRMS).
High sensitivity; provides direct evidence of molecular mass and formula.[3]
Does not provide information on connectivity or stereochemistry; fragmentation can be complex.
FT-IR Spectroscopy
Presence of key functional groups (C=O, N-H, C=C).
Fast, non-destructive, and excellent for confirming the presence of expected functional groups.[4]
Provides limited information on the overall molecular skeleton; spectra can be complex.
NMR Spectroscopy (¹H, ¹³C)
Detailed map of the carbon-hydrogen framework, connectivity, and chemical environment of atoms.
Provides the most detailed structural information for molecules in solution; essential for identifying isomers.[4][5]
Lower sensitivity than MS; requires relatively pure sample; solubility can be an issue.[6]
X-ray Crystallography
Absolute 3D molecular structure, including bond lengths and angles in the solid state.
Provides unambiguous, definitive proof of structure and stereochemistry.[7]
Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.
Detailed Experimental Protocols & Data Interpretation
As a Senior Application Scientist, my experience has shown that meticulous execution and a deep understanding of the "why" behind each step are paramount. The following sections detail the trusted protocols for each technique.
Mass Spectrometry (MS)
Mass spectrometry is the first critical step post-synthesis to confirm that the reaction has produced a compound of the correct molecular weight.[3] For 1,1'-diamino-2,2'-bianthraquinone (C₂₈H₁₆N₂O₄), the expected molecular weight is approximately 456.45 g/mol .
Experimental Protocol
Caption: Experimental workflow for Mass Spectrometry analysis.
Sample Preparation: Dissolve a small amount (0.1-1 mg) of the purified product in a high-purity solvent like THF or DMSO. Sonication may be necessary to ensure complete dissolution.[3]
Instrumentation & Measurement:
Technique Choice: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are suitable. ESI is excellent for soluble compounds, while MALDI can be effective for samples that are challenging to dissolve.[8]
High-Resolution MS (HRMS): It is critical to use a high-resolution instrument (e.g., Orbitrap or FT-ICR) to obtain an exact mass. This allows for the confident determination of the elemental formula.[3]
Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion, [M+H]⁺.
Data Analysis (Trustworthiness Check):
Expected Molecular Ion: Look for a prominent peak at m/z ≈ 457.12, corresponding to the [M+H]⁺ ion (C₂₈H₁₇N₂O₄⁺).
Elemental Composition: The exact mass from HRMS should match the theoretical mass within a 5 ppm error margin.
Fragmentation: The fragmentation pattern can provide further structural clues. Expect to see losses of CO groups (28 Da), which is a characteristic fragmentation pathway for anthraquinones.[3][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method to verify the presence of the key functional groups defining the molecule: the amino (-NH₂) and quinone carbonyl (C=O) groups.[9][10]
Experimental Protocol
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
Instrumentation & Measurement:
Record the spectrum typically from 4000 to 400 cm⁻¹.
Perform a background scan with an empty sample compartment or clean ATR crystal before running the sample.
Data Interpretation (Trustworthiness Check):
N-H Stretching: Look for characteristic peaks in the 3300-3500 cm⁻¹ region, indicative of the primary amine groups.[10] The presence of two peaks in this region is common for -NH₂ groups (symmetric and asymmetric stretching).
C=O Stretching: A strong, sharp absorption band between 1650-1680 cm⁻¹ is expected for the quinone carbonyl groups.[11][12]
Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region will confirm the presence of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed connectivity of the molecule in solution. For 1,1'-diamino-2,2'-bianthraquinone, both ¹H and ¹³C NMR are required to confirm the specific arrangement of protons and carbons and to rule out other isomers.
Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical; the compound must be fully dissolved to obtain high-resolution spectra.[3] DMSO-d₆ is often a good choice for polar, aromatic compounds.[5][6]
Instrumentation & Measurement:
Use a high-field spectrometer (≥400 MHz for ¹H) for better signal dispersion.
Acquire standard ¹H and ¹³C{¹H} spectra.
Additionally, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity.
Data Interpretation (Trustworthiness Check):
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will be complex. The integration of the signals should correspond to the 14 aromatic protons. The amino protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[6]
¹³C NMR: Expect to see signals for 14 distinct aromatic carbons (due to symmetry). Key signals to identify are the carbonyl carbons (C=O), which typically appear far downfield (>180 ppm).[11][13] Carbons bonded to the amino groups will be shifted upfield compared to other aromatic carbons.
Symmetry: The C₂ symmetry of the 1,1'-diamino-2,2'-bianthraquinone molecule means you will see half the number of expected signals for the carbons and a simplified pattern for the protons compared to an asymmetric analogue. This is a crucial validation point.
Single-Crystal X-ray Crystallography
If a high-quality single crystal can be grown, X-ray crystallography provides the ultimate, irrefutable proof of structure.[6][14] It moves beyond connectivity to give a precise 3D model of the molecule as it exists in the solid state.
Experimental Protocol
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system (e.g., toluene, DMF/ethanol). Vapor diffusion methods are also commonly employed.
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Data Interpretation (Trustworthiness Check):
The final refined structure will provide a complete 3D model of 1,1'-diamino-2,2'-bianthraquinone.
This data confirms the precise connectivity, including the crucial 2,2'-linkage between the anthraquinone units and the 1,1'-positioning of the amino groups.
It also provides valuable data on intermolecular interactions, such as hydrogen bonding, in the solid state.[15]
Conclusion
Confirming the structure of a newly synthesized molecule like 1,1'-diamino-2,2'-bianthraquinone is a rigorous process that demands a combination of orthogonal analytical techniques. By systematically applying Mass Spectrometry for molecular weight, FT-IR for functional group identification, and multi-dimensional NMR for detailed connectivity mapping, a high degree of confidence can be achieved. For absolute, unambiguous proof, single-crystal X-ray crystallography stands as the gold standard. Following the detailed, validated protocols within this guide ensures that research and development efforts are built on a solid foundation of confirmed molecular identity, upholding the principles of expertise, authority, and trust.
References
Krishnakumar, V., & Xavier, R. J. (2005). Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Krishnakumar, V., & Xavier, R. J. (2005). Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study. Semantic Scholar. Available at: [Link]
Celik, S., Ozkok, F., & Aysen, T. (2020). Synthesis, FT-IR and NMR characterization, antimicrobial activity, cytotoxicity and DNA docking analysis of a new anthraquinone derivate compound. Journal of Biomolecular Structure and Dynamics, 38(3), 756-770. Available at: [Link]
Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption. PMC. Available at: [Link]
1-Aminoanthraquinone - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
Khan, A. K. (2017). Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives. ResearchGate. Available at: [Link]
Ullmann condensation. Wikipedia. Available at: [Link]
Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. Available at: [Link]
Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. Analytical Methods (RSC Publishing). Available at: [Link]
Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. ijc.ir. Available at: [Link]
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. ResearchGate. Available at: [Link]
Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. PMC. Available at: [Link]
Synthesis of 1-aminoanthraquinone. Google Patents.
Single crystal X-ray structure and optical properties of anthraquinone-based dyes. ResearchGate. Available at: [Link]
By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
Ullmann Condensation. SynArchive. Available at: [Link]
Synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives coupled to dextran as carriers for interferon. PubMed. Available at: [Link]
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. Available at: [Link]
Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. Available at: [Link]
Naphthoquinone and anthraquinone derivatives: their properties, occurrence and traditional uses. Chemistry in New Zealand. Available at: [Link]
¹H NMR spectra of the anthraquinone disperse reactive dye. ResearchGate. Available at: [Link]
Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. hitit.edu.tr. Available at: [Link]
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available at: [Link]
A Practical Synthesis and X-ray Crystallographic Analysis of Dithymoquinone, a Photodimer of Thymoquinone. Academia.edu. Available at: [Link]
Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. RSC Publishing. Available at: [Link]
1,2-Diaminoanthraquinone. PubChem - NIH. Available at: [Link]
Evaluation of 1,2-Diaminoanthraquinone (DAA) as a Potential Reagent System for Detection of NO. ResearchGate. Available at: [Link]
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. Available at: [Link]
Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabo. Semantic Scholar. Available at: [Link]
Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. MDPI. Available at: [Link]
Performance Benchmarks for 1,1'-Diamino-2,2'-bianthraquinone in Organic Transistors: A Comparative Guide
The transition from van der Waals solids to hydrogen-bonded organic semiconductors (H-bonded OSCs) represents a paradigm shift in organic electronics. For materials scientists and drug development professionals seeking u...
Author: BenchChem Technical Support Team. Date: April 2026
The transition from van der Waals solids to hydrogen-bonded organic semiconductors (H-bonded OSCs) represents a paradigm shift in organic electronics. For materials scientists and drug development professionals seeking ultra-stable organic field-effect transistors (OFETs) for environmental monitoring or biocompatible assays, traditional materials often fall short. This guide evaluates the performance of 1,1'-diamino-2,2'-bianthraquinone (1,1'-DABQ) —a high-lattice-energy pigment—against industry standards like Pentacene, Quinacridone, and DNTT.
Part 1: Mechanistic Causality
To understand the superior performance of 1,1'-DABQ, we must examine its supramolecular chemistry. Traditional organic semiconductors, such as pentacene, rely on weak intermolecular van der Waals forces. While this allows for high initial charge mobility, the loose lattice is highly susceptible to the intercalation of oxygen and moisture, leading to rapid 1[1].
Conversely, 1,1'-DABQ leverages a robust network of 2[2]. The dual amino (
−NH2
) and carbonyl (
>C=O
) groups act as complementary hydrogen-bond donors and acceptors. This self-assembly structurally locks the molecules into a highly crystalline, rigid 2D
π−π
stacking arrangement[3].
The Causality: The massive crystal lattice energy acts as a steric and chemical shield, preventing ambient trap-state formation. Furthermore, this tight packing enforces strong electronic coupling and orbital overlap, enabling efficient4[4]. For drug development professionals, this means 1,1'-DABQ can operate stably in aqueous environments, making it an ideal transducer for 5[5].
Part 2: Quantitative Benchmarks
The following table synthesizes the operational metrics of 1,1'-DABQ against leading organic semiconductor alternatives. Data reflects bottom-gate, top-contact (BGTC) architectures measured under ambient conditions.
To ensure reproducibility and scientific trustworthiness, the following methodology outlines a self-validating system for fabricating and characterizing 1,1'-DABQ OFETs.
Action: Clean heavily doped Si/SiO
2
substrates (300 nm oxide) via ultrasonication in acetone and isopropanol, followed by a 10-minute oxygen plasma treatment. Passivate the oxide layer with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) inside a nitrogen glovebox.
Causality: Oxygen plasma generates surface hydroxyls necessary for OTS anchoring. The OTS SAM lowers the surface energy, passivating silanol electron-trap sites and promoting the highly crystalline, upright growth of the 1,1'-DABQ molecules.
Action: Sublime 1,1'-DABQ at
10−6
mbar at a rate of 0.2 Å/s, maintaining the substrate at
120∘C
, to a final thickness of 40 nm.
Causality: Because H-bonded pigments possess massive lattice energies, they are virtually insoluble in standard organic solvents[3]. Vacuum sublimation is mandatory. The elevated substrate temperature provides the thermodynamic energy required for the molecules to diffuse and self-assemble into large crystalline domains.
Step 3: Electrode Deposition (Top-Contact)
Action: Evaporate 50 nm of Gold (Au) through a shadow mask to define the source and drain electrodes (Channel length
L=50μm
, Width
W=1000μm
).
Causality: Gold provides a high work function (~5.1 eV) that closely matches the HOMO level of 1,1'-DABQ, minimizing the hole-injection barrier at the metal-semiconductor interface.
Action: Extract transfer (
ID
vs
VG
) and output (
ID
vs
VD
) curves in both high vacuum and ambient air (50% relative humidity) over a 150-day period.
Causality: Testing in both environments acts as a self-validating control. If the mobility degrades in air, the H-bonded network is flawed. Sustained performance in ambient air definitively validates the steric and chemical shielding provided by the 1,1'-DABQ crystal lattice[2].
Part 4: Visualizations
Figure 1: Workflow for the fabrication and self-validating testing of 1,1'-DABQ OFETs.
cross-validation of experimental and computational results for 1,1'-diamino-2,2'-bianthraquinone
Evaluating 1,1'-Diamino-2,2'-bianthraquinone for Advanced Optoelectronics: A Cross-Validated Experimental and Computational Guide In the development of high-performance optoelectronic materials—specifically color filters...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating 1,1'-Diamino-2,2'-bianthraquinone for Advanced Optoelectronics: A Cross-Validated Experimental and Computational Guide
In the development of high-performance optoelectronic materials—specifically color filters for Liquid Crystal Displays (LCDs) and organic coatings—relying solely on empirical trial-and-error is no longer viable. 1,1'-Diamino-2,2'-bianthraquinone, commercially designated as Pigment Red 177 (PR177), is a premier anthraquinone derivative known for its deep bluish-red hue and exceptional thermal stability[1][2]. However, optimizing its performance requires a rigorous cross-validation between predictive computational modeling and empirical physical chemistry.
This guide provides an authoritative framework for cross-validating the optoelectronic properties of PR177, objectively comparing it against the industry-standard alternative, Diketopyrrolopyrrole (Pigment Red 254 / PR254)[3].
The Mechanistic Imperative for Cross-Validation
Unsubstituted anthraquinone is nearly colorless, exhibiting a weak
n→π∗
transition in the visible range (~405 nm)[1]. The introduction of electron-donating amino groups in PR177 triggers a massive bathochromic shift, pushing the maximum transmittance into the deep red spectrum (~670 nm)[1][3].
To engineer next-generation color filters, researchers must understand how these molecular modifications dictate solid-state optical behavior. Density Functional Theory (DFT) allows us to predict the HOMO-LUMO energy gaps and theoretical absorption spectra[4]. However, DFT models isolated molecules or idealized lattices. Experimental validation via Diffuse Reflectance Spectroscopy (DRS) and Cyclic Voltammetry (CV) is mandatory to account for real-world phenomena like particle agglomeration, solvent interactions, and dispersion efficiency[5][6].
Fig 1. Cross-validation workflow for optoelectronic material characterization.
Self-Validating Methodologies
To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems where internal controls immediately flag procedural deviations.
Computational Protocol: DFT & TD-DFT
Geometry Optimization: Construct the PR177 molecular model and optimize its geometry using the
ω
B97X-D functional with a 6-31G(d) basis set.
Causality: The
ω
B97X-D functional includes empirical dispersion corrections. This is critical because the solid-state stability of bianthraquinones is heavily dictated by non-covalent
π−π
stacking and strong intermolecular hydrogen bonding (NH···O=C)[4]. Standard functionals (like B3LYP) severely underestimate these long-range interactions.
Excitation Energy Calculation: Execute Time-Dependent DFT (TD-DFT) to simulate the vertical excitation energies and theoretical UV-Vis spectrum.
Self-Validation: Run a parallel calculation on unsubstituted anthraquinone. If the model does not predict the known ~323 nm (
π→π∗
) and ~405 nm (
n→π∗
) peaks of the baseline molecule[1], the basis set must be recalibrated before proceeding to the amino-substituted PR177.
Dispersion Preparation: Disperse PR177 nanoparticles in propylene glycol monomethyl ether acetate (PGMEA) using a bead mill[5].
Causality: PGMEA is the industry-standard photoresist solvent. Testing the pigment in its actual application matrix ensures that the measured spectral properties account for solvent-pigment interactions that occur in commercial LCD manufacturing.
Diffuse Reflectance Spectroscopy (DRS): Record the optical absorption spectra in the UV-Vis-NIR range (300–1100 nm).
Self-Validation: Prior to sample measurement, calibrate the integrating sphere using a pure BaSO4 pellet to establish a 100% reflectance baseline[6]. Convert the reflectance (
R∞
) to absorbance using the Kubelka-Munk equation:
K/S=(1−R∞)2/2R∞
. The BaSO4 baseline ensures that physical light scattering from the pigment particles is mathematically normalized, isolating the true molecular absorbance for direct comparison with TD-DFT data.
Cyclic Voltammetry (CV): Measure the oxidation and reduction onset potentials using a glassy carbon working electrode to calculate empirical HOMO/LUMO levels. Compare these empirical values against the DFT-calculated orbital energies to validate the computational model.
Comparative Analysis: PR177 vs. PR254 (DPP)
When formulating red color filters, engineers must choose between or blend PR177 and PR254. PR254 (Diketopyrrolopyrrole) is synthesized via a pseudo-Stobbe condensation and is known for its brilliant color[3]. The cross-validated data below highlights their divergent performance profiles.
LCD Color Filters (Deep Red Gamut), Automotive[2][7]
LCD Color Filters (Main Red Pixel), Industrial Paints[2][3]
Data Synthesis: The computational models accurately predict the ~20 nm spectral gap between the two pigments. Experimentally, PR177 produces a deep, highly pure red due to its lower spectral transmittance, which unfortunately reduces overall display brightness[3][9]. Conversely, PR254 offers superior luminance but lacks the deep red chromaticity required for strict NTSC color gamut standards[3].
Fig 2. Decision matrix for selecting PR177 versus PR254 in LCD color filters.
Conclusion & Application Strategy
The cross-validation of 1,1'-diamino-2,2'-bianthraquinone reveals a highly accurate alignment between DFT-predicted electronic transitions and empirically measured optical properties. For drug development and materials science professionals, this methodology proves that computational screening can reliably predict the bathochromic shifts induced by structural modifications.
In practical application, neither PR177 nor PR254 is a perfect standalone solution for modern optoelectronics. The optimal strategy, validated by both computational thermodynamics and empirical chromaticity data, is the synergistic co-dispersion of both pigments. Utilizing PR254 as the base colorant ensures high luminance, while doping with PR177 pulls the transmission curve toward 670 nm, achieving the deep red color purity demanded by high-definition LCD and OLED display filters[3].
Assessing the Purity of 1,1'-Diamino-2,2'-Bianthraquinone: An Analytical Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex polycyclic aromatic compounds. 1,1'-diamino-2,2'-bianthraquinone (CAS: 6546-50-5) is a highly conjugated, rigid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex polycyclic aromatic compounds. 1,1'-diamino-2,2'-bianthraquinone (CAS: 6546-50-5) is a highly conjugated, rigid dimeric dye intermediate. Its purity is a critical quality attribute, as trace byproducts from the synthesis process—such as unreacted monomers or positional isomers—can drastically alter its downstream colorimetric and material properties[1].
This guide objectively evaluates High-Performance Liquid Chromatography (HPLC) against alternative analytical modalities for the purity assessment of 1,1'-diamino-2,2'-bianthraquinone, detailing the causality behind method development and providing a self-validating experimental protocol.
Platform Comparison: HPLC vs. Alternative Modalities
While HPLC is the most powerful technique for the purity validation of dyes[1], selecting the correct analytical platform depends on the specific phase of research. Bianthraquinones can be successfully separated using reversed-phase chromatography[2], but understanding the trade-offs between different systems is essential for optimizing laboratory throughput.
Table 1: Performance Comparison of Analytical Platforms
Analytical Platform
Resolution
Sensitivity (LOD)
Structural ID Capability
Run Time
Best Use Case
HPLC-PDA
High
~0.1 µg/mL
UV-Vis Spectrum
20–30 min
Routine purity validation & QC
UHPLC-PDA
Very High
~0.05 µg/mL
UV-Vis Spectrum
5–10 min
High-throughput screening
LC-MS/MS
High
<0.01 µg/mL
Exact Mass / Fragmentation
20–30 min
Unknown impurity identification
UV-Vis Spectroscopy
None
~1.0 µg/mL
None
<1 min
Rapid bulk concentration assay
Analytical Workflow & Logical Relationships
To ensure a robust purity assessment, the analytical pipeline must account for the analyte's poor solubility and strong
π−π
stacking tendencies. The workflow below illustrates the decision-making process from sample preparation to platform selection.
Analytical workflow for 1,1'-diamino-2,2'-bianthraquinone purity assessment.
Methodological Design: Causality in Chromatographic Conditions
Developing a method for 1,1'-diamino-2,2'-bianthraquinone requires overcoming specific physicochemical hurdles. Do not simply apply a generic gradient; understand the why behind the parameters:
Stationary Phase Selection (End-capped C18): The bulky, highly lipophilic nature of the bianthraquinone core requires a high-surface-area hydrophobic stationary phase. End-capping is mandatory; the amino groups at the 1,1' positions are weakly basic and will interact with residual silanols on standard silica, leading to severe peak tailing.
Mobile Phase Modifiers (0.1% Formic Acid): The use of acidic modifiers in the mobile phase is critical for anthraquinones to suppress ionization and improve peak shape[3]. Maintaining a low pH ensures the amino groups remain consistently protonated, standardizing their interaction with the C18 phase.
Sample Solvent (THF/ACN): Bianthraquinones are notoriously insoluble in pure water or methanol. Tetrahydrofuran (THF) is required to break the intermolecular
π−π
stacking, while dilution with Acetonitrile (ACN) ensures compatibility with the mobile phase gradient.
Detection (PDA at 254 nm and 450 nm): PDA detection allows for monitoring at multiple wavelengths, which is essential for complex dye mixtures[4]. 254 nm acts as a universal wavelength for all aromatic impurities, while 450 nm is highly specific to the conjugated amino-anthraquinone chromophore.
Chromatographic partitioning logic for bianthraquinone derivatives.
This protocol is designed as a self-validating system. System Suitability Testing (SST) is built directly into the workflow to ensure the instrument is capable of resolving the target analyte before sample analysis begins.
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Sample & Standard Preparation
Accurately weigh 10.0 mg of 1,1'-diamino-2,2'-bianthraquinone into a 10 mL volumetric flask.
Add 2.0 mL of THF to completely dissolve the solid. Sonication may be required for 5 minutes.
Dilute to volume (10 mL) with ACN to yield a 1.0 mg/mL stock solution.
Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Note: PTFE is required due to the presence of THF; nylon filters will degrade).
Step 3: Chromatographic Conditions
Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 10 µL.
Detection: PDA scanning from 200–600 nm; extract chromatograms at 254 nm and 450 nm.
Gradient Program:
0–2 min: 40% B
2–15 min: Linear ramp to 95% B
15–22 min: Hold at 95% B
22–23 min: Drop to 40% B
23–30 min: Re-equilibration at 40% B
Step 4: System Suitability Testing (SST)
Inject the standard solution five consecutive times before analyzing unknown batches. The system is validated and ready for use only if:
Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.
USP Tailing Factor (
Tf
) for the main peak is ≤ 1.5.
Theoretical plates (
N
) > 10,000.
Experimental Data & Performance Metrics
When comparing HPLC to UHPLC for this specific compound, UHPLC offers a significant reduction in run time and sharper peak shapes due to sub-2-micron particles, but standard HPLC remains highly effective for baseline resolution of critical pairs.
Below is a representative data set demonstrating the separation of 1,1'-diamino-2,2'-bianthraquinone from common synthetic impurities (e.g., monomeric 1-aminoanthraquinone).
Table 2: Chromatographic Performance Data (HPLC vs. UHPLC)
Analyte / Impurity
HPLC
tR
(min)
UHPLC
tR
(min)
USP Tailing (
Tf
)
Resolution (
Rs
)
Relative Purity Area (%)
1-aminoanthraquinone (Monomer)
8.45
3.12
1.15
-
1.2%
1,1'-diamino-2,2'-bianthraquinone
14.20
5.85
1.22
8.5
97.5%
Unknown Higher Oligomer
18.75
7.40
1.30
6.2
1.3%
Data Interpretation: The gradient successfully partitions the polar monomer early in the run, while the highly hydrophobic oligomeric impurities are retained until the high-organic wash phase. An
Rs
value of 8.5 between the monomer and the target dimer indicates massive baseline resolution, validating the method's specificity.
Conclusion
For the purity assessment of 1,1'-diamino-2,2'-bianthraquinone, HPLC-PDA remains the gold standard, balancing high resolution with broad accessibility. While UHPLC accelerates throughput and LC-MS provides critical structural elucidation for unknown impurities, a properly optimized HPLC method—utilizing an end-capped C18 column, acidic modifiers, and a THF-based sample preparation—delivers robust, self-validating, and reproducible purity profiles.
References
Bioactive Bianthraquinones and Meroterpenoids from a Marine-Derived Stemphylium sp. Fungus. MDPI. [Link]
Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. PMC. [Link]
The Determination of Food Dyes in Vitamins by RP-HPLC. PMC. [Link]
A Technical Guide to 1,1'-Diamino-2,2'-bianthraquinone: Unveiling its Structural Advantages
In the vast landscape of functional organic molecules, anthraquinone derivatives stand out for their exceptional stability and versatile applications, ranging from high-performance vat dyes to advanced materials in organ...
Author: BenchChem Technical Support Team. Date: April 2026
In the vast landscape of functional organic molecules, anthraquinone derivatives stand out for their exceptional stability and versatile applications, ranging from high-performance vat dyes to advanced materials in organic electronics.[1][2] Among these, bianthraquinone structures represent a class of compounds with enhanced properties stemming from their extended π-systems. This guide offers an in-depth comparison of 1,1'-diamino-2,2'-bianthraquinone , elucidating the distinct advantages conferred by its unique molecular architecture over similar compounds, including its isomers and monomeric analogues.
The Architectural Significance of 1,1'-Diamino-2,2'-bianthraquinone
The performance of an anthraquinone-based molecule is intrinsically linked to its structure—specifically, the nature and position of its substituents and the points of intermolecular linkage. 1,1'-Diamino-2,2'-bianthraquinone is a dimeric structure where two anthraquinone units are joined by a C-C bond at the 2 and 2' positions, with amino groups (-NH₂) located at the 1 and 1' positions.
This specific arrangement is not arbitrary; it creates a sterically hindered conformation that influences the molecule's planarity, electronic properties, and intermolecular interactions. These factors are paramount in determining its performance characteristics, particularly its thermal stability and electrochemical behavior, which are critical for applications in high-temperature polymer processing, electrochromic devices, and energy storage.[3]
Caption: Comparative molecular structures.
Comparative Analysis: Performance Advantages
The superiority of 1,1'-diamino-2,2'-bianthraquinone can be best understood by comparing its key performance metrics against other relevant compounds. The primary alternatives for comparison are other bianthraquinone isomers, such as 4,4'-diamino-1,1'-bianthraquinone , and the widely used monomeric diaminoanthraquinones (e.g., 1,4-DAAQ, 1,5-DAAQ).
Enhanced Thermal Stability
The thermal stability of a compound is crucial for its processing and application longevity, especially in materials science. The molecular structure of quinones is a determining factor in their thermal stability.[4] 1,1'-diamino-2,2'-bianthraquinone is postulated to exhibit superior thermal stability due to two key structural features:
Intramolecular Hydrogen Bonding: The proximity of the amino group (-NH₂) at the C1 position to the carbonyl group (C=O) at the C9 position allows for the formation of a strong intramolecular hydrogen bond. This six-membered ring chelation rigidifies the molecular structure, requiring greater energy to initiate thermal decomposition.
Steric Hindrance around the Biaryl Bond: The linkage at the 2,2'-positions, flanked by the bulky anthraquinone systems, creates a sterically hindered rotational barrier. This restricted rotation contributes to a more rigid overall structure that is less susceptible to thermal degradation pathways.
In contrast, isomers like 4,4'-diamino-1,1'-bianthraquinone lack the potential for this specific intramolecular hydrogen bonding, which may lead to a lower decomposition temperature. Monomeric diaminoanthraquinones, while stable, do not benefit from the added rigidity of the dimeric bianthraquinone backbone.[5]
Compound
Key Structural Feature
Expected Onset of Decomposition (TGA)
Rationale
1,1'-Diamino-2,2'-bianthraquinone
Intramolecular H-bonding (NH₂···O=C); Steric hindrance at biaryl linkage
Highest
Rigidified structure due to chelation and restricted rotation enhances thermal resilience.
4,4'-Diamino-1,1'-bianthraquinone
No intramolecular H-bonding with carbonyl
Lower than 1,1'-isomer
Lacks the stabilizing effect of intramolecular hydrogen bonding, leading to earlier decomposition.
1,5-Diaminoanthraquinone
Intramolecular H-bonding (monomer)
High, but lower than bianthraquinone
Possesses stabilizing H-bonds but lacks the rigid, extended π-system of the dimeric structure.
Tunable Electrochemical Properties
The redox behavior of anthraquinones is fundamental to their use in electrochromic devices, redox flow batteries, and as vat dyes.[6][7] The position of electron-donating amino groups significantly influences the reduction potentials of the quinone moieties.[8]
In 1,1'-diamino-2,2'-bianthraquinone, the amino groups are in direct conjugation with one of the carbonyl groups (C9). This electron donation makes the quinone system easier to reduce, a critical step in the "vatting" process for dyes, where the insoluble pigment is converted to a soluble leuco form.[2] The specific stereochemistry of the 2,2'-linkage can lead to distinct and reversible redox states, which is highly desirable for electrochromic applications where discrete color changes are required.
Compared to a 1,5-DAAQ monomer, the bianthraquinone structure offers more accessible redox states, potentially allowing for multi-electron transfer processes that increase charge storage capacity in battery applications.[9] The electronic communication between the two anthraquinone units, mediated by the 2,2'-bond, allows for finer tuning of the redox potentials compared to a simple physical mixture of monomers.
Experimental Protocols for Verification
To empirically validate the proposed advantages, standardized thermal and electrochemical analyses are essential. The following protocols provide a self-validating system for comparing these compounds.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol determines the thermal stability and decomposition profile of the compounds.[10]
Objective: To measure the mass loss of each compound as a function of temperature.
Apparatus: Thermogravimetric Analyzer.
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a ceramic or platinum TGA pan.
Instrument Setup: Place the pan in the TGA furnace.
Thermal Program:
Equilibrate the sample at 30°C.
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
Data Collection: Continuously record the sample weight as a function of temperature.
Analysis: Plot the percentage weight loss against temperature. The onset temperature of decomposition is determined from the point of significant weight loss.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
This protocol identifies melting points and other phase transitions, providing further insight into the material's thermal behavior.[4]
Objective: To measure the heat flow into or out of the sample as a function of temperature.
Apparatus: Differential Scanning Calorimeter.
Procedure:
Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate at 30°C.
Heat from 30°C to a temperature above the expected melting/decomposition point (e.g., 400°C) at a rate of 10°C/min under a nitrogen atmosphere.
Data Collection: Record the differential heat flow.
Analysis: Plot heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition.
Conclusion
The distinct advantages of 1,1'-diamino-2,2'-bianthraquinone are a direct consequence of its unique molecular architecture. The specific positioning of the amino groups and the biaryl linkage at the 2,2'-positions synergistically enhance its thermal stability through intramolecular hydrogen bonding and steric hindrance. These same features provide a framework for tunable and potentially multi-stage redox behavior, which is advantageous for applications in advanced materials. While isomers and monomeric analogues are valuable in their own right, the specific combination of features in 1,1'-diamino-2,2'-bianthraquinone makes it a superior candidate for applications demanding high thermal resilience and tailored electronic properties. The provided experimental protocols offer a clear pathway for researchers to quantify these advantages and further explore the potential of this remarkable compound.
References
Request PDF. (n.d.). Synthesis of 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid in organic solvent systems. Available at: [Link]
Sousa, E.T., et al. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques. Thermochimica Acta, 529, 1-5.
ResearchGate. (2018). The thermal properties analyzed by DSC, DMA, TGA. Available at: [Link]
Salisu, Z., et al. (2014). The Synthesis of Diaminoanthraquinone Coloured Cross Linked Epoxy Resins and Their Application in Paint and Selected Polymers. Open Journal of Applied Sciences, 4, 13-21.
MDPI. (2025). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Available at: [Link]
Scirp.org. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Available at: [Link]
ResearchGate. (2025). Investigation of vat dyes as potential high performance pigments. Available at: [Link]
ResearchGate. (2025). New Dyes Based on Anthraquinone Derivatives for Color Filter Colorants. Available at: [Link]
University of Southampton. (2025). Dalton Transactions. Available at: [Link]
Oriental Journal of Chemistry. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available at: [Link]
Academia.edu. (n.d.). Synthesis and Characterisation of Colorants Derived from 1, 4-Diamino Anthraquinone Polyamides. Available at: [Link]
MDPI. (2025). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Available at: [Link]
Google Patents. (n.d.). DE4201801A1 - 4,4'-Di:amino 1,1'-di:anthraquinonyl 3,3'-di:sulphonic acid purificn.
ResearchGate. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Available at: [Link]
PMC. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Available at: [Link]
PubMed. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Available at: [Link]
PMC. (2016). Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. Available at: [Link]
Lirias. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. Available at: [Link]
Persistence Market Research. (n.d.). Vat Dyes Market: Global Industry Trend Analysis 2012 to 2017 and Forecast 2017 - 2025. Available at: [Link]
Academic Research Publishing Group. (n.d.). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. Available at: [Link]
Semantic Scholar. (2022). Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. Available at: [Link]
Semantic Scholar. (n.d.). Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH. Available at: [Link]
RSC Publishing. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. Available at: [Link]
J-STAGE. (n.d.). Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Available at: [Link]
Biointerface Research in Applied Chemistry. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1,1'-Diamino-2,2'-bianthraquinone
As researchers dedicated to innovation, our work inherently involves the responsible management of chemical compounds. The integrity of our research and the safety of our laboratory environment depend on a thorough under...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers dedicated to innovation, our work inherently involves the responsible management of chemical compounds. The integrity of our research and the safety of our laboratory environment depend on a thorough understanding of the materials we handle, from initial use to final disposal. This guide provides a detailed protocol for the proper disposal of 1,1'-Diamino-2,2'-bianthraquinone, a complex aromatic amine derivative. The procedures outlined here are grounded in established safety principles to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment
1,1'-Diamino-2,2'-bianthraquinone belongs to the anthraquinone and aromatic amine classes of compounds.[1][2] While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar compounds, such as other diaminoanthraquinones, provide a strong basis for a cautious approach.[3][4][5] Aromatic amines as a class are known for potential health risks, including carcinogenicity, arising from their metabolic activation in the body.[2][6][7]
The primary risks associated with handling this compound in solid form are inhalation of dust and direct contact with skin and eyes.[3][8][9] Therefore, it must be treated as a hazardous substance.[3][10]
Table 1: Inferred Hazard Profile of 1,1'-Diamino-2,2'-bianthraquinone
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 1,1'-Diamino-2,2'-bianthraquinone in any form—solid, solution, or as waste.
Hand Protection: Wear nitrile rubber gloves. Ensure to change them immediately if contamination occurs.[8]
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[13]
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider additional protective clothing to prevent skin exposure.[3][14]
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[3][9] If a fume hood is not available, a NIOSH (US) or CEN (EU) approved air-purifying respirator with a particulate filter is necessary.[9]
Spill Management Protocol
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Alert Personnel: Immediately notify others in the vicinity of the spill.
Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the immediate area.
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE described in Section 2.
Contain the Spill:
For Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[3] Avoid dry sweeping. Dampen the material slightly with water if it is safe to do so (i.e., no reactivity with water is known).[3]
For Solution Spills: Surround the spill with an inert absorbent material.
Clean Up: Carefully scoop the contained material and spill debris into a designated hazardous waste container.[3] Use a vacuum cleaner only if it is fitted with a HEPA filter and is rated for hazardous dust collection.[3]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Dispose of Waste: Seal and label the waste container and manage it according to the disposal procedures in Section 5.
Waste Generation and Collection Workflow
The following diagram outlines the essential decision-making and operational steps for managing 1,1'-Diamino-2,2'-bianthraquinone waste from its point of generation to its final collection.
Caption: Workflow for proper waste handling of 1,1'-Diamino-2,2'-bianthraquinone.
Step-by-Step Disposal Procedures
Treat all 1,1'-Diamino-2,2'-bianthraquinone waste as hazardous.[10] It should never be disposed of in the regular trash or down the drain.[10][15]
Waste Characterization: This compound should be classified as a solid, non-halogenated, aromatic amine hazardous waste.
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly fitting lid.[16][17] For solid waste, a wide-mouth plastic or glass jar is suitable. The container must remain closed at all times except when adding waste.[10][16]
Waste Labeling: As soon as the first particle of waste is added, the container must be labeled.[10] The label must clearly state "Hazardous Waste" and list the full chemical name: "1,1'-Diamino-2,2'-bianthraquinone".[16] Do not use abbreviations. All constituents and their approximate percentages must be listed.
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[16] This area must be under the control of the laboratory personnel generating the waste. Ensure segregation from incompatible materials, such as strong oxidizing agents.[5][16]
Final Disposal: The ultimate disposal method will be determined by your institution's certified waste management vendor and is typically high-temperature incineration.[3] Do not attempt to treat the chemical waste yourself. Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for pickup.[10][16] Complete a chemical waste pickup form as required by your institution when the container is nearly full.[16]
Decontamination of Empty Containers
Empty containers that once held 1,1'-Diamino-2,2'-bianthraquinone must be decontaminated before being disposed of as regular trash.
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[10][17]
Collect Rinseate: The solvent rinseate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container (e.g., "Non-halogenated Waste Solvents").[10]
Deface Label: Completely remove or deface the original chemical label on the empty container to avoid confusion.[10][18]
Final Disposal of Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, or trash, as per your institution's guidelines.[10][17]
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of responsible scientific practice. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as local regulations may vary.[16][17]
References
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
Disposal of Chemical Waste. (n.d.). University of St Andrews Safety Office. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]
1,1'-diamino-2,2'-bianthraquinone — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Methods for functionalization of anthraquinones. (2018). Russian Chemical Reviews. Retrieved from [Link]
1,2-Diaminoanthraquinone. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
Advances in engineering microbial biosynthesis of aromatic compounds and related compounds. (2020). Microbial Cell Factories. Retrieved from [Link]
Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. (2018). DergiPark. Retrieved from [Link]
Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. (2021, June 10). Liberty University. Retrieved from [Link]
Aromatic Amino Compounds. (2011, August 03). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. (2014, August 27). ACS Publications. Retrieved from [Link]
General Discussion of Common Mechanisms for Aromatic Amines. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. (2020, August 26). Frontiers in Pharmacology. Retrieved from [Link]
Thermal decomposition of aromatic and heteroaromatic amino-acids. (1968). RSC Publishing. Retrieved from [Link]
Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations. (2021, June 10). Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1'-Diamino-2,2'-bianthraquinone
A Note on This Guide: This document provides essential safety protocols for handling 1,1'-Diamino-2,2'-bianthraquinone based on established best practices and the hazard profiles of structurally related compounds, such a...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on This Guide: This document provides essential safety protocols for handling 1,1'-Diamino-2,2'-bianthraquinone based on established best practices and the hazard profiles of structurally related compounds, such as other bianthraquinone derivatives and aromatic amines. A detailed, publicly available Safety Data Sheet (SDS) for this specific compound is not available at the time of writing. Therefore, this guide adopts a conservative approach, treating the compound with a high degree of caution. You are required to consult the specific SDS provided by your chemical supplier for definitive hazard information and handling instructions.
Understanding the Risk: The 'Why' Behind the Precautions
1,1'-Diamino-2,2'-bianthraquinone belongs to a class of compounds—aromatic amines and anthraquinone derivatives—that warrant significant handling precautions. While toxicological data for this specific molecule is scarce, the broader chemical family presents known risks that form the basis of our safety protocol.
Carcinogenicity and Genotoxicity: Many aromatic amines are recognized as potential or known carcinogens and/or genotoxic agents.[1][2] A Safety Data Sheet for a similar bianthraquinone derivative explicitly lists "May cause cancer" as a hazard statement. Furthermore, studies on anthraquinone-based dyes and hydroxyanthracene derivatives suggest that compounds in this class should be considered potentially carcinogenic and genotoxic unless proven otherwise.[3]
Skin Sensitization and Irritation: Aromatic amines are known to be potential skin sensitizers.[1] The SDS for a related compound warns that it "May cause an allergic skin reaction". SDSs for similar mono-aminoanthraquinones consistently list "Causes skin irritation" and "Causes serious eye irritation" as primary hazards.[4][5]
Inhalation Hazard: As a fine powder, the primary route of accidental exposure is inhalation, which can lead to respiratory tract irritation.[4][5] Many powdered dyes, if not handled correctly, can become airborne, posing a significant risk to operators.[6]
Given these potential hazards, a robust safety strategy is not merely recommended; it is essential. This strategy begins not with PPE, but with the environment in which the chemical is handled.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense. Before you ever select a pair of gloves, you must ensure that engineering and administrative controls are in place to minimize exposure.
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard.
Chemical Fume Hood: All work involving the handling of powdered 1,1'-Diamino-2,2'-bianthraquinone, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control.
Ventilated Enclosures: For repetitive weighing tasks, a dedicated ventilated balance enclosure or a semi-downdraft ventilation booth can provide excellent protection by capturing dust at the source.[6]
Administrative Controls: These are the rules and procedures you follow.
Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound. This area should be restricted to authorized personnel who are aware of the hazards.
Safe Work Practices: Implement practices to minimize dust generation. Use smooth, deliberate movements.[6] Keep containers closed when not in use. Transport the chemical in sealed, shatter-resistant secondary containers.[7]
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
Personal Protective Equipment (PPE): Your Final Barrier
Once engineering and administrative controls are established, you must use the appropriate PPE to protect against any residual risk of exposure.
PPE Selection Summary
The level of PPE required depends on the specific task being performed.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport
Safety glasses with side shields
Single pair of nitrile gloves
Lab coat
Not required if container is sealed
Weighing Powder (in Fume Hood)
Chemical splash goggles & face shield
Double-gloving with nitrile gloves
Fully-buttoned lab coat with cuffed sleeves
Not required if work is performed correctly within a certified fume hood
Preparing Solutions (in Fume Hood)
Chemical splash goggles & face shield
Double-gloving with nitrile gloves
Fully-buttoned lab coat with cuffed sleeves
Not required if work is performed correctly within a certified fume hood
Spill Cleanup
Chemical splash goggles & face shield
Double-gloving with heavy-duty nitrile gloves
Chemical-resistant apron over lab coat
Required: NIOSH-approved respirator with a P100 (particulate) filter
Step-by-Step Protocol: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat: Put on your lab coat and fasten it completely.
Inner Gloves: Don your first pair of nitrile gloves.
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
Eye/Face Protection: Put on your goggles and, if required, your face shield.
Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.[8]
Outer Gloves: Peel off the outer gloves without touching your skin. Dispose of them immediately in the designated hazardous waste container.
Lab Coat & Inner Gloves: Remove your lab coat and inner gloves together, turning the coat inside out as you peel it off. The gloves should come off with the sleeves, leaving you with clean hands. Dispose of them immediately.
Wash Hands: Thoroughly wash your hands with soap and water.
Eye/Face Protection: Remove your face shield and goggles by handling the strap.
Respirator (if used): Remove your respirator without touching the front.
Wash Hands: Wash your hands again thoroughly.
Operational Plan: Safe Handling Workflow
This workflow outlines the essential steps for safely weighing the powdered compound.
Protocol for Weighing 1,1'-Diamino-2,2'-bianthraquinone:
Prepare Workspace: Ensure the fume hood is on and operating correctly. Cover the work surface with plastic-backed absorbent paper.
Don PPE: Follow the donning protocol for handling powder as described above (including double gloves and a face shield).
Tare Container: Place a tared weigh boat or container on the balance inside the fume hood.
Transfer Powder: Using a dedicated spatula, carefully transfer a small amount of the powder from the stock container to the weigh boat. Minimize the drop height to prevent dust from becoming airborne.[6]
Seal and Clean: Immediately and securely close the stock container. Use a disposable wipe dampened with a suitable solvent (e.g., 70% ethanol, unless incompatible) to decontaminate the exterior of the stock container and the spatula before removing them from the hood.
Complete Task: Proceed with your experimental work within the fume hood.
The following diagram illustrates the decision-making process for selecting the appropriate level of protection.
Caption: Decision workflow for selecting controls and PPE.
Disposal and Decontamination Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Decontamination:
Work Surfaces: At the end of your work, wipe down all surfaces inside the designated area and fume hood with a cloth dampened with a compatible solvent, followed by a detergent solution.
Equipment: Non-disposable equipment should be thoroughly rinsed with a suitable solvent inside the fume hood. The rinsate must be collected as hazardous waste.
Disposal Protocol:
Segregate Waste: All contaminated materials must be treated as hazardous waste. Use separate, clearly labeled, and sealed containers for:
Liquid Waste: Unused solutions and solvent rinsates.
Sharps: Contaminated needles or glassware.
Container Management: Waste containers must be made of a material compatible with the chemical and any solvents used.[9][10] Keep containers closed except when adding waste and ensure they are stored in a designated secondary containment area.[10] Do not fill containers beyond 75% capacity.[10]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,1'-Diamino-2,2'-bianthraquinone".
Final Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. Do not pour any waste down the drain.
By adhering to this comprehensive plan—from understanding the risks to proper disposal—you can effectively mitigate the hazards associated with handling 1,1'-Diamino-2,2'-bianthraquinone and ensure a safe laboratory environment.
References
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
Gerecke, M., et al. (2014). Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles. PubMed. Retrieved from [Link]
Chemical Fact Sheet - AROMATIC AMINES. (n.d.). Center for Environmental Health, Western Pennsylvania. Retrieved from [Link]
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]
Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. Retrieved from [Link]
1,1'-diamino-2,2'-bianthraquinone — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
2,2'-dimethyl-1,1'-bianthraquinone — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
Amines from azo dyes and carcinogenic dyes. (n.d.). REWE Group. Retrieved from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
NIOSH Table 1,2 & 3. (2019, March 11). University Corporation for Atmospheric Research, Environmental Health & Safety. Retrieved from [Link]
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
Safety Data Sheet: Anthraquinone. (n.d.). Carl ROTH. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
Control of Dust From Powder Dye Handling Operations. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). University of California, Irvine, Environmental Health & Safety. Retrieved from [Link]
Safety Data Sheet: Anthraquinone. (n.d.). Carl ROTH. Retrieved from [Link]
Anthraquinone ROTI®CALIPURE 283-286 °C Melting point standard. (n.d.). Carl ROTH. Retrieved from [Link]
Safety of hydroxyanthracene derivatives for use in food. (n.d.). EFSA Journal. Retrieved from [Link]